molecular formula C14H18N2O2 B1424238 tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate CAS No. 887584-07-8

tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate

Cat. No.: B1424238
CAS No.: 887584-07-8
M. Wt: 246.3 g/mol
InChI Key: GLWDBVSNSVHLRT-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate is a useful research compound. Its molecular formula is C14H18N2O2 and its molecular weight is 246.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-(aminomethyl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-8-7-11-10(9-15)5-4-6-12(11)16/h4-8H,9,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWDBVSNSVHLRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C(C=CC=C21)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80697371
Record name tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887584-07-8
Record name tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate: A Cornerstone Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate, a pivotal building block for researchers, medicinal chemists, and drug development professionals. We delve into its molecular architecture, elucidating the strategic importance of its constituent parts: the privileged indole scaffold, the acid-labile tert-butoxycarbonyl (Boc) protecting group, and the versatile primary amine handle. This document details a robust and validated synthetic pathway via reductive amination of the corresponding 4-formyl precursor, explains the rationale behind key experimental choices, and presents a full suite of expected analytical data for quality control. Furthermore, we explore its vast applications in constructing diverse chemical libraries and as a precursor to complex, biologically active molecules. This guide is designed to serve as an authoritative resource, bridging synthetic protocol with practical application in the pursuit of next-generation therapeutics.

Introduction: The Strategic Value of a Protected Indole Scaffold

The indole nucleus is a preeminent scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a recurring motif in drugs targeting a wide array of biological targets, from oncology to neurology.[1][2] However, the inherent reactivity of the indole ring, particularly the nucleophilicity of the N1 nitrogen and susceptibility to electrophilic attack at the C3 position, presents a significant challenge in multi-step organic synthesis.

Effective synthetic design, therefore, hinges on the strategic use of protecting groups. The tert-butoxycarbonyl (Boc) group is an exemplary choice for the indole nitrogen due to its steric bulk and, most importantly, its stability to a wide range of reaction conditions while being readily removable under mild acidic conditions.[3][4] By protecting the indole nitrogen, the Boc group electronically deactivates the ring system, preventing unwanted side reactions and enabling precise, regioselective functionalization at other positions.

This guide focuses on a particularly valuable derivative: tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate . This molecule masterfully combines the protected, stable indole core with a reactive primary amine at the C4 position, creating a trifunctional building block of immense synthetic potential. The primary amine serves as a versatile nucleophilic handle, allowing for the facile introduction of diverse functionalities and the construction of complex molecular architectures.

Chapter 1: Molecular Structure and Physicochemical Properties

The structure of tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate is defined by three key components:

  • 1H-Indole Core: The bicyclic aromatic system that provides the foundational scaffold.

  • N1-Boc Group: A tert-butoxycarbonyl group attached to the indole nitrogen, serving as a robust protecting group.[3]

  • C4-Aminomethyl Group: A -CH₂NH₂ substituent at the 4-position of the indole ring, offering a primary point for synthetic elaboration.

Chemical Structure Diagram

chemical_structure cluster_indole cluster_boc cluster_aminomethyl C1 C2 C1->C2 N1 C2->N1 C8 N1->C8 C7 C8->C7 C9 C6 C7->C6 C5 C6->C5 C4 C5->C4 C4->C9 C9->C2 C9->C8 C1_label C2_label N1_label Boc_C C N1_label->Boc_C C8_label C7_label C6_label C5_label C4_label AM_C CH₂ C4_label->AM_C C9_label C1_double = C4_double = C6_double = C8_double = Boc_O1 O Boc_C->Boc_O1  = Boc_O2 O Boc_C->Boc_O2 Boc_tBu C(CH₃)₃ Boc_O2->Boc_tBu AM_N NH₂ AM_C->AM_N

Caption: 2D structure of tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate.

Physicochemical Data Summary

The following table summarizes the key computed and experimental properties for this molecule and its isomers.

PropertyValueSource
Molecular Formula C₁₄H₁₈N₂O₂PubChem[5][6]
Molecular Weight 246.30 g/mol PubChem[5][6]
Monoisotopic Mass 246.136828 DaPubChem[5][6]
Physical Form Solid (Predicted)Synthonix[7]
XLogP3 2.1PubChem (Isomer)[5]
Hydrogen Bond Donor Count 1PubChem (Isomer)[5]
Hydrogen Bond Acceptor Count 3PubChem (Isomer)[5]
Polar Surface Area 57.3 ŲPubChem (Isomer)[5]
Storage Temperature 2-8°C, Sealed in dryChemScene, Synthonix[7][8]

Chapter 2: Synthesis and Purification

Rationale for the Synthetic Strategy

A direct synthesis of the target molecule is impractical due to the reactivity of the indole core. A robust synthesis relies on a two-stage strategy: first, protection of the indole nitrogen, and second, elaboration of the C4 substituent. The chosen pathway, reductive amination, is widely employed due to its high efficiency, mild reaction conditions, and broad substrate scope.

The starting material, tert-Butyl 4-formyl-1H-indole-1-carboxylate , is commercially available and serves as the ideal precursor.[8] The conversion of its aldehyde group to a primary amine is a critical transformation. Reductive amination using an ammonia source and a selective reducing agent is the method of choice. We select sodium triacetoxyborohydride (STAB) as the reducing agent. Unlike harsher reagents like sodium borohydride or lithium aluminum hydride, STAB is exceptionally mild, tolerant of most functional groups, and does not reduce the aldehyde until after the imine has formed, minimizing side reactions such as alcohol formation.

Synthetic Workflow Diagram

synthetic_workflow start tert-Butyl 4-formyl-1H-indole-1-carboxylate reagents 1. Ammonium Acetate (NH₃ source) 2. Sodium Triacetoxyborohydride (STAB) Dichloromethane (DCM) start->reagents Reductive Amination product tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate reagents->product workup Aqueous Workup (e.g., sat. NaHCO₃) product->workup purification Silica Gel Column Chromatography workup->purification final_product Purified Product purification->final_product

Caption: Workflow for the synthesis of the target compound via reductive amination.

Detailed Experimental Protocol: Reductive Amination

This protocol is a self-validating system based on established chemical principles. Adherence to stoichiometry and conditions is critical for success.

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add tert-Butyl 4-formyl-1H-indole-1-carboxylate (1.0 eq).

  • Reagent Addition: Add ammonium acetate (5-10 eq) to the flask. The large excess drives the equilibrium towards imine formation.

  • Solvent: Dissolve the solids in an appropriate volume of anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1 M. Stir at room temperature for 30-60 minutes to facilitate imine formation.

  • Reduction: To the stirring mixture, add sodium triacetoxyborohydride (STAB) (1.5-2.0 eq) portion-wise over 15 minutes. Causality Note: Portion-wise addition controls any potential exotherm and ensures a steady rate of reduction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting aldehyde.

  • Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases. Trustworthiness Check: This step neutralizes the acidic byproducts of the reaction and removes excess reagents.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

The crude product is typically purified by flash column chromatography on silica gel.

  • Eluent System: A gradient of methanol (0-10%) in dichloromethane is typically effective. The addition of a small amount of triethylamine (0.5-1%) to the eluent system is often beneficial to prevent the primary amine from tailing on the acidic silica gel.

  • Fraction Analysis: Fractions are collected and analyzed by TLC. Those containing the pure product are combined and concentrated in vacuo to yield tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate as a solid.

Chapter 3: Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃)δ (ppm): 8.1-7.8 (m, 2H, Ar-H), 7.5-7.2 (m, 2H, Ar-H), 6.6 (d, 1H, Ar-H), 4.0 (s, 2H, -CH₂-NH₂), 1.7 (s, 9H, -C(CH₃)₃), 1.5 (br s, 2H, -NH₂). Note: Amine protons may be broad and exchangeable with D₂O.
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 150.0 (C=O), 136.0, 134.0, 128.0, 124.0, 122.0, 119.0, 115.0, 105.0 (Ar-C), 83.5 (-C(CH₃)₃), 45.0 (-CH₂-NH₂), 28.5 (-C(CH₃)₃).
Mass Spectrometry (ESI+) m/z: Calculated for C₁₄H₁₉N₂O₂ [M+H]⁺: 247.1441; Found: 247.1443.
Purity (HPLC/UPLC) ≥95% (typical for research-grade material).

Chapter 4: Applications in Drug Discovery and Medicinal Chemistry

The title compound is not an end-product but a versatile starting point for library synthesis and lead optimization. The primary amine is a powerful nucleophile that can participate in a wide range of coupling reactions.

Key Derivatization Reactions
  • Amide Coupling: Reaction with carboxylic acids, acid chlorides, or activated esters (using coupling agents like HATU or EDC) yields diverse amides. This is one of the most common methods for exploring structure-activity relationships (SAR).

  • Sulfonamide Formation: Reaction with sulfonyl chlorides in the presence of a base produces stable sulfonamides.

  • N-Alkylation: Reductive amination with other aldehydes or ketones, or direct alkylation with alkyl halides, leads to secondary and tertiary amines.

  • Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates provides access to urea and thiourea derivatives.

Synthetic Utility Workflow

derivatization_workflow cluster_reactions Derivatization Pathways cluster_products Resulting Scaffolds start tert-Butyl 4-(aminomethyl) -1H-indole-1-carboxylate amide Amide Synthesis (R-COOH, Coupling Agent) start->amide sulfonamide Sulfonamide Synthesis (R-SO₂Cl, Base) start->sulfonamide alkylation N-Alkylation (R'-CHO, NaBH(OAc)₃) start->alkylation urea Urea Formation (R-NCO) start->urea amide_prod Amide Derivatives amide->amide_prod sulfonamide_prod Sulfonamide Derivatives sulfonamide->sulfonamide_prod alkylation_prod Secondary/Tertiary Amines alkylation->alkylation_prod urea_prod Urea Derivatives urea->urea_prod

Caption: Common derivatization pathways for the title compound in medicinal chemistry.

This building block is particularly useful for synthesizing compounds that target protein kinases, G-protein coupled receptors (GPCRs), and ion channels, where an indole core often serves as a crucial pharmacophore for binding.

Chapter 5: Handling, Storage, and Safety

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[7][8] The compound is an amine and can slowly react with atmospheric CO₂.

  • Safety: While specific toxicity data is not widely available, related amines can be irritants. The compound is classified with GHS07 pictograms, indicating potential for skin/eye irritation and other hazards.[7] Refer to the Safety Data Sheet (SDS) from the supplier for complete information.

Conclusion

tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate is a high-value, strategically designed synthetic intermediate. Its architecture provides a stable, protected indole core while presenting a versatile primary amine for facile chemical modification. The robust and scalable synthesis via reductive amination makes it readily accessible for drug discovery programs. By enabling the rapid and regioselective elaboration of the indole C4 position, this building block empowers medicinal chemists to efficiently explore chemical space and accelerate the development of novel therapeutics built upon the privileged indole scaffold.

References

  • PubChem. tert-Butyl 3-(aminomethyl)-1H-indole-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate. Available from: [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. Taylor & Francis Online. Available from: [Link]

  • Journal of Medicinal Chemistry. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Publications. Available from: [Link]

  • Supporting Information. Characterization Data of Products. Available from: [Link]

  • Wikipedia. Tert-butyloxycarbonyl protecting group. Wikimedia Foundation. Available from: [Link]

  • MDPI. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. Available from: [Link]

  • GenScript. Terminology of Antibody Drug for Boc Chemistry. GenScript. Available from: [Link]

  • ResearchGate. Indole N‐Boc deprotection method development. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications. Synthesis, Characterization of Substituted tert-butyl 4-((1- phenyl-1H-1,2,3-triazol-4-yl)methyl)piperazine-1- carboxylate and Evaluation of their Anti-Microbial Activity. IJPRA. Available from: [Link]

  • MDPI. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI. Available from: [Link]

  • Royal Society of Chemistry. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. Available from: [Link]

  • Supporting Information. B(C6F5)3-Catalyzed Michael Reactions: Aromatic C–H as Nucleophiles. Available from: [Link]

  • UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available from: [Link]

Sources

1-Boc-4-(aminomethyl)indole properties and SMILES

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Whitepaper: 1-Boc-4-(aminomethyl)indole as a Strategic Scaffold in Medicinal Chemistry

Executive Summary

1-Boc-4-(aminomethyl)indole is a specialized heterocyclic building block utilized in the design of kinase inhibitors, GPCR ligands, and peptidomimetics. Unlike the more common 3-substituted (tryptamine-like) or 5-substituted (serotonin-like) indoles, the 4-substituted vector allows for unique spatial exploration within a binding pocket, often accessing solvent-exposed regions or distinct hydrophobic pockets.

This guide details the physiochemical properties, synthesis logic, and handling protocols for this compound. Note: This compound is distinct from 1-Boc-4-(aminomethyl)piperidine, a common reagent; researchers must verify CAS numbers to avoid procurement errors.

Part 1: Chemical Identity & Physiochemical Properties

The molecule features an indole core protected at the N1 position by a tert-butoxycarbonyl (Boc) group, with a primary aminomethyl moiety at the C4 position. This orthogonal protection strategy allows for selective derivatization of the primary amine without compromising the indole nitrogen's electronic state.

Table 1: Compound Identifiers & Calculated Properties
PropertyValue / Descriptor
IUPAC Name tert-butyl 4-(aminomethyl)-1H-indole-1-carboxylate
Common Name 1-Boc-4-(aminomethyl)indole
Molecular Formula C₁₄H₁₈N₂O₂
Molecular Weight 246.31 g/mol
SMILES CC(C)(C)OC(=O)n1ccc2c(CN)cccc21
InChI Key (Calculated) KVWVZYLXVKZLCN-UHFFFAOYSA-N
LogP (Calc) ~2.65 (Predicted)
TPSA ~55 Ų
pKa (Amine) ~9.5 (Primary amine)
Appearance Off-white to pale yellow solid (typical)

Note on CAS: While the precursor 4-cyanoindole (CAS 1611-73-0) is widely indexed, the N-Boc-4-aminomethyl derivative is often a custom synthesis item or cataloged under varying internal IDs.

Part 2: Structural Analysis & Reactivity Profile

The utility of 1-Boc-4-(aminomethyl)indole lies in its orthogonal reactivity . The Boc group reduces the electron density of the indole ring, making it less susceptible to oxidation or electrophilic attack at C3 during handling, while the C4-aminomethyl group remains highly nucleophilic.

Figure 1: Structural Connectivity & Reactivity Vectors

G IndoleCore Indole Core (Scaffold) N1_Boc N1-Boc Group (Acid Labile Protection) IndoleCore->N1_Boc Protects N1 Prevents Polymerization C4_Amine C4-Aminomethyl (Primary Nucleophile) IndoleCore->C4_Amine Exit Vector (Unique Geometry) Deprotection Deprotection N1_Boc->Deprotection TFA/DCM or HCl/Dioxane Derivatization Derivatization C4_Amine->Derivatization Amide Coupling Reductive Amination

Caption: Orthogonal reactivity map highlighting the stable N-protection and the reactive C4-amine vector.

Part 3: Synthesis & Manufacturing Protocols

Since this compound is frequently synthesized in-house rather than purchased in bulk, a robust protocol starting from 4-cyanoindole is recommended. This route avoids the use of strong reducing agents (like LiAlH₄) after Boc protection, which can sometimes lead to side reactions.

Workflow Overview
  • N-Protection: Installation of Boc on 4-cyanoindole.

  • Reduction: Selective hydrogenation of the nitrile to the amine.[1]

Step-by-Step Protocol

Step 1: Synthesis of 1-Boc-4-cyanoindole

  • Reagents: 4-Cyanoindole (1.0 equiv), (Boc)₂O (1.2 equiv), DMAP (0.1 equiv), TEA (1.5 equiv), DCM (Solvent).

  • Procedure:

    • Dissolve 4-cyanoindole in anhydrous DCM (0.2 M).

    • Add TEA and DMAP. Stir at 0°C for 10 min.

    • Add (Boc)₂O portion-wise.

    • Warm to RT and stir for 4 hours (Monitor by TLC; Rf ~0.6 in 20% EtOAc/Hex).

    • Workup: Wash with 1M citric acid, saturated NaHCO₃, and brine. Dry over Na₂SO₄.

    • Yield: Typically >90% (White solid).

Step 2: Reduction to 1-Boc-4-(aminomethyl)indole

  • Reagents: 1-Boc-4-cyanoindole, Raney Nickel (Catalytic), H₂ (Balloon or 50 psi), NH₃ in MeOH (7N).

  • Rationale: The use of ammonia suppresses the formation of secondary amines (dimerization) during nitrile reduction. Raney Nickel is preferred over Pd/C for nitriles to avoid poisoning.

  • Procedure:

    • Dissolve intermediate in 7N NH₃/MeOH.

    • Add washed Raney Nickel (Caution: Pyrophoric).

    • Hydrogenate at RT for 12–18 hours.

    • Filtration: Filter through Celite under Nitrogen (Do not let catalyst dry).

    • Purification: Concentrate filtrate. If necessary, purify via flash chromatography (DCM/MeOH/NH₄OH) or use directly if purity >95%.

Figure 2: Synthesis Pathway

Synthesis Start 4-Cyanoindole (CAS 1611-73-0) Step1 Step 1: N-Protection (Boc2O, DMAP, DCM) Start->Step1 Inter 1-Boc-4-cyanoindole Step1->Inter >90% Yield Step2 Step 2: Nitrile Reduction (H2, Raney Ni, NH3/MeOH) Inter->Step2 Product 1-Boc-4-(aminomethyl)indole (Target) Step2->Product Selective Reduction

Caption: Two-step synthesis route ensuring retention of the Boc group during nitrile reduction.

Part 4: Applications in Drug Discovery

The 4-substituted indole scaffold is considered a "privileged structure" in medicinal chemistry.

  • Kinase Inhibition: The C4 position allows substituents to project into the solvent-front or specific hydrophobic pockets (e.g., the "back pocket" of certain kinases) that are inaccessible to C3-substituted analogs.

  • Fragment-Based Drug Discovery (FBDD): The molecule serves as an excellent fragment. The Boc group can be removed to link the indole N to a resin or another scaffold, while the amine is coupled to a library of acids.

  • Peptidomimetics: The distance and angle between the indole N and the exocyclic amine mimic specific amino acid side-chain orientations (e.g., Tryptophan analogs), useful in disrupting Protein-Protein Interactions (PPIs).

Figure 3: Decision Tree for Functionalization

Applications Core 1-Boc-4-(aminomethyl)indole PathA Path A: Amine Derivatization (Keep Boc) Core->PathA Standard Route PathB Path B: Indole Deprotection (Remove Boc) Core->PathB Acidic Conditions ResultA Amides, Ureas, Sulfonamides (Library Generation) PathA->ResultA ResultB Free Indole NH (For N-Alkylation/Arylation) PathB->ResultB

Caption: Strategic decision points for utilizing the scaffold in library synthesis.

Part 5: Handling, Stability & Safety

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free amine can absorb CO₂ from the air to form carbamates over time.

  • Stability: The N-Boc group is stable to basic conditions and nucleophiles but hydrolyzes rapidly in acids (TFA, HCl).

  • Safety Hazards:

    • Sensitization: Indole derivatives can be potential sensitizers.

    • Raney Nickel: If synthesizing, handle Raney Nickel as a pyrophoric solid (keep wet).

    • Boc2O: Highly toxic by inhalation; use in a fume hood.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Indole-4-carbonitrile. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Amines by Reduction of Nitriles. Retrieved from [Link]

  • Common Organic Chemistry. (2023). Boc Protection Mechanism and Protocols. Retrieved from [Link]

  • Ishikura, M., et al. (2015). Simple Indole Alkaloids and those with a Non-rearranged Monoterpenoid Unit. In The Alkaloids: Chemistry and Biology. (Contextual reference for indole reactivity).

Sources

A Comprehensive Technical Guide to 4-Substituted Indole Building Blocks for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold and the C4-Conundrum

The indole nucleus is a cornerstone of medicinal chemistry, celebrated as a "privileged scaffold" for its presence in a vast array of natural products, endogenous signaling molecules, and FDA-approved drugs.[1][2] From the essential amino acid tryptophan to the neurotransmitter serotonin, the indole framework is intricately woven into the fabric of biology.[3] Its unique electronic and structural properties allow it to engage with a multitude of biological targets, making it a fertile ground for drug discovery.[1][4]

While functionalization of the electron-rich pyrrole ring at the C2 and C3 positions is well-established, modification of the benzene portion, particularly at the C4-position, presents a significant synthetic challenge.[5][6] This "C4-conundrum" arises from the inherently lower reactivity of this site compared to the rest of the molecule. However, it is precisely this challenge that makes 4-substituted indoles such valuable assets. A substituent at the C4-position can profoundly alter a molecule's steric and electronic profile, providing a unique vector to enhance binding affinity, modulate selectivity, and improve pharmacokinetic properties. C4-decorated indoles are integral to a plethora of bioactive compounds, including natural product alkaloids and high-value pharmaceuticals.[7]

This guide provides an in-depth exploration of the synthesis and strategic importance of 4-substituted indole building blocks. We will move beyond a simple listing of methods to explain the underlying principles and causality behind modern synthetic strategies, provide field-proven experimental protocols, and illustrate the power of these building blocks through relevant case studies.

Chapter 1: The Strategic Importance of C4-Substitution in Drug Design

The functionalization of the C4 position of the indole ring is not merely a synthetic curiosity; it is a strategic tool for fine-tuning molecular properties critical for therapeutic success. A substituent at this position projects into a distinct spatial region compared to other positions, allowing for novel interactions with biological targets.

  • Modulation of Target Binding: The C4 position can be used to introduce key pharmacophoric features—such as hydrogen bond donors/acceptors or hydrophobic groups—that can form specific, high-affinity interactions within a protein's binding pocket. For example, C4-ethylamino indole derivatives have been identified as potent dopamine receptor agonists, with this specific substitution pattern being crucial for activity.[3]

  • Improving Pharmacokinetics (ADME): C4-substitution can be employed to block sites of metabolic attack, thereby increasing a drug's half-life and bioavailability. Introducing polar groups at this position can also enhance solubility.

  • Enhancing Selectivity: By occupying a unique chemical space, a C4-substituent can confer selectivity for a specific receptor subtype or enzyme isoform, reducing off-target effects and improving the safety profile of a drug candidate.

  • Scaffold Hopping and Novel IP: In a crowded intellectual property landscape, unique substitution patterns are key. The ability to efficiently generate diverse 4-substituted indoles allows chemists to explore novel chemical matter and develop compounds with distinct patent positions.

A prime example of a C4-substituted indole in medicine is Tegaserod , a 5-HT4 receptor agonist used for irritable bowel syndrome.[8][9] The aminoguanidine side chain attached to the indole core is crucial for its partial agonist activity at the serotonin receptor, showcasing how functionalization of the indole scaffold leads to potent therapeutic agents.[8]

Chapter 2: Synthetic Strategies for C4-Functionalization

The synthesis of 4-substituted indoles has evolved from multi-step classical methods to highly efficient, modern C-H activation strategies.

2.1 Foundational Approach: Synthesis from Pre-functionalized Aromatics

Before the advent of direct C-H activation, the most reliable way to create C4-substituted indoles was to begin with an aromatic precursor already bearing the desired functionality. The Leimgruber-Batcho indole synthesis is a powerful and industrially relevant example of this approach.[10][11] It allows for the construction of the indole ring from an o-nitrotoluene, which can be substituted to place a group at the eventual C4-position of the indole.

The general workflow involves two key steps:

  • Enamine Formation: An o-nitrotoluene is condensed with a formamide acetal (e.g., N,N-dimethylformamide dimethyl acetal, DMF-DMA) to form a β-nitroenamine. This step activates the methyl group for condensation.[10]

  • Reductive Cyclization: The nitro group is then reduced (e.g., using H₂/Pd-C, Fe/AcOH, or TiCl₃), leading to an in-situ cyclization of the resulting amine onto the enamine, which eliminates an amine to form the aromatic indole ring.[10][12]

G cluster_0 Leimgruber-Batcho Workflow start 2-Methyl-3-nitroaniline (Pre-functionalized Precursor) step1 Step 1: Enamine Formation (DMF-DMA, Pyrrolidine) start->step1 intermediate Intermediate: β-Nitroenamine step1->intermediate step2 Step 2: Reductive Cyclization (e.g., Fe/AcOH or H₂/Pd-C) intermediate->step2 product Product: 4-Aminoindole step2->product G cluster_0 Proposed Mechanism: Rh(III)-Catalyzed C4-Alkenylation A [Cp*Rh(OAc)₂]₂ Active Catalyst B Coordination with C3-COCF₃ Indole A->B + Indole-DG C C-H Activation (Concerted Metalation- Deprotonation) B->C D Rhodacycle Intermediate C->D E Alkene Coordination & Insertion D->E + Alkene F β-Hydride Elimination E->F G C4-Alkenylated Product F->G - [Cp*Rh(III)H] H Catalyst Regeneration F->H Oxidant (Cu(OAc)₂) H->A - Cu(I), -HOAc

Sources

The Strategic Synthesis and Application of tert-Butyl 4-formyl-1H-indole-1-carboxylate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Significance of a Versatile Precursor

In the landscape of modern medicinal chemistry, the indole scaffold remains a cornerstone for the design of novel therapeutics. Its unique electronic properties and conformational flexibility allow for intricate and high-affinity interactions with a multitude of biological targets. Within the vast chemical space of indole derivatives, tert-butyl 4-formyl-1H-indole-1-carboxylate (CAS 460096-34-8) has emerged as a pivotal precursor, offering a strategic entry point for the synthesis of complex, biologically active molecules. This technical guide provides an in-depth exploration of this compound, from its synthesis and characterization to its critical role in the development of next-generation pharmaceuticals.

The strategic placement of the formyl group at the C4 position of the indole nucleus, combined with the labile tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen, renders this molecule a highly versatile building block. The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, including but not limited to, reductive aminations, Wittig reactions, and the formation of various heterocyclic systems. The Boc group, on the other hand, not only modulates the reactivity of the indole ring but can also be readily removed under mild acidic conditions, allowing for further derivatization at the nitrogen atom. This guide will delve into the practical aspects of utilizing this precursor, providing researchers, scientists, and drug development professionals with the necessary knowledge to leverage its full potential in their synthetic endeavors.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a precursor is fundamental to its effective use in synthesis. The key properties of tert-butyl 4-formyl-1H-indole-1-carboxylate are summarized in the table below.

PropertyValueReference
CAS Number 460096-34-8[1][2]
Molecular Formula C₁₄H₁₅NO₃[1][2]
Molecular Weight 245.27 g/mol [2]
Appearance Solid
Purity ≥97%[1]
Storage Conditions 2-8 °C, sealed in dry conditions[1][2]

Spectroscopic Characterization Data:

The identity and purity of tert-butyl 4-formyl-1H-indole-1-carboxylate are typically confirmed using a combination of spectroscopic techniques. The following data represents typical values obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Technique Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 10.1 (s, 1H, CHO), 8.2 (d, 1H), 7.6 (d, 1H), 7.4 (t, 1H), 7.3 (d, 1H), 6.8 (d, 1H), 1.7 (s, 9H, C(CH₃)₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 192.0, 149.5, 137.0, 131.0, 128.0, 126.0, 124.0, 120.0, 116.0, 107.0, 84.0, 28.0
Mass Spectrometry (ESI) m/z: 246.1 [M+H]⁺

Synthesis of tert-Butyl 4-formyl-1H-indole-1-carboxylate: A Step-by-Step Protocol

The most common and efficient method for the synthesis of tert-butyl 4-formyl-1H-indole-1-carboxylate is the Vilsmeier-Haack formylation of the corresponding N-Boc protected indole.[3][4][5] This reaction introduces a formyl group onto an electron-rich aromatic ring using a Vilsmeier reagent, which is typically generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[3][5]

Reaction Mechanism: The Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are outlined below:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[5]

  • Electrophilic Attack: The electron-rich indole ring of the N-Boc-indole attacks the Vilsmeier reagent. The Boc group, being electron-withdrawing, deactivates the indole ring to some extent, but the formylation still proceeds, with regioselectivity being a key consideration. For N-Boc-indole, formylation can occur at various positions, with the C4 position being a possible, though sometimes minor, product depending on the precise reaction conditions. To achieve C4 selectivity, specific reaction conditions or starting from a pre-functionalized indole may be necessary.

  • Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ N_Boc_Indole N-Boc-Indole Iminium_Intermediate Iminium Salt Intermediate N_Boc_Indole->Iminium_Intermediate + Vilsmeier Reagent Final_Product tert-Butyl 4-formyl- 1H-indole-1-carboxylate Iminium_Intermediate->Final_Product + H₂O (workup) Drug_Synthesis_Workflow Precursor tert-Butyl 4-formyl- 1H-indole-1-carboxylate Intermediate Elaborated Indole Intermediate Precursor->Intermediate Multi-step Synthesis Drug_Candidate RIPK1 Inhibitor (e.g., GSK2982772 analogue) Intermediate->Drug_Candidate Final Modifications

Sources

4-aminomethylindole-1-carboxylic acid tert-butyl ester synonyms

Technical Monograph: -Boc-4-(Aminomethyl)indole

Structural Utility, Synthetic Pathways, and Application in Fragment-Based Drug Discovery

Chemical Identity & Nomenclature

The compound 4-aminomethylindole-1-carboxylic acid tert-butyl ester represents a specialized scaffold in medicinal chemistry, distinct from its more common tryptamine (C3-substituted) analogs. It serves as a critical "exit vector" building block, allowing chemists to project substituents from the indole C4 position while maintaining the nitrogen protection required for chemoselective coupling.

Validated Synonyms & Identifiers

To ensure precise procurement and database searching, the following nomenclature hierarchy is established. Note that "1-carboxylic acid tert-butyl ester" is chemically synonymous with the


CategorySynonym / IdentifierContext
IUPAC Name tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylateOfficial Chemical Abstract name
Common Synthetic Name 1-Boc-4-(aminomethyl)indoleLaboratory shorthand
Structural Name (1-(tert-Butoxycarbonyl)-1H-indol-4-yl)methanamineEmphasizes the amine functionality
Catalog Name 4-Aminomethylindole-1-carboxylic acid tert-butyl esterVendor-specific (e.g., Echemi, Chem-Impex)
CAS Registry Number 887584-07-8 Primary Accession Number
Precursor CAS 460096-34-8Refers to the 4-formyl analog (Aldehyde)
Structural Visualization (Concept Map)

The following diagram maps the chemical identity relationships and functional moieties of the molecule.

ChemicalIdentityCoretert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylateCASCAS: 887584-07-8Core->CASFormulaC14H18N2O2MW: 246.31 DaCore->FormulaBocN1-Boc Group(Protection)Core->Boc  StabilityAmineC4-Aminomethyl(Reactive Handle)Core->Amine  ReactivitySyn11-Boc-4-(aminomethyl)indoleCore->Syn1Syn2(1-Boc-1H-indol-4-yl)methanamineCore->Syn2

Figure 1: Chemical identity map highlighting functional regions and key identifiers.

Structural Analysis & Reactivity Profile

The "C4-Exit Vector" Advantage

In Fragment-Based Drug Discovery (FBDD), the geometry of substituent attachment is paramount.

  • Tryptamine (C3) vs. C4-Aminomethyl: Standard tryptamines project substituents at a ~109.5° angle relative to the indole plane (via the

    
     ethyl linker). The C4-aminomethyl group, however, projects the amine into a distinct spatial region, often used to access solvent-exposed pockets in kinase docking (e.g., targeting the hinge region) or to induce novel conformational constraints in peptidomimetics.
    
  • Electronic Effects: The N1-Boc group is electron-withdrawing. This deactivates the indole ring toward electrophilic aromatic substitution (EAS) at C3, preventing polymerization or side reactions during the manipulation of the C4-amine.

Stability Considerations
  • Acid Sensitivity: The N1-Boc group is labile to strong acids (TFA, HCl/Dioxane). However, it is significantly more stable than an N-Boc on a primary amine due to the conjugation with the indole ring.

  • Base Stability: The compound is stable to standard basic conditions (e.g.,

    
    , 
    
    
    ), making it ideal for amide coupling or reductive amination reactions at the C4-amine.

Synthetic Protocol: Reductive Amination Route

While the 4-cyano reduction is possible, the most reliable, high-yield route for the application scientist starts from the commercially available 1-Boc-4-formylindole (CAS 460096-34-8). This avoids high-pressure hydrogenation and toxic cyanide reagents.

Reaction Scheme

Transformation: Aldehyde


SynthesisWorkflowStartStart: 1-Boc-4-formylindole(CAS 460096-34-8)Reagent1Ammonium Acetate (10 eq)MeOH, 25°C, 2hStart->Reagent1IntermedIntermediate: Imine SpeciesReagent1->Intermed CondensationReagent2NaCNBH3 (1.5 eq)0°C to RT, 12hIntermed->Reagent2QuenchQuench: 1N NaOHExtraction: DCMReagent2->Quench ReductionProductProduct: 1-Boc-4-(aminomethyl)indole(>90% Yield)Quench->Product Purification

Figure 2: Step-wise reductive amination workflow for high-purity synthesis.

Detailed Methodology

Objective: Synthesize 5.0 g of tert-butyl 4-(aminomethyl)-1H-indole-1-carboxylate.

  • Imine Formation:

    • Charge a 250 mL round-bottom flask with 1-Boc-4-formylindole (5.0 g, 20.4 mmol) and anhydrous Methanol (100 mL).

    • Add Ammonium Acetate (

      
      ) (15.7 g, 204 mmol, 10 equiv) in one portion.
      
    • Mechanism Note: The excess ammonium acetate drives the equilibrium toward the iminium species.

    • Stir at room temperature for 2–3 hours under Nitrogen. Monitor by TLC (disappearance of aldehyde spot).

  • Reduction:

    • Cool the mixture to 0°C using an ice bath.

    • Cautiously add Sodium Cyanoborohydride (

      
      ) (1.92 g, 30.6 mmol, 1.5 equiv).
      
    • Safety: Perform in a fume hood;

      
       generation is minimal at this pH but possible.
      
    • Allow the reaction to warm to room temperature and stir overnight (12–16 h).

  • Workup & Purification:

    • Quench the reaction by slowly adding 1N NaOH (50 mL) to adjust pH to >10 (ensures the amine is free-based).

    • Remove Methanol under reduced pressure (rotary evaporator).

    • Extract the aqueous residue with Dichloromethane (DCM) (

      
       mL).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.[1]
      
    • Purification: If necessary, purify via flash column chromatography (DCM:MeOH:NH4OH, 95:4:1).

Analytical Characterization (Self-Validation)

To validate the integrity of the synthesized scaffold, compare experimental data against these expected parameters.

TechniqueExpected Signal / ObservationInterpretation
1H NMR (DMSO-d6)

1.65 (s, 9H)
Boc Group: Confirms N1 protection integrity.
1H NMR

4.10 (s, 2H)
Methylene (-CH2-): Diagnostic singlet for C4-aminomethyl.
1H NMR

8.05 (d, 1H)
Indole C2-H: Characteristic downfield aromatic proton.
LC-MS (ESI+)

Mass: Parent ion detection (often sees loss of Boc fragment).
Appearance Off-white to pale yellow solidPurity check: Dark brown indicates oxidation/polymerization.

Applications in Drug Discovery[3][4][5][6][7][8]

Kinase Inhibitor Design

The indole core is a bioisostere for the purine ring of ATP.

  • Hinge Binding: The indole NH (if deprotected) or C3/C2 positions often interact with the kinase hinge region.

  • Solvent Front: The C4-aminomethyl group serves as a vector to reach the solvent front or the ribose binding pocket, allowing for the attachment of solubilizing groups (e.g., morpholine, piperazine) via amide or sulfonamide linkages.

GPCR Ligands

In serotonin (5-HT) receptor research, the rigid spacing of the amine at C4 (vs. C3 in tryptamine) alters receptor subtype selectivity, particularly for 5-HT2A and 5-HT2C receptors.

References

  • PubChem. tert-Butyl 4-(aminomethyl)indole-1-carboxylate (Compound).[2][3] National Library of Medicine.[4] [Link]

Technical Guide: Conversion of 1-Boc-4-cyanoindole to 4-Aminomethylindole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the high-fidelity synthesis of 4-aminomethylindole (1H-indole-4-methanamine) starting from 1-Boc-4-cyanoindole . The transformation is critical in medicinal chemistry, particularly for developing serotonergic modulators and kinase inhibitors where the C4-position of the indole scaffold serves as a key vector for solubility and target engagement.

The recommended protocol utilizes a two-step sequence :

  • Chemo-selective Hydrogenation: Catalytic reduction of the nitrile using Raney Nickel in ammoniacal methanol to yield 1-Boc-4-aminomethylindole.

  • Acidolytic Deprotection: Removal of the tert-butoxycarbonyl (Boc) group to afford the target 4-aminomethylindole as a salt.

This route is selected over hydride reductions (e.g., LiAlH


) to avoid side reactions such as indole ring reduction or premature/uncontrolled Boc cleavage, ensuring high purity and scalability.

Part 1: Strategic Analysis & Route Selection

Retrosynthetic Logic

The conversion requires the reduction of a nitrile (-CN) to a primary amine (-CH


NH

) in the presence of an electron-withdrawing protecting group (Boc) on the indole nitrogen.
  • Challenge 1: Chemoselectivity. The indole C2-C3 double bond is susceptible to reduction under vigorous hydrogenation conditions.

  • Challenge 2: Dimerization. Nitrile reduction often proceeds via an imine intermediate (

    
    ), which can react with the product amine (
    
    
    
    ) to form secondary amine dimers (
    
    
    ).
  • Challenge 3: Boc Stability. Strong hydride donors like LiAlH

    
     can attack the Boc carbamate, leading to N-methylation or complex mixtures.
    
Selected Methodology: Raney Nickel Hydrogenation

Raney Nickel (Ra-Ni) is the catalyst of choice for this transformation.[1]

  • Mechanism: Ra-Ni efficiently reduces nitriles to amines under moderate H

    
     pressure.
    
  • Ammonia Suppression: The use of ammonia (NH

    
    ) in the solvent system is non-negotiable. It suppresses secondary amine formation by shifting the equilibrium of the intermediate imine away from dimer formation.
    
  • Boc Retention: Under neutral/basic hydrogenation conditions, the Boc group remains intact, protecting the indole nitrogen and preventing side reactions on the pyrrole ring.

Workflow Visualization

SynthesisWorkflow Start 1-Boc-4-cyanoindole (Starting Material) Step1 Step 1: Hydrogenation (Raney Ni, H2, NH3/MeOH) Start->Step1 Reduction Inter Intermediate: 1-Boc-4-aminomethylindole Step1->Inter Filter & Conc. Step2 Step 2: Deprotection (HCl/Dioxane or TFA/DCM) Inter->Step2 Acidolysis Final Target: 4-Aminomethylindole (Salt) Step2->Final Precipitate

Figure 1: Strategic workflow for the stepwise conversion of 1-Boc-4-cyanoindole to 4-aminomethylindole.

Part 2: Detailed Experimental Protocols

Step 1: Catalytic Hydrogenation of Nitrile

Objective: Convert 1-Boc-4-cyanoindole to 1-Boc-4-aminomethylindole.

Reagents & Equipment[2][3][4]
  • Substrate: 1-Boc-4-cyanoindole (1.0 equiv).

  • Catalyst: Raney Nickel (approx. 50-100 wt% relative to substrate; active slurry in water).

  • Solvent: 7N Ammonia in Methanol (NH

    
    /MeOH).
    
  • Gas: Hydrogen (H

    
    ), balloon or Parr shaker (50 psi).
    
  • Equipment: Parr hydrogenation apparatus or high-pressure autoclave.

Protocol
  • Catalyst Preparation (Critical):

    • Raney Nickel is usually supplied as a slurry in water.

    • Wash: Decant the water from the catalyst and wash 3x with absolute methanol to remove water. Safety: Keep wet at all times; dry Raney Ni is pyrophoric.

  • Reaction Setup:

    • In a hydrogenation vessel, dissolve 1-Boc-4-cyanoindole in 7N NH

      
       in MeOH (concentration ~0.1 M).
      
    • Add the washed Raney Nickel slurry.

  • Hydrogenation:

    • Seal the vessel and purge with N

      
       (3x) followed by H
      
      
      
      (3x).
    • Pressurize to 50 psi (3.4 bar) H

      
      .
      
    • Agitate (shake or stir) at Room Temperature for 12–24 hours.

    • Monitoring: Check reaction progress via TLC (visualize with Ninhydrin stain for amine) or LC-MS. The nitrile peak should disappear, and the amine mass (M+H) should appear.

  • Workup:

    • Filtration: Filter the mixture through a pad of Celite under an inert atmosphere (N

      
       blanket) to remove the catalyst. Do not let the filter cake dry out. 
      
    • Wash: Rinse the cake with MeOH.

    • Concentration: Concentrate the filtrate in vacuo to yield the crude 1-Boc-4-aminomethylindole.

    • Purification: If necessary, purify via flash column chromatography (DCM/MeOH/NH

      
      OH), though the crude is often pure enough for the next step.
      
Step 2: Boc Deprotection

Objective: Remove the Boc group to yield 4-aminomethylindole.

Protocol
  • Dissolution: Dissolve the crude 1-Boc-4-aminomethylindole in dry Dichloromethane (DCM) or 1,4-Dioxane.

  • Acidolysis:

    • Option A (Standard): Add 4M HCl in Dioxane (5-10 equiv) at 0°C.

    • Option B (Alternative): Add Trifluoroacetic acid (TFA) (20% v/v in DCM) at 0°C.

  • Reaction: Stir at Room Temperature for 2–4 hours. Monitor by LC-MS (loss of Boc group, -100 mass units).

  • Isolation:

    • The amine salt (Hydrochloride or Trifluoroacetate) often precipitates.

    • Filter the solid and wash with diethyl ether.

    • Free Base (Optional): If the free base is required, dissolve the salt in water, basify with 1M NaOH to pH > 10, and extract with DCM or EtOAc.

Part 3: Process Control & Troubleshooting

Mechanism of Impurity Formation

Understanding the side reactions is crucial for troubleshooting.

ImpurityPathways Nitrile Nitrile (R-CN) Imine Primary Imine (R-CH=NH) Nitrile->Imine + H2 Amine Primary Amine (R-CH2-NH2) Imine->Amine + H2 SecImine Secondary Imine (R-CH=N-CH2-R) Imine->SecImine + Amine (- NH3) Dimer Secondary Amine (Dimer) (R-CH2-NH-CH2-R) SecImine->Dimer + H2 Note Ammonia (NH3) suppresses this pathway by shifting equilibrium back to Primary Imine Note->SecImine

Figure 2: Mechanism of secondary amine (dimer) formation during nitrile hydrogenation.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning or insufficient H

pressure.
Wash Raney Ni thoroughly with MeOH before use. Increase pressure to 100 psi or temperature to 40°C.
Dimer Formation Insufficient Ammonia.Ensure solvent is saturated with NH

. Use commercial 7N NH

/MeOH.
Indole Reduction Over-hydrogenation of the C2-C3 bond.Stop reaction immediately upon nitrile consumption. Reduce catalyst loading. Avoid Pt/C or Pd/C under acidic conditions.
Boc Loss (Step 1) Temperature too high or acidic impurities.Keep hydrogenation temperature <50°C. Ensure system is neutral/basic (NH

helps here).

Part 4: Safety & Handling (Self-Validating Protocols)

Pyrophoric Hazards (Raney Nickel)
  • Risk: Dry Raney Nickel ignites spontaneously in air.

  • Control: Always handle under a solvent (water or alcohol). Never filter to dryness. When disposing, quench the catalyst in dilute acid (HCl) carefully in a fume hood to dissolve the nickel, or keep submerged in water in a designated waste container.

Hydrogen Safety
  • Risk: Explosion hazard at high pressure.

  • Control: Ensure the autoclave is rated for the pressure. Check for leaks using N

    
     before introducing H
    
    
    
    . Ground all equipment to prevent static discharge.
Ammonia Toxicity
  • Risk: Inhalation hazard.

  • Control: All operations involving NH

    
    /MeOH must be performed in a well-ventilated fume hood.
    

References

  • Raney Nickel Reduction of Nitriles

    • Gowda, S., & Gowda, D. C. (2002).[5][6] Raney Nickel CTH Reduction of Nitro/Nitrile Groups. Tetrahedron.

    • Context: Establishes the efficacy of Raney Ni for nitrile reduction in the presence of sensitive groups.
    • (Direct URL verification required via library).

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.
  • Boc Group Stability

    • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley.[7][8]

    • Context: Confirms stability of tert-butyl carbamates (Boc)
  • Indole Chemistry

    • Sundberg, R. J. (1996). Indoles.[3][9][10][11][12][13][14] Academic Press.

    • Context: Discusses the reactivity of the indole nucleus and str

Sources

Pharmacophore Modeling of 4-Substituted Indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists

Part 1: Strategic Framework & Chemical Significance

The 4-Substituted Indole: A Privileged Scaffold

In medicinal chemistry, the indole ring is ubiquitous, often termed a "privileged scaffold" due to its ability to mimic the side chain of tryptophan and interact with diverse biological targets. However, the 4-substituted indole represents a specific, high-value subclass. Substitution at the C4 position is sterically and electronically unique; it projects substituents into a vector distinct from the classic C3 (tryptamine-like) or C5 (serotonin-like) positions.

Why focus on the C4 position?

  • Steric Vector: The C4 substituent points into the "deep" pocket in many GPCRs and kinase ATP-binding sites, often accessing hydrophobic regions unavailable to C5 or C6 substitutions.

  • Electronic Modulation: Substituents at C4 can significantly influence the electron density of the pyrrole nitrogen (N1) and the C3 position through inductive effects, altering hydrogen bond donor (HBD) acidity.

  • Conformational Control: In complex derivatives (e.g., 4-indolyl-piperazines), the C4 substituent can restrict rotation, locking the molecule into a bioactive conformation.

Part 2: Mechanistic Pathways & Target Identification

Two primary therapeutic areas dominate the landscape of 4-substituted indoles: HIV-1 Attachment Inhibition and Immuno-Oncology (IDO1 Inhibition) . Understanding these pathways is prerequisite to defining the pharmacophore.

HIV-1 Attachment Inhibition (gp120)

4-substituted indoles (e.g., BMS-488043) bind to the viral envelope glycoprotein gp120. They stabilize a conformation that prevents the virus from binding to the host CD4 receptor.

  • Pharmacophore Criticality: The C4 substituent (often small, like -F or -OMe) fits into a specific hydrophobic pocket on gp120, while the indole core pi-stacks with viral residues (e.g., Trp112).

IDO1 Inhibition (Kynurenine Pathway)

Indoleamine 2,3-dioxygenase 1 (IDO1) catabolizes tryptophan to kynurenine, suppressing T-cell activity in tumors.[1] 4-substituted indoles can act as Apo-IDO1 inhibitors (binding the heme-free form) or competitive inhibitors.

  • Pharmacophore Criticality: The C4 substitution often dictates whether the molecule coordinates with the heme iron or displaces it entirely.

SignalingPathways cluster_HIV HIV-1 Entry Pathway cluster_IDO IDO1 Kynurenine Pathway HIV_gp120 HIV-1 gp120 (Prefusion) Complex gp120-CD4 Complex HIV_gp120->Complex Binding CD4 Host CD4 Receptor CD4->Complex Fusion Viral Entry Complex->Fusion Inhibitor 4-Substituted Indole Inhibitor Inhibitor->HIV_gp120 Stabilizes Closed State Inhibitor->Complex Blocks Trp L-Tryptophan Kyn Kynurenine Trp->Kyn Oxidation via IDO1 IDO1_Holo Holo-IDO1 (Heme bound) IDO1_Apo Apo-IDO1 (Heme free) TCell T-Cell Proliferation Kyn->TCell Suppresses IDO_Inhibitor 4-Substituted Indole Analog IDO_Inhibitor->IDO1_Holo Heme Coordination IDO_Inhibitor->IDO1_Apo Competes w/ Heme

Figure 1: Mechanistic pathways for HIV-1 attachment and IDO1 inhibition, highlighting the intervention points of indole-based pharmacophores.

Part 3: Pharmacophore Generation Protocol

This section details a self-validating workflow for generating a pharmacophore model specifically for 4-substituted indoles.

Phase 1: Dataset Curation & Pre-processing

Objective: Create a high-quality training set with a wide dynamic range of activity.

  • Source: Extract data from ChEMBL/bindingDB for "Indole" substructures with pIC50 > 5.0.

  • Filtering: Isolate 4-substituted derivatives.

    • Inclusion Criteria: Explicit substitution at position 4 (e.g., -F, -Cl, -OMe, -NH2).

    • Exclusion Criteria: Fused rings at C4-C5 (unless specifically modeling tetrahydro-beta-carbolines).

  • Activity Binning:

    • Active: pIC50 > 8.0 (Target: < 10 nM)

    • Inactive: pIC50 < 5.0 (Target: > 10 µM)

Phase 2: Conformational Analysis (Critical Step)

Unlike simple aromatics, the 4-substituent can induce ring puckering or force orthogonal side-chain orientations.

  • Method: Use a high-level force field (e.g., OPLS4 or MMFF94s).

  • Protocol:

    • Generate 100 conformers per ligand.

    • Apply an energy window of 10 kcal/mol.

    • Crucial Check: Verify the torsion angle between the indole plane and the C4-substituent. For bulky groups (e.g., 4-phenyl), this is often non-planar (~40-60° twist) to avoid steric clash with H3 or H5.

Phase 3: Alignment & Feature Extraction

Algorithm Choice: For 4-substituted indoles, flexible alignment is superior to rigid alignment due to the variable linker geometries often attached to the indole nitrogen.

Common Pharmacophore Features (The "Indole Signature"):

Feature Code Type Chemical Basis Geometric Constraint
R1 Aromatic Ring Indole Benzene Ring Centroid of C4-C7 ring
R2 Aromatic Ring Indole Pyrrole Ring Centroid of N1-C2-C3
D1 H-Bond Donor Indole N-H Vector pointing from N1-H
H1 Hydrophobic C4-Substituent Sphere centered on C4-group

| A1 | H-Bond Acceptor | C3-Carbonyl/Linker | Often present in glyoxamide derivatives |

Phase 4: Model Validation (Self-Validating System)

A model is only as good as its ability to discriminate.

  • Decoy Set Generation: Use DUD-E or generate property-matched decoys (similar MW, LogP, but different topology).

  • ROC Analysis: Plot True Positive Rate vs. False Positive Rate.

    • Acceptance Criteria: AUC > 0.75.

  • Enrichment Factor (EF1%): Calculate (Actives found in top 1% / Total Actives) / (Total compounds in top 1% / Total Database).

    • Target: EF1% > 10.[2]

Part 4: Experimental Workflows & Diagrams

Workflow: Ligand-Based Pharmacophore Generation

This workflow assumes no crystal structure is available (common in early hit-to-lead).

PharmacophoreWorkflow cluster_Prep 1. Data Preparation cluster_Model 2. Model Building cluster_Valid 3. Validation Input 2D Structures (SMILES) Stereo Stereoisomer Generation Input->Stereo Conf Conformer Generation (OPLS4) Stereo->Conf Align Flexible Alignment (GALAHAD/HypoGen) Conf->Align Feat Feature Mapping (HBD, HBA, HYD, AR) Align->Feat Common Find Common Pharmacophore Feat->Common Screen Virtual Screen Common->Screen Decoys Decoy Set (DUD-E) Decoys->Screen ROC ROC Plot & Enrichment Calc Screen->ROC Refine Refine Constraints ROC->Refine If AUC < 0.7 Refine->Feat

Figure 2: Step-by-step computational workflow for generating a ligand-based pharmacophore model.

Part 5: Case Study Applications

Case Study A: HIV-1 Attachment Inhibitors (BMS Series)

Context: Bristol-Myers Squibb developed a series of indole-3-glyoxamides (e.g., BMS-378806, BMS-488043).

  • The Problem: Early hits had poor oral bioavailability.

  • The Pharmacophore Solution:

    • Core: Indole scaffold.[2][3][4][5][6][7][8][9][10]

    • Feature 1 (C4-Position): Substitution with small groups (F, OMe) at C4 was found to be critical. The pharmacophore model identified a tight hydrophobic pocket in gp120 that could not accommodate larger groups at C4, while C7 tolerated bulky groups.

    • Feature 2 (Linker): A piperazine ring attached to the glyoxamide moiety acts as a rigid spacer, orienting the benzamide group to form pi-stacking interactions.

  • Outcome: The optimized pharmacophore led to BMS-663068 (Fostemsavir), a prodrug of the active moiety, now FDA approved.

Case Study B: IDO1 Inhibitors (Heme-Displacing)

Context: Targeting the apo-form of IDO1 to avoid heme-related toxicity.[11]

  • The Pharmacophore Solution:

    • Core: Indole or Azaindole.[6]

    • Feature: A basic amine or hydroxylamine group is often positioned to interact with the heme iron (in holo-models) or the empty heme pocket (in apo-models).

    • 4-Substitution: In "Apoxidoles" (pseudo-natural products), the indole is fused or substituted at C4 to create a shape that sterically clashes with the heme cofactor, effectively enforcing binding to the apo form only.

Part 6: References

  • Meanwell, N. A., et al. (2009). Inhibitors of HIV-1 attachment: Part 2: An initial survey of indole substitution patterns. Bioorganic & Medicinal Chemistry Letters. Link

  • Wang, T., et al. (2009). Inhibitors of HIV-1 attachment: Part 4: A study of the effect of piperazine substitution patterns. Bioorganic & Medicinal Chemistry Letters. Link

  • Röhrig, U. F., et al. (2019). Rational Design of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry. Link

  • Koehnke, J., et al. (2021). Apoxidoles: A Novel Pseudo-Natural Product Class of IDO1 Inhibitors. Angewandte Chemie International Edition. Link

  • Langer, T., & Hoffmann, R. D. (2006). Pharmacophore Modelling: Applications in Drug Discovery. Expert Opinion on Drug Discovery. Link

Sources

Methodological & Application

Synthesis of tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate from 4-formylindole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Strategic Approach to the

Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Strategic Overview

The 4-(aminomethyl)-1H-indole scaffold is a privileged structural motif in medicinal chemistry, serving as a crucial building block for a diverse range of pharmacologically active agents. Its incorporation into molecular frameworks often imparts favorable interactions with biological targets. This document provides a comprehensive, field-tested guide for the synthesis of tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate, a key intermediate where the indole nitrogen is protected and the aminomethyl group is available for further functionalization.

The synthetic strategy detailed herein is a robust two-step process commencing from commercially available 4-formylindole. The protocol is designed for high fidelity and scalability, emphasizing not just the procedural steps but the underlying chemical principles that ensure success. The core transformation relies on two foundational reactions in modern organic synthesis:

  • N-Protection: The selective protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group.

  • Reductive Amination: The conversion of the C4-formyl group into a primary aminomethyl moiety.

This guide explains the causality behind reagent selection and procedural design, offering a self-validating protocol grounded in established chemical literature.

Synthetic Workflow: A Two-Step Conversion

The overall transformation from 4-formylindole to the target compound is illustrated below. This workflow is designed to be efficient, proceeding through a stable, characterizable intermediate.

G A 4-formylindole (Starting Material) B Step 1: N-Boc Protection (Boc)2O, DMAP, Acetonitrile A->B C tert-Butyl 4-formyl-1H-indole-1-carboxylate (Intermediate) B->C D Step 2: Reductive Amination NH4OAc, NaBH(OAc)3, DCE C->D E tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate (Final Product) D->E

Figure 1: High-level workflow for the synthesis of the target compound.

Part I: N-Boc Protection of 4-formylindole

Expertise & Rationale: The Necessity of Protection

The indole N-H proton is acidic and can participate in or be deprotonated under various reaction conditions, leading to undesired side reactions. The installation of an electron-withdrawing Boc group serves two primary purposes:

  • Deactivation: It renders the indole ring less susceptible to oxidation or other electrophilic reactions.

  • Blocking N-Alkylation: It prevents the indole nitrogen from acting as a nucleophile in the subsequent reductive amination step.[1]

Di-tert-butyl dicarbonate ((Boc)₂O) is the reagent of choice due to its high reactivity and the generation of benign byproducts (tert-butanol and CO₂). A catalytic amount of 4-dimethylaminopyridine (DMAP) is often employed to accelerate the reaction.[2]

Detailed Experimental Protocol: Step 1

Reaction: 4-formylindole → tert-Butyl 4-formyl-1H-indole-1-carboxylate

Materials & Reagents:

Reagent MW ( g/mol ) Molar Eq. Amount
4-formylindole 145.16 1.0 (Specify mass, e.g., 5.00 g)
Di-tert-butyl dicarbonate ((Boc)₂O) 218.25 1.1 (Calculate based on SM)
4-(Dimethylamino)pyridine (DMAP) 122.17 0.05 (Calculate based on SM)
Acetonitrile (MeCN) 41.05 - (Specify volume, e.g., 100 mL)
Ethyl Acetate (EtOAc) 88.11 - For workup
Saturated aq. NaHCO₃ - - For workup
Brine - - For workup

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | For drying |

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 4-formylindole (1.0 eq.).

  • Dissolve the starting material in anhydrous acetonitrile (approx. 20 mL per gram of starting material).

  • Add di-tert-butyl dicarbonate (1.1 eq.) and DMAP (0.05 eq.) to the solution.[2]

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-12 hours).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

  • Redissolve the residue in ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

  • The resulting crude product, tert-butyl 4-formyl-1H-indole-1-carboxylate[3][4], is often a solid of sufficient purity for the next step. If necessary, purification can be achieved by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

Part II: Reductive Amination of the Intermediate

Expertise & Rationale: The Power of Selective Reduction

Reductive amination is a robust method for converting carbonyls into amines.[5][6] The process involves the initial formation of an imine or iminium ion intermediate, which is then reduced in situ by a hydride agent.[7][8]

Causality in Reagent Selection:

  • Amine Source: Ammonium acetate (NH₄OAc) serves as a convenient, in situ source of ammonia (NH₃). The mild acidity of the acetate salt can also catalyze the formation of the imine intermediate.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the superior choice for this transformation.[9] Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is a milder, more selective reagent. It will readily reduce the protonated iminium ion intermediate but is slow to reduce the starting aldehyde.[10][11] This chemoselectivity is critical for a one-pot procedure, minimizing the formation of the corresponding alcohol byproduct and maximizing the yield of the desired amine.[9]

Reaction Mechanism: Imine Formation and Hydride Reduction

The reaction proceeds through a well-defined pathway. The aldehyde first condenses with ammonia to form an imine, which is in equilibrium with its protonated form, the electrophilic iminium ion. The triacetoxyborohydride then delivers a hydride to the iminium carbon to furnish the final primary amine.

G cluster_0 Step A: Imine/Iminium Formation cluster_1 Step B: Hydride Reduction Aldehyde R-CHO Imine R-CH=NH Aldehyde->Imine + NH₃ - H₂O Ammonia NH₃ Iminium R-CH=N⁺H₂ Imine->Iminium + H⁺ Proton H⁺ Hydride [NaBH(OAc)₃] Iminium->Hydride Iminium ion is reduced Product R-CH₂-NH₂ Hydride->Product Hydride Transfer

Figure 2: Mechanism of reductive amination.

Detailed Experimental Protocol: Step 2

Reaction: tert-Butyl 4-formyl-1H-indole-1-carboxylate → tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate

Materials & Reagents:

Reagent MW ( g/mol ) Molar Eq. Amount
tert-Butyl 4-formyl-1H-indole-1-carboxylate 245.27 1.0 (Calculate from previous step)
Ammonium Acetate (NH₄OAc) 77.08 5.0 - 10.0 (Calculate based on SM)
Sodium Triacetoxyborohydride (NaBH(OAc)₃) 211.94 1.5 (Calculate based on SM)
1,2-Dichloroethane (DCE) or CH₂Cl₂ - - (Specify volume)
Saturated aq. NaHCO₃ - - For workup
Water (H₂O) 18.02 - For workup
Brine - - For workup

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | For drying |

Procedure:

  • In a round-bottom flask, dissolve the tert-butyl 4-formyl-1H-indole-1-carboxylate (1.0 eq.) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (CH₂Cl₂).

  • Add ammonium acetate (a significant excess, e.g., 5-10 eq.) to the solution and stir the resulting suspension vigorously for 30-60 minutes at room temperature to facilitate imine formation.

  • In portions, carefully add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture. Note: The addition may cause some gas evolution.

  • Stir the reaction at room temperature and monitor its progress by TLC until the starting aldehyde is consumed (typically 3-18 hours).

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel. A gradient elution using dichloromethane and methanol (with a small percentage of ammonium hydroxide, e.g., 1%) is often effective to isolate the final amine product.

References

  • Organic Chemistry Tutor. Reductive Amination. [Online] Available at: [Link]

  • Chemistry Steps. Reductive Amination. [Online] Available at: [Link]

  • Wikipedia. Reductive amination. [Online] Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Online] Available at: [Link]

  • Reddit. (2017). Can someone please explain reductive amination. [Online] Available at: [Link]

  • Organic Chemistry Data. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. [Online] Available at: [Link]

  • PubMed. (2009). Facile reductive amination of aldehydes with electron-deficient anilines by acyloxyborohydrides in TFA: application to a diazaindoline scale-up. [Online] Available at: [Link]

  • Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. [Online] Available at: [Link]

  • ResearchGate. (2015). An efficient catalytic reductive amination: A facile one-pot access to 1,2-dihydropyrrolo[3,4-b]indol-3(4H)-ones by using B(C6F5)3/NaBH4. [Online] Available at: [Link]

  • ResearchGate. (2017). Synthesis of 4-aminophenyl substituted indole derivatives for the instrumental analysis and molecular docking evaluation studies. [Online] Available at: [Link]

  • National Center for Biotechnology Information. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Online] Available at: [Link]

  • ResearchGate. (2010). Synthesis of 4-Functionalized-1H-indoles from 2,3-Dihalophenols. [Online] Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Online] Available at: [Link]

  • MDPI. (2023). Indolyl-Derived 4H-Imidazoles: PASE Synthesis, Molecular Docking and In Vitro Cytotoxicity Assay. [Online] Available at: [Link]

  • YouTube. (2022). Reductive Amination: Preparation of an Imine. [Online] Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Online] Available at: [Link]

  • MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Online] Available at: [Link]

  • Organic Chemistry Portal. Boc Protection - Common Conditions. [Online] Available at: [Link]

  • Google Patents. EP0076713B1 - Aminomethyl-1h-indole-4-methanol derivatives and their salts, process and intermediates for their preparation, their use as medicines and compositions containing them.
  • RJPBCS. (2019). Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR. [Online] Available at: [Link]

  • Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. [Online] Available at: [Link]

  • National Center for Biotechnology Information. 1-(Tert-butoxycarbonyl)indole. [Online] Available at: [Link]

Sources

Reductive Amination Protocols for the Synthesis of 4-(Aminomethyl)-1-Boc-indole Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of substituted indoles is a cornerstone of medicinal chemistry and drug development, with the indole scaffold being a privileged structure in a multitude of biologically active compounds. Among the various functionalization techniques, reductive amination of indole aldehydes stands out as a robust and versatile method for introducing aminomethyl groups at various positions of the indole nucleus. This guide provides detailed application notes and protocols for the reductive amination of 1-Boc-4-formylindole, a key intermediate for the synthesis of a diverse array of bioactive molecules.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the underlying chemical principles, empowering the user to adapt and troubleshoot these protocols effectively.

The Strategic Importance of Reductive Amination

Reductive amination is a powerful C-N bond-forming reaction that proceeds through the in situ formation and subsequent reduction of an imine or iminium ion intermediate. This one-pot reaction is highly favored for its efficiency and broad substrate scope. The reaction is initiated by the condensation of an aldehyde or ketone with a primary or secondary amine to form an imine. This intermediate is then reduced to the corresponding amine using a selective reducing agent.

The choice of reducing agent is critical to the success of a reductive amination. The ideal reagent should selectively reduce the iminium ion in the presence of the starting aldehyde, thus preventing the formation of the corresponding alcohol as a byproduct. Two of the most widely employed and effective reducing agents for this purpose are sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) and sodium cyanoborohydride (NaBH₃CN).[1][2]

Mechanistic Overview of Reductive Amination

The reductive amination process can be conceptually broken down into two key stages occurring in a single pot:

  • Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde. This is typically acid-catalyzed, protonating the carbonyl oxygen to enhance its electrophilicity. The resulting hemiaminal intermediate then undergoes dehydration to form an imine (from a primary amine) or an iminium ion (from a secondary amine).[3]

  • Hydride Reduction: A mild hydride reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to furnish the final amine product.

Reductive_Amination_Workflow Aldehyde Aldehyde Product Product

Comparative Overview of Key Reducing Agents

The selection of the appropriate reducing agent is a critical parameter that can significantly influence the outcome of the reaction. Below is a comparative summary of the two most common reagents used in the reductive amination of 1-Boc-4-formylindole.

FeatureSodium Triacetoxyborohydride (STAB)Sodium Cyanoborohydride (NaBH₃CN)
Reactivity Mild and selective for iminium ions over aldehydes.[1]Milder than NaBH₄, but can still reduce aldehydes at low pH.[2]
Optimal pH Weakly acidic to neutral.[4]Mildly acidic (pH 4-6).[4]
Solvent Compatibility Aprotic solvents like Dichloromethane (DCM), 1,2-Dichloroethane (DCE), and Tetrahydrofuran (THF).[5]Protic solvents like Methanol (MeOH) and Ethanol (EtOH).[2]
Toxicity Non-toxic byproducts (acetate salts).[5]Highly toxic HCN gas can be liberated in acidic conditions.[6]
Handling Moisture-sensitive.[5]Less sensitive to moisture.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reductive amination of 1-Boc-4-formylindole using either sodium triacetoxyborohydride or sodium cyanoborohydride.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is generally preferred due to the non-toxic nature of its byproducts and its high selectivity.[5]

Materials:

  • 1-Boc-4-formylindole

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Sodium triacetoxyborohydride (STAB) (1.2 - 2.0 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 1-Boc-4-formylindole (1.0 eq).

  • Solvent and Amine Addition: Dissolve the starting material in anhydrous DCM or DCE (approximately 0.1-0.2 M concentration). Add the desired primary or secondary amine (1.1-1.5 eq).

  • Acid Catalyst (Optional): If the amine salt is used or if the reaction is sluggish, a catalytic amount of acetic acid (0.1-0.2 eq) can be added.

  • Stirring: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Addition of STAB: Add sodium triacetoxyborohydride (1.2-2.0 eq) portion-wise to the reaction mixture. The addition may cause a slight exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

  • Work-up:

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for eluting the desired product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)

This protocol is a classic and effective method, but requires careful handling due to the potential for hydrogen cyanide gas evolution.[6] This procedure must be performed in a well-ventilated fume hood.

Materials:

  • 1-Boc-4-formylindole

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Sodium cyanoborohydride (NaBH₃CN) (1.2 - 2.0 equivalents)

  • Methanol (MeOH)

  • Acetic acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-Boc-4-formylindole (1.0 eq) in methanol (approximately 0.1-0.2 M concentration).

  • Amine Addition: Add the primary or secondary amine (1.1-1.5 eq) to the solution.

  • pH Adjustment: Adjust the pH of the solution to approximately 4-6 by the dropwise addition of acetic acid. This is crucial for the selective reduction of the iminium ion.[4]

  • Addition of NaBH₃CN: Add sodium cyanoborohydride (1.2-2.0 eq) in one portion to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Work-up:

    • Once the reaction is complete, carefully quench by adding saturated aqueous NaHCO₃ solution until the effervescence ceases. Caution: This step may release some trapped HCN gas, ensure adequate ventilation.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

Troubleshooting and Field-Proven Insights

  • Incomplete reaction: If the reaction stalls, check the quality of the reducing agent, as both STAB and NaBH₃CN can degrade over time. A slight excess of the amine and reducing agent can also drive the reaction to completion.

  • Formation of the alcohol byproduct: This indicates that the reducing agent is reducing the starting aldehyde. This is more common with NaBH₃CN at a pH that is too low. Ensure the pH is carefully controlled. With STAB, this is less of an issue due to its higher selectivity.[1]

  • Dialkylation of primary amines: When using a primary amine, the formation of a tertiary amine through a second reductive amination can sometimes be observed. Using a slight excess of the primary amine can help to minimize this side reaction.

  • Purification challenges: The basicity of the amine products can sometimes lead to tailing on silica gel chromatography. Adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent can help to mitigate this issue. Alternatively, using a more polar stationary phase like alumina may be beneficial.

Conclusion

The reductive amination of 1-Boc-4-formylindole is a highly effective and versatile method for the synthesis of a wide range of 4-(aminomethyl)-1-Boc-indole derivatives. By carefully selecting the appropriate reducing agent and optimizing the reaction conditions, researchers can achieve high yields of the desired products. The protocols detailed in this guide, grounded in established chemical principles and practical experience, provide a solid foundation for the successful implementation of this important transformation in a research and drug development setting.

References

  • Abdel-Magid, A. F., Maryanoff, C. A., & Carson, K. G. (1990). Reductive amination of aldehydes and ketones by using sodium triacetoxyborohydride. Tetrahedron Letters, 31(39), 5595-5598. [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Corpas, J., Caldora, H. P., Di Tommaso, E. M., Hernandez-Perez, A. C., Turner, O., Azofra, L. M., ... & Leonori, D. (2024). A general strategy for the amination of electron-rich and electron-poor heteroaromatics by desaturative catalysis. Nature Chemistry, 1-9. [Link]

  • Organic Reactions. (n.d.). Reductive Amination. Retrieved from [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2018). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Current Organic Chemistry, 22(3), 284-303. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • GalChimia. (2014, October 16). A New Way to Amines. Retrieved from [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Kim, T. L., Jeong, M., & Cheon, C. H. (2015). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry, 80(20), 10163-10171. [Link]

  • Royal Society of Chemistry. (2015). The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst. Chemical Communications, 51(58), 11596-11599. [Link]

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Application Notes and Protocols: Selective Hydrogenation of 4-Cyanoindole-1-carboxylate to 4-(Aminomethyl)indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the selective catalytic hydrogenation of N-protected 4-cyanoindole-1-carboxylates to the corresponding 4-(aminomethyl)indole derivatives. These products are valuable intermediates in the synthesis of pharmacologically active compounds. This application note details two robust protocols utilizing Raney® Nickel and Rhodium on alumina as catalysts, offering researchers flexibility based on available resources and desired reaction kinetics. A thorough discussion of the reaction mechanism, key experimental parameters, safety considerations, and analytical monitoring is included to ensure reproducible and high-yield transformations.

Introduction

The reduction of a nitrile group on an indole scaffold to a primary amine is a critical transformation in medicinal chemistry and drug development. The resulting aminomethyl-indole moiety is a key pharmacophore in various therapeutic agents. However, the selective hydrogenation of the cyano group in the presence of the indole core, which itself is susceptible to reduction, presents a significant synthetic challenge.[1] Furthermore, the reaction must be controlled to prevent the formation of secondary and tertiary amine byproducts.[2][3] This guide focuses on the hydrogenation of a tert-butyloxycarbonyl (Boc)-protected 4-cyanoindole-1-carboxylate, a common intermediate, to yield the desired primary amine. The Boc protecting group is generally stable under these hydrogenation conditions.[4]

Mechanistic Insights: The Pathway from Nitrile to Primary Amine

The catalytic hydrogenation of nitriles to primary amines is a well-established industrial process.[2] The reaction proceeds through a series of steps on the surface of a heterogeneous catalyst.

The generally accepted mechanism involves the initial reduction of the nitrile to form a highly reactive imine intermediate. This imine can then undergo further hydrogenation to the desired primary amine. However, the imine can also react with a primary amine molecule already formed, leading to the formation of a secondary imine, which upon reduction, yields an undesirable secondary amine byproduct.[5]

To suppress the formation of these byproducts and enhance the selectivity for the primary amine, the reaction conditions must be carefully optimized. Factors such as catalyst choice, solvent, temperature, and hydrogen pressure play a crucial role in directing the reaction towards the desired product.[6]

Catalyst Selection: A Comparative Overview

Several catalyst systems are effective for nitrile hydrogenation.[2] This guide details protocols for two of the most reliable and commonly used catalysts: Raney® Nickel and Rhodium on alumina.

CatalystAdvantagesDisadvantages
Raney® Nickel High activity, cost-effective, widely available.[7]Can be pyrophoric, requires careful handling, potential for nickel leaching.[8]
Rhodium on Alumina High selectivity, good functional group tolerance, stable.[9][10]Higher cost compared to nickel-based catalysts.

Experimental Protocols

Protocol 1: Hydrogenation using Raney® Nickel

This protocol is a robust and cost-effective method for the hydrogenation of 4-cyanoindole-1-carboxylate.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Charge reactor with 4-cyanoindole-1-carboxylate and solvent (e.g., Methanol) B Carefully add Raney® Nickel slurry under inert atmosphere A->B C Seal reactor and purge with Nitrogen, then Hydrogen B->C D Pressurize with Hydrogen (e.g., 50-100 psi) C->D E Heat to desired temperature (e.g., 40-60°C) with vigorous stirring D->E F Monitor reaction progress (TLC, LC-MS, or GC-MS) E->F G Cool to room temperature and vent Hydrogen F->G Upon completion H Filter the reaction mixture through Celite® to remove catalyst G->H I Wash Celite® pad with solvent H->I J Concentrate the filtrate under reduced pressure I->J K Purify the crude product (e.g., column chromatography) J->K

Caption: Workflow for Raney® Nickel catalyzed hydrogenation.

Materials:

  • tert-Butyl 4-cyano-1H-indole-1-carboxylate

  • Raney® Nickel (50% slurry in water)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Celite®

  • Hydrogen gas (high purity)

  • Nitrogen gas (inert)

  • Parr shaker or similar hydrogenation apparatus

Procedure:

  • Reactor Setup: In a suitable pressure reactor, dissolve tert-butyl 4-cyano-1H-indole-1-carboxylate (1.0 eq) in methanol or ethanol (10-20 mL per gram of substrate).

  • Catalyst Addition: Under an inert atmosphere (e.g., a glovebox or nitrogen-purged bag), carefully add Raney® Nickel slurry (10-20% by weight of the substrate). Caution: Raney® Nickel is pyrophoric and must be handled with care.[7]

  • Reaction Initiation: Seal the reactor and purge the headspace with nitrogen three times, followed by three purges with hydrogen gas.

  • Hydrogenation: Pressurize the reactor with hydrogen to 50-100 psi and heat to 40-60 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots (after depressurizing and purging with nitrogen) and analyzing by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel. Wash the Celite® pad with additional solvent (methanol or ethanol). Note: Keep the filter cake wet to prevent ignition of the catalyst.[11]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude tert-butyl 4-(aminomethyl)-1H-indole-1-carboxylate can be purified by column chromatography on silica gel if necessary.

Protocol 2: Hydrogenation using Rhodium on Alumina

This protocol offers high selectivity and is a good alternative when dealing with sensitive substrates.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Charge reactor with 4-cyanoindole-1-carboxylate, solvent (e.g., THF or EtOAc), and Rh/Al2O3 B Seal reactor and purge with Nitrogen, then Hydrogen A->B C Pressurize with Hydrogen (e.g., 100-500 psi) B->C D Heat to desired temperature (e.g., 50-80°C) with vigorous stirring C->D E Monitor reaction progress (TLC, LC-MS, or GC-MS) D->E F Cool to room temperature and vent Hydrogen E->F Upon completion G Filter the reaction mixture through Celite® to remove catalyst F->G H Wash Celite® pad with solvent G->H I Concentrate the filtrate under reduced pressure H->I J Purify the crude product (e.g., column chromatography) I->J

Caption: Workflow for Rhodium on Alumina catalyzed hydrogenation.

Materials:

  • tert-Butyl 4-cyano-1H-indole-1-carboxylate

  • 5% Rhodium on alumina (Rh/Al₂O₃)[12]

  • Tetrahydrofuran (THF) or Ethyl acetate (EtOAc)

  • Celite®

  • Hydrogen gas (high purity)

  • Nitrogen gas (inert)

  • Parr shaker or similar hydrogenation apparatus

Procedure:

  • Reactor Setup: To a pressure reactor, add tert-butyl 4-cyano-1H-indole-1-carboxylate (1.0 eq), 5% Rhodium on alumina (5-10 mol%), and the chosen solvent (THF or EtOAc, 15-25 mL per gram of substrate).

  • Reaction Initiation: Seal the reactor and purge the headspace with nitrogen three times, followed by three purges with hydrogen gas.

  • Hydrogenation: Pressurize the reactor with hydrogen to 100-500 psi and heat to 50-80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • Work-up: Upon completion, cool the reactor to room temperature, carefully vent the hydrogen, and purge with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® and wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel as needed.

Safety Precautions

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Pressure Reactors: Ensure the pressure reactor is properly maintained and operated within its specified pressure and temperature limits.

  • Catalysts: Raney® Nickel is pyrophoric and must be handled under an inert atmosphere.[7] Noble metal catalysts, while less reactive, should still be handled with care. Spent catalysts should be quenched carefully with water and disposed of according to institutional guidelines.[11]

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Inactive catalystUse fresh catalyst or increase catalyst loading.
Insufficient hydrogen pressureIncrease hydrogen pressure within safe limits of the reactor.
Low reaction temperatureIncrease the reaction temperature.
Formation of Byproducts Over-reduction of the indole ringUse a more selective catalyst (e.g., Rh/Al₂O₃), lower the reaction temperature and pressure.
Formation of secondary/tertiary aminesOptimize reaction conditions to favor primary amine formation (e.g., lower temperature, shorter reaction time).
Low Product Recovery Product adsorbed onto the catalystWash the catalyst thoroughly with a more polar solvent after filtration.[11]

Conclusion

The selective hydrogenation of 4-cyanoindole-1-carboxylate to 4-(aminomethyl)indole-1-carboxylate is a crucial transformation for the synthesis of various pharmaceutical agents. The protocols provided, utilizing either Raney® Nickel or Rhodium on alumina, offer reliable and reproducible methods to achieve this conversion with high yields and selectivity. Careful consideration of the reaction parameters and adherence to safety protocols are paramount for successful outcomes.

References

  • Liu, W., & Liu, J. (2024). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv. [Link]

  • Liu, W., et al. (2022). Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions. RSC. [Link]

  • Szöllősi, G., & Bartók, M. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(2), 209-221. [Link]

  • Monguchi, Y., et al. (2017). Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines. The Journal of Organic Chemistry, 82(17), 9046-9055. [Link]

  • Beller, M., et al. (2008). A practical and benign synthesis of primary amines through ruthenium-catalyzed reduction of nitriles. ChemSusChem, 1(12), 1006-1010. [Link]

  • Nagao, K., et al. (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2-Supported Palladium Catalyst under Continuous-Flow Conditions. ChemistryOpen, 6(1), 107-112. [Link]

  • Feng, Y., & Bao, M. (2021). Hydrogenation of nitriles to primary amines catalyzed by an unsupported nanoporous palladium catalyst: understanding the essential reason for the high activity and selectivity of the catalyst. Green Chemistry, 23(1), 353-360. [Link]

  • Sajiki, H., et al. (2012). Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. Tetrahedron Letters, 53(27), 3443-3446. [Link]

  • Feng, Y., & Bao, M. (2021). Hydrogenation of Nitriles to Primary Amines Catalyzed by Unsupported Nanoporous Palladium Catalyst: Understanding the Essential Reason for High Activity and Selectivity of Catalyst. ResearchGate. [Link]

  • Hiden Analytical. (n.d.). The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Hiden Analytical. [Link]

  • Tronconi, V., & Canu, P. (2000). Kinetics of Adiponitrile Hydrogenation Over Rhodium-Alumina Catalysts. ResearchGate. [Link]

  • Wikipedia. (2024). Raney nickel. Wikipedia. [Link]

  • Szöllősi, G., & Bartók, M. (2018). Hydrogenation of dinitriles over Raney®-Ni catalyst. ResearchGate. [Link]

  • Zhou, Y.-G., et al. (2023). Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Journal of the American Chemical Society. [Link]

  • Adkins, H., & Cramer, H. I. (1930). Hydrogenation of Basic Nitriles with Raney Nickel. Journal of the American Chemical Society, 52(11), 4349-4357. [Link]

  • Nareddy, P., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Infectious Diseases, 7(5), 1238-1250. [Link]

  • Zhang, Y., et al. (2023). Hydrogenation of nitrile groups in HNBR with a rhodium catalyst. ResearchGate. [Link]

  • Singh, N., & Kumar, K. (2019). Synthesis of 4-aminophenyl substituted indole derivatives for the instrumental analysis and molecular docking evaluation studies. ResearchGate. [Link]

  • Kuwano, R., et al. (2006). Ruthenium-Catalyzed Asymmetric Hydrogenation of N-Boc-Indoles. Organic Letters, 8(11), 2429-2431. [Link]

  • Princeton Powder. (n.d.). Rhodium on alumina catalyst supplier. Princeton Powder. [Link]

  • Sanz, R., et al. (2010). Synthesis of 4-Functionalized-1H-indoles from 2,3-Dihalophenols. Organic & Biomolecular Chemistry, 8(17), 3860-3864. [Link]

  • Boebel, T. A., & Hartwig, J. F. (2008). Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles. Journal of the American Chemical Society, 130(24), 7534-7535. [Link]

  • Kikelj, D., et al. (2019). Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel. Molecules, 24(16), 2959. [Link]

  • Bakulev, V. A., et al. (2023). Indolyl-Derived 4H-Imidazoles: PASE Synthesis, Molecular Docking and In Vitro Cytotoxicity Assay. Molecules, 28(6), 2588. [Link]

  • Barta, K., & Ford, P. C. (2014). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. Topics in Catalysis, 57(10-13), 914-920. [Link]

  • ResearchGate. (2020). Does Pd/C catalyzed hydrogenation remove/deprotect boc protected primary amines?. ResearchGate. [Link]

  • Fargin, E., et al. (1983). Aminomethyl-1h-indole-4-methanol derivatives and their salts, process and intermediates for their preparation, their use as medicines and compositions containing them.
  • Gevorgyan, V., et al. (2018). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. The Journal of Organic Chemistry, 83(15), 8447-8455. [Link]

  • Mitsui, C., et al. (2020). Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor. Beilstein Journal of Organic Chemistry, 16, 292-299. [Link]

  • Mayer, M., et al. (2023). Hydrogenation of Organic Molecules via Direct Mechanocatalysis. ChemRxiv. [Link]

  • Orpwood, R. (2010). Catalytic Hydrogenation Part III - More Tips and Tricks. Curly Arrow. [Link]

  • Li, Y., et al. (2021). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. ACS Catalysis, 11(1), 284-292. [Link]

  • Wang, Y., et al. (2021). Catalyzed, N-Amino-Directed C-H Coupling with 4-Hydroxy-2-Alkynoates for Indole Synthesis. ChemRxiv. [Link]

  • Sanz, R., et al. (2018). Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles. Organic Letters, 20(1), 174-177. [Link]

  • Beaumont, D., et al. (1983). Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions at adrenoceptors in vivo and in vitro. Journal of Medicinal Chemistry, 26(4), 507-515. [Link]

  • PubChem. (n.d.). 1-(4-{[3-(2-Cyano-acetylamino)-4-methyl-pyridin-2-ylamino]-methyl}-phenyl)-1H-pyrrole-2-carboxylic acid methyl ester. PubChem. [Link]

Sources

Application Note: Selective Reduction of Indole-4-Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It addresses the specific challenge of reducing the C4-carboxamide moiety on the indole scaffold—a transformation critical for synthesizing tryptamine analogs, kinase inhibitors (e.g., substituted 4-aminomethylindoles), and CNS-active agents.

Executive Summary

The reduction of indole-4-carboxamides to their corresponding amines (typically 4-(aminomethyl)indoles) presents a unique chemoselectivity challenge. The primary objective is to reduce the thermodynamically stable amide carbonyl (


) while preserving the electron-rich indole pyrrole ring (specifically the C2=C3 double bond), which is susceptible to reduction under vigorous conditions (forming indolines).

This guide delineates three validated protocols, ranked by selectivity and operational robustness:

  • Protocol A (Gold Standard): Borane-THF Complex (

    
    ) – Optimal for general substrates.
    
  • Protocol B (High Activity): Lithium Aluminum Hydride (

    
    ) – Reserved for sterically hindered amides; requires strict temperature control.
    
  • Protocol C (High Chemoselectivity): Catalytic Hydrosilylation – Required when labile groups (nitro, cyano, aryl halides) are present.

Mechanistic Insight & Reagent Selection

The indole nucleus is electron-rich.[1][2][3] Electrophilic reducing agents (like Borane) are generally preferred over nucleophilic hydrides (like


) because they activate the amide oxygen without requiring harsh conditions that might favor hydride attack on the indole C2=C3 bond.
Reagent Decision Matrix

Use the following logic to select the appropriate protocol for your substrate.

ReagentSelection Start Substrate: Indole-4-Carboxamide CheckGroups Are labile groups present? (Nitro, Nitrile, Ester, Aryl Halide) Start->CheckGroups CheckSterics Is the Amide Sterically Hindered? (e.g., Di-isopropyl, Adamantyl) CheckGroups->CheckSterics No MethodC PROTOCOL C: Silane + Catalyst (Zn(OAc)2/PMHS or Ir-Cat) CheckGroups->MethodC Yes (High Chemoselectivity Needed) MethodA PROTOCOL A: Borane-THF (BH3·THF) (Standard Choice) CheckSterics->MethodA No (General Purpose) MethodB PROTOCOL B: LiAlH4 (0°C to RT) (High Reactivity) CheckSterics->MethodB Yes (Needs forcing conditions)

Figure 1: Decision tree for selecting the optimal reduction reagent based on substrate functionality.

Detailed Experimental Protocols

Protocol A: Borane-THF Reduction (The Standard)

Mechanism: Borane acts as a Lewis acid, coordinating to the amide oxygen to form a boronic ester intermediate. This activates the carbonyl carbon for intramolecular hydride transfer. Advantages: Preserves the indole ring; tolerates halogens and some esters. Critical Step: The reaction forms a stable boron-amine complex that must be broken (hydrolyzed) vigorously to release the free amine.

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a reflux condenser and magnetic stir bar. Flush with Argon/Nitrogen.

  • Dissolution: Add the indole-4-carboxamide (1.0 equiv) and anhydrous THF (0.2 M concentration).

  • Addition: Cool to 0°C. Add

    
     (1.0 M solution, 3.0 – 5.0 equiv) dropwise via syringe. Caution: Gas evolution (
    
    
    
    ).
  • Reaction: Warm to room temperature (RT) and stir for 30 mins. Then, heat to reflux (66°C) for 2–4 hours. Monitor by TLC/LCMS (Note: The intermediate boron complex may behave differently on silica than the product).

  • Quench (The "Complex Breaking" Step):

    • Cool to 0°C.

    • Carefully add Methanol (excess) until gas evolution ceases.

    • Crucial: Add 6M HCl (aqueous) or concentrated HCl cautiously.

    • Reflux the acidic mixture for 1 hour. This step cleaves the N-B bond.

  • Workup: Cool to RT. Basify to pH >10 with 2M NaOH. Extract with EtOAc or DCM (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[4]
Protocol B: Lithium Aluminum Hydride (LAH) Reduction

Mechanism: Nucleophilic attack of hydride (


) on the carbonyl.
Risk:  High risk of reducing the C2=C3 double bond (forming indoline) if heated excessively or if electron-withdrawing groups are present on the ring.
Use Case:  Hindered tertiary amides where Borane kinetics are too slow.

Step-by-Step Procedure:

  • Setup: Dry glassware, inert atmosphere (

    
    /Ar).
    
  • Slurry Preparation: Suspend

    
     (2.0 – 3.0 equiv) in anhydrous THF or Ether at 0°C.
    
  • Addition: Dissolve the indole-4-carboxamide in minimal anhydrous THF. Add this solution dropwise to the LAH slurry at 0°C.

    • Note: Inverse addition (Amide to LAH) is preferred to maintain an excess of reducing agent.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Avoid reflux unless absolutely necessary for conversion.

  • Fieser Quench (Strict Stoichiometry):

    • For

      
       grams of 
      
      
      
      used:
    • Add

      
       mL 
      
      
      
      .
    • Add

      
       mL 15% NaOH.
      
    • Add

      
       mL 
      
      
      
      .
  • Isolation: Stir until a white granular precipitate forms. Filter through a Celite pad. Concentrate the filtrate.

Protocol C: Catalytic Hydrosilylation (High Chemoselectivity)

Mechanism: Metal-catalyzed activation of a silane (


) to reduce the amide oxygen.
Reagents:  Zinc Acetate (

) or

-catalysts (Vaska’s complex) + PMHS (Polymethylhydrosiloxane) or TMDS (Tetramethyldisiloxane). Advantages: Tolerates nitro (

), nitrile (

), and aryl iodide groups which are incompatible with LAH/Borane.

Step-by-Step Procedure (Zn/PMHS Method):

  • Setup: Dry RBF, inert atmosphere.

  • Mix: Combine indole-4-carboxamide (1.0 equiv), PMHS (3.0 equiv of hydride), and

    
     (5-10 mol%).
    
  • Solvent: Add anhydrous Toluene or THF.

  • Reaction: Stir at RT or mild heat (40-60°C) until consumption of starting material (typically 12-24 h).

  • Workup: Add NaOH (3M) and stir vigorously for 2 hours to hydrolyze the silyl-amine intermediate. Extract with EtOAc.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Indoline Formation Over-reduction of C2=C3 bond.Switch to Protocol A. If using Protocol B, keep T < 25°C. Avoid acidic conditions during the reduction phase.
Incomplete Reaction Stable Boron-Amine complex not broken.Extend Acid Hydrolysis: Ensure the quench step (Step 5 in Protocol A) involves refluxing with HCl for at least 1 hour.
Product Trapped in Aqueous Product is highly polar (primary amine).Salting Out: Saturate the aqueous phase with NaCl before extraction. Use

:IPA (3:1) as extraction solvent.
Loss of Halogen Dehalogenation by hydride.Use Protocol C (Hydrosilylation) or switch to Borane at lower temperatures.

Workflow Visualization

Workflow Setup 1. Inert Atmosphere Setup (Dry THF, N2/Ar) Addition 2. Reagent Addition (0°C, Dropwise) Setup->Addition Reaction 3. Reaction Phase (Monitor via LCMS) Addition->Reaction Quench 4. Quench & Hydrolysis (Critical: HCl Reflux for Borane) Reaction->Quench SM Consumed Workup 5. Basic Workup (pH > 10, Extract) Quench->Workup Complex Broken

Figure 2: General workflow for the reduction of indole carboxamides.

References

  • General Amide Reduction with Borane: Brown, H. C.; Heim, P. "Selective Reductions. XII. The Reaction of Carboxylic Acids and Amides with Diborane in Tetrahydrofuran." J. Org.[5] Chem.1973 , 38, 912–916. Link

  • Indole-Specific Reduction Precedents

    • Indole-2-carboxamide to amine using LiAlH4: "Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents." ACS Infect. Dis.2020 , 7, 365. Link

    • Indole-4-carboxamide derivatives synthesis: "Resistance of Mycobacterium tuberculosis to indole 4-carboxamides." Cell Chem. Biol.2021 , 28, 1. Link

  • Chemoselective Hydrosilylation

    • Zn-catalyzed: "Mild and Selective Et2Zn-Catalyzed Reduction of Tertiary Amides." Org.[5] Lett.2015 , 17, 432–435. Link

    • Ir-catalyzed (Vaska's Complex): "Iridium-catalyzed reductive functionalization of tertiary amides." Chem. Sci.[6]2012 , 3, 216. Link

  • Indoline Side Reaction: "Reduction of indole compounds to indoline compounds." US Patent 4210590A. Link

Sources

Application Note: A Systematic Approach to Solvent Selection for the Solubility of 1-Boc-4-(aminomethyl)indole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting an optimal solvent for 1-Boc-4-(aminomethyl)indole. The process of solubilizing active pharmaceutical ingredients (APIs) and synthetic intermediates is a critical step in drug development, chemical synthesis, and purification.[1][2] This guide moves beyond simple trial-and-error, presenting a systematic, four-part methodology grounded in the physicochemical properties of the molecule. We will detail protocols for rational solvent selection based on molecular structure analysis, qualitative screening, quantitative solubility determination, and consideration of downstream applications. The objective is to provide a robust framework that ensures reproducible and optimized results.

Introduction: The Solubility Challenge

1-Boc-4-(aminomethyl)indole is a valuable bifunctional building block in medicinal chemistry. It incorporates a bulky, nonpolar tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen and a polar, primary aminomethyl group at the 4-position of the indole ring. This amphipathic nature—possessing both significant nonpolar and polar regions—presents a distinct challenge for solvent selection. The large hydrophobic surface area of the Boc-protected indole ring contrasts sharply with the hydrophilic, hydrogen-bonding capability of the aminomethyl sidechain. A successful solvent or solvent system must effectively solvate both moieties to achieve significant solubility. Predicting solubility from molecular structure alone is a complex challenge, often requiring experimental validation to guide the selection of solutes and solvents, thereby saving time and resources.[3]

Physicochemical Properties & Initial Hypothesis

A rational approach to solvent selection begins with an analysis of the solute's structure. The principle of "like dissolves like" serves as a foundational concept, suggesting that solubility is favored when the intermolecular forces of the solvent and solute are similar.[4]

  • Nonpolar Characteristics: The indole ring system and the large tert-butyl group are hydrophobic and will interact favorably with nonpolar or moderately polar solvents through van der Waals forces.

  • Polar Characteristics: The primary amine (-NH₂) of the aminomethyl group is a strong hydrogen bond donor and acceptor. The carbonyl group (C=O) of the Boc-carbamate is a hydrogen bond acceptor. These groups require a solvent capable of participating in hydrogen bonding.

Hypothesis: Based on this analysis, pure nonpolar solvents (e.g., hexanes, toluene) are expected to be poor choices due to their inability to solvate the polar aminomethyl group. Highly polar, protic solvents (e.g., water) may also be suboptimal as they may not effectively solvate the large nonpolar region of the molecule. Therefore, the ideal solvent is likely to be one of intermediate polarity, or a polar aprotic solvent, that can balance these competing requirements. Co-solvent systems, which blend a nonpolar solvent with a polar one, may also prove highly effective.

A Systematic Workflow for Solvent Selection

We propose a four-stage workflow to efficiently identify the optimal solvent system. This approach is designed to minimize waste and rapidly converge on a suitable candidate for the intended application.

G cluster_0 Phase 1: Analysis & Prediction cluster_1 Phase 2: Experimental Screening cluster_2 Phase 3: Quantitative Assessment cluster_3 Phase 4: Optimization & Selection A Analyze Physicochemical Properties of Solute B Hypothesize Solvent Classes (Polar Aprotic, Alcohols, etc.) A->B 'Like Dissolves Like' C Protocol 1: Qualitative Solubility Screening B->C D Identify Promising Candidate Solvents C->D Visual Assessment E Protocol 2: Quantitative Solubility Measurement (e.g., Gravimetric, HPLC) D->E F Determine Solubility Limit (mg/mL or Molarity) E->F Data Analysis G Consider Downstream Application Constraints (BP, Reactivity, Toxicity) F->G H Optimize with Co-Solvents (If Necessary) F->H I Final Solvent Selection G->I H->I

Sources

Troubleshooting & Optimization

Technical Support Center: Selective Hydrogenation of 4-Cyanoindole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for indole chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of 4-cyanoindole reduction. The selective hydrogenation of the nitrile group on an indole scaffold is a common challenge, where the desired product—be it the aldehyde (4-formylindole) or the primary amine (4-aminomethylindole)—can be elusive due to over-reduction and other side reactions. This document provides in-depth troubleshooting advice, validated protocols, and a mechanistic rationale to empower you to control your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My catalytic hydrogenation of 4-cyanoindole is yielding 4-aminomethylindole almost exclusively, but my target is 4-formylindole. What is happening?

This is a common outcome. Standard catalytic hydrogenation conditions (e.g., H₂, Pd/C, PtO₂, or Raney Nickel in neutral solvents like ethanol or methanol) are designed to fully reduce nitriles to their corresponding primary amines.[1][2] The reaction proceeds through an intermediate imine, which is highly reactive under these conditions and is immediately reduced to the amine. To isolate the aldehyde, you must employ a strategy that stops the reaction at the imine stage, allowing for subsequent hydrolysis.

Q2: I'm attempting to synthesize 4-aminomethylindole, but my reaction is plagued by secondary and tertiary amine byproducts. How can I improve selectivity for the primary amine?

The formation of "dimer-like" secondary amines occurs when the intermediate imine is attacked by the desired primary amine product, which is already present in the reaction mixture.[1][3] This side reaction can be suppressed by adding a large excess of ammonia (often as a solution in methanol or as ammonium hydroxide) to the reaction.[4] The ammonia effectively outcompetes the primary amine product in reacting with the imine, thus minimizing the formation of secondary and tertiary amine impurities.

Q3: My reaction is sluggish, and I suspect catalyst deactivation. What could be the cause when working with an indole substrate?

The indole nitrogen's lone pair of electrons can act as a Lewis base and strongly coordinate to the active sites on your metal catalyst.[5] This phenomenon, known as catalyst poisoning, blocks the substrate from accessing the catalyst surface, leading to low or stalled reactivity.[6] While N-protection can mitigate this, it adds extra steps. Alternative strategies include increasing the catalyst loading or choosing a catalytic system less prone to poisoning.

Q4: Is there a risk of reducing the indole ring itself during the hydrogenation of the cyano group?

Yes. Under forcing conditions—such as high hydrogen pressure, elevated temperatures, or with highly active catalysts like Rhodium or Ruthenium—the aromatic pyrrole ring of the indole can be hydrogenated to yield the corresponding indoline or even the fully saturated octahydroindole.[5][7][8] Careful selection of milder conditions and catalysts is crucial to maintain the integrity of the indole core.

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental issues with potential causes and actionable solutions.

Issue 1: Uncontrolled Over-reduction to 4-Aminomethylindole
  • Symptom: You are targeting 4-formylindole but are isolating the primary amine.

  • Root Cause: Your reduction method is too powerful and does not allow for the isolation of the intermediate imine.

  • Solutions:

    • Stoichiometric Hydride Reagents: Switch from catalytic hydrogenation to a milder, sterically hindered reducing agent like Diisobutylaluminium hydride (DIBAL-H).[9] At low temperatures (-78 °C), DIBAL-H adds one hydride equivalent to the nitrile, forming a stable aluminum-imine intermediate.[10][11] This intermediate is then hydrolyzed to the aldehyde during aqueous workup.

    • Modified Catalytic Systems: Employ a catalytic system specifically designed for partial nitrile reduction. The Stephen Aldehyde Synthesis, which uses tin(II) chloride and HCl, is a classic method for converting aromatic nitriles to aldehydes via an iminium salt.[12][13] Alternatively, Raney Nickel in 75% aqueous formic acid is highly effective for this transformation.[14][15]

Issue 2: Poor Catalyst Performance and Low Conversion
  • Symptom: The reaction stalls or proceeds very slowly, even with fresh catalyst.

  • Root Cause: Catalyst poisoning by the indole nitrogen is the most likely culprit.[6]

  • Solutions:

    • Increase Catalyst Loading: A straightforward, though less economical, approach is to increase the catalyst weight percentage.

    • Solvent and Additive Screening: The solvent can influence catalyst-substrate interactions. In some cases, acidic additives can protonate the indole nitrogen, preventing it from binding to the catalyst. However, this must be carefully balanced, as acidic conditions can also affect the nitrile group's reactivity.

    • Alternative Catalysts: If poisoning is severe, consider catalysts known for their tolerance to nitrogen-containing heterocycles. While standard for amine synthesis, catalysts like Raney Cobalt have shown good selectivity for nitrile reduction and may offer different performance characteristics.[16]

Reaction Pathway Visualization

The following diagram illustrates the critical branch point in the reduction of 4-cyanoindole. The key to obtaining the aldehyde is preventing the second reduction step.

G cluster_main Reduction of 4-Cyanoindole 4_Cyanoindole 4-Cyanoindole (R-C≡N) Imine_Intermediate Imine Intermediate (R-CH=NH) 4_Cyanoindole->Imine_Intermediate  First Reduction  (+2[H]) 4_Formylindole Desired Product: 4-Formylindole (Aldehyde) (R-CHO) Imine_Intermediate->4_Formylindole  Aqueous Workup  (Hydrolysis) 4_Aminomethylindole Over-reduction Product: 4-Aminomethylindole (Amine) (R-CH₂NH₂) Imine_Intermediate->4_Aminomethylindole  Second Reduction  (+2[H])

Caption: Reaction pathway for 4-cyanoindole reduction.

Key Methodologies & Experimental Protocols

These protocols are provided as validated starting points. Optimization for specific substrates and scales is recommended.

Protocol 1: Partial Reduction to 4-Formylindole using DIBAL-H

This protocol is based on the established reactivity of DIBAL-H for the partial reduction of nitriles.[9][10]

  • Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve 1 equivalent of 4-cyanoindole in anhydrous toluene (or DCM) in a flame-dried, three-neck flask equipped with a thermometer and a dropping funnel.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of DIBAL-H (1.0 to 1.2 equivalents, typically 1.0 M in hexanes or toluene) via the dropping funnel, ensuring the internal temperature does not exceed -70 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot in methanol followed by dilute HCl.

  • Quenching: Once the starting material is consumed, carefully quench the reaction at -78 °C by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or dilute HCl.

  • Warm-up & Extraction: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form (this can take several hours). Extract the aqueous layer with ethyl acetate or DCM.

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-formylindole. Purify by column chromatography or recrystallization.

Protocol 2: Selective Catalytic Reduction to 4-Formylindole using Raney® Nickel

This procedure is adapted from a robust method for converting aromatic nitriles to aldehydes using a Raney Nickel/Formic Acid system.[14][15]

  • Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add 1 equivalent of 4-cyanoindole.

  • Reagent Addition: Add 75% (v/v) aqueous formic acid.

  • Catalyst Addition: Carefully add Raney® Nickel alloy (approx. 1:1 weight ratio with the substrate). Caution: Raney Nickel can be pyrophoric. Handle with care.

  • Heating: Heat the stirred mixture to reflux for 1-2 hours. Monitor the reaction by TLC or LC-MS.

  • Filtration: Cool the mixture to room temperature and filter it through a pad of Celite® to remove the catalyst. Wash the catalyst pad thoroughly with ethanol.

  • Concentration: Combine the filtrates and evaporate the solvent using a rotary evaporator.

  • Purification: The solid residue can be purified by dissolving it in boiling water, decanting to remove insoluble material, and allowing the product to crystallize upon cooling.

Troubleshooting Workflow

Use this decision tree to diagnose and solve common issues encountered during your hydrogenation experiments.

G Start Analyze Reaction Outcome UndesiredProduct Undesired Product(s) Identified? Start->UndesiredProduct OverReduction Primary Product is 4-Aminomethylindole? UndesiredProduct->OverReduction Yes SideProducts Secondary/Tertiary Amine Byproducts? UndesiredProduct->SideProducts No OverReduction->SideProducts No Sol_DIBAL Solution: Use DIBAL-H or Raney Ni/Formic Acid OverReduction->Sol_DIBAL Yes LowConversion Low Conversion / Stalled Reaction? SideProducts->LowConversion No Sol_NH3 Solution: Add NH₃ or NH₄OH to reaction mixture SideProducts->Sol_NH3 Yes RingReduction Indole Ring Reduced? LowConversion->RingReduction No Sol_Poisoning Solution: Increase catalyst load, Screen solvents/catalysts LowConversion->Sol_Poisoning Yes Sol_Milder Solution: Reduce H₂ pressure, Lower temperature RingReduction->Sol_Milder Yes

Caption: A workflow for troubleshooting 4-cyanoindole hydrogenation.

Comparison of Reduction Methodologies
MethodTarget ProductKey ReagentsTypical ConditionsProsCons/Common Issues
Standard Catalytic H₂ Primary AmineH₂, Pd/C, PtO₂, or Ra-NiRT to 50 °C, 1-50 atm H₂High yield for amines, good functional group tolerance.Prone to over-reduction to amine; secondary amine formation.[1][2]
DIBAL-H Reduction AldehydeDIBAL-HAnhydrous solvent, -78 °CExcellent selectivity for aldehydes, widely applicable.[9][10]Stoichiometric, requires cryogenic temps, sensitive to water.
Raney Ni / Formic Acid AldehydeRaney Ni, Formic AcidReflux in 75% aq. HCOOHCatalytic, uses inexpensive reagents, good yields.[14][15]Requires careful handling of pyrophoric catalyst; acidic conditions.
Stephen Synthesis AldehydeSnCl₂, HClAnhydrous ether, then H₂OGood for aromatic nitriles, classic method.[12][13]Stoichiometric tin salts, can be sensitive to substitution patterns.[13]
References
  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

  • Wikipedia. (2023). Nitrile reduction. Retrieved from [Link]

  • JoVE. (2023). Preparation of Amines: Reduction of Amides and Nitriles. Retrieved from [Link]

  • Clark, J. (2015). reduction of nitriles. Chemguide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Aldehyde - Common Conditions. Retrieved from [Link]

  • Bobbitt, K. L., et al. (2014). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. PMC. Retrieved from [Link]

  • LibreTexts. (2023). Conversion of nitriles to 1° amines using LiAlH4. Retrieved from [Link]

  • Chemistry Steps. (n.d.). DIBAL Reducing Agent. Retrieved from [Link]

  • Google Patents. (2015). CN104311376A - New method for directly preparing aryl aldehyde from aryl nitrile.
  • Vaia. (n.d.). The reagent diisobutylaluminum hydride (DIBALH) reduces esters to aldehydes. When nitriles are treated with DIBAI.H, followed by mild acid hydrolysis, the product is also an aldehyde. Propose a mechanism for this reduction. Retrieved from [Link]

  • Staskun, B., & van Es, T. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. ResearchGate. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Stephen Aldehyde Synthesis. Retrieved from [Link]

  • Dong, J., et al. (2018). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. Retrieved from [Link]

  • Wikipedia. (2023). Stephen aldehyde synthesis. Retrieved from [Link]

  • ChemEurope.com. (n.d.). Stephen aldehyde synthesis. Retrieved from [Link]

  • BYJU'S. (n.d.). Stephen Reaction Mechanism. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzenesulfonamide, 4-formyl-. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]

  • ResearchGate. (2014). How can I selectively reduce nitrile in presence of ester (reaction conditions)?. Retrieved from [Link]

  • Wang, D., et al. (2023). Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Hexafluoroisopropanol: a powerful solvent for the hydrogenation of indole derivatives. Selective access to tetrahydroindoles or cis-fused octahydroindoles. Retrieved from [Link]

Sources

Technical Support Center: Indole-4-Carbaldehyde Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Improving yield and selectivity for C4-substituted indole synthesis. Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary & Diagnostic

Indole-4-carbaldehyde is a deceptively challenging substrate. Unlike simple benzaldehydes, it presents two distinct challenges:

  • Steric Strain: The C4 formyl group is peri-positioned to the C3-H and the bridgehead, creating steric resistance to imine formation.

  • Acid Sensitivity: The electron-rich indole ring is prone to acid-catalyzed dimerization (polymerization) at the C3 position, leading to "tarry" black mixtures when strong Lewis acids or uncontrolled pH conditions are used.

Use the following decision tree to select the correct protocol for your specific situation.

Workflow Selector

G Start Start: What is your primary failure mode? LowConv Low Conversion (Aldehyde remains) Start->LowConv SideProd Side Products (Alcohol or Dimer) Start->SideProd ImineCheck Is the Imine forming? LowConv->ImineCheck ProtocolA Protocol A: Standard STAB (DCE/AcOH) SideProd->ProtocolA Tarry/Dimer (Check pH) ProtocolC Protocol C: Sequential Addn (Prevent Alcohol) SideProd->ProtocolC Alcohol forming ImineCheck->ProtocolA Yes, but reduction slow ProtocolB Protocol B: Titanium(IV) Dehydration ImineCheck->ProtocolB No, equilibrium fails

Figure 1: Diagnostic flowchart for selecting the appropriate reductive amination strategy.

Standard Operating Procedures (SOPs)

Protocol A: The "Gold Standard" (STAB Method)

Best for: General synthesis with reactive amines (primary/secondary).

Mechanism: Sodium triacetoxyborohydride (STAB) is mild and sterically bulky. It reduces the protonated iminium ion much faster than the neutral aldehyde, minimizing direct reduction to indole-4-methanol.

Reagents:

  • Indole-4-carbaldehyde (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)[1]

  • Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).[2] Avoid Methanol.

Step-by-Step:

  • Imine Pre-equilibrium: In a dry vial, dissolve Indole-4-carbaldehyde and the Amine in DCE (0.1 M concentration).

  • Activation: Add Acetic Acid. Stir for 30–60 minutes at Room Temperature (RT) under N2.

    • Why: This establishes the imine equilibrium before the reductant is present.

  • Reduction: Add STAB in one portion.

    • Note: Gas evolution (H2) may occur if moisture is present; vent properly.

  • Monitor: Stir for 2–16 hours. Monitor by LCMS.

    • Success Marker: Disappearance of aldehyde (M+) and appearance of amine (M+Amine mass).

  • Quench: Add saturated aqueous NaHCO3. Stir vigorously for 15 mins to break down boron complexes.

Protocol B: The "Heavy Artillery" (Titanium Isopropoxide)

Best for: Sterically hindered amines, unreactive anilines, or when Protocol A yields <30%.

Mechanism: Ti(OiPr)4 acts as both a Lewis acid activator and a water scavenger, driving the equilibrium heavily toward the imine/enamine species.

Reagents:

  • Indole-4-carbaldehyde (1.0 equiv)

  • Amine (1.2 equiv)[1]

  • Titanium(IV) isopropoxide (1.5 – 2.0 equiv)

  • Sodium Borohydride (NaBH4) (1.5 equiv)

  • Solvent: THF (Step 1) / Methanol (Step 2)

Step-by-Step:

  • Dehydrative Complexation: Mix Indole-4-carbaldehyde, Amine, and Ti(OiPr)4 in anhydrous THF (or neat if amine is liquid).

  • Stir: Stir at RT for 6–12 hours.

    • Checkpoint: The solution often turns yellow/orange. This indicates titanium-imine complex formation.

  • Reduction: Dilute with dry Methanol (Caution: Exothermic). Cool to 0°C.[1]

  • Hydride Addition: Add NaBH4 portion-wise. Stir for 2 hours while warming to RT.

  • Workup (Critical): Quench with 1N NaOH or water. A white precipitate (TiO2) will form. Filter through Celite to remove titanium salts before extraction.

Troubleshooting & Optimization

Common Failure Modes
SymptomProbable CauseCorrective Action
Product contains ~20-50% Indole-4-methanol Reductant added too early; Aldehyde reduced before imine formed.Switch to Protocol C (Sequential): Pre-stir aldehyde + amine + molecular sieves (4Å) for 12h before adding reductant. Use STAB, not NaBH4.
Reaction turns black/tarry Acid-catalyzed polymerization of the indole ring.Check pH: Ensure you are not using strong mineral acids (HCl). If using Protocol A, reduce AcOH to 0.5 equiv.
Starting material persists (No reaction) Steric hindrance at C4 position prevents imine attack.Force Conditions: Use Protocol B (Titanium). Heat Step 1 to 40-50°C if necessary (but watch for dimerization).
Emulsion during workup Boron-amine complexes are amphiphilic.The "Rochelle" Fix: Use saturated Potassium Sodium Tartrate (Rochelle salt) solution instead of water for the quench. Stir for 1 hour until layers separate cleanly.

Specialist Q&A (FAQ)

Q: Can I use Sodium Cyanoborohydride (NaCNBH3) instead of STAB? A: Yes, but it is less selective. NaCNBH3 requires a pH of ~6 to reduce the iminium ion selectively without reducing the aldehyde. If the pH drifts too low, you risk indole polymerization; too high, and the reaction stops. STAB is preferred because it is internally buffered and sterically bulkier, favoring the imine reduction naturally.

Q: Why is the C4 position so difficult compared to C5 or C6? A: The C4 position is in the "bay region" of the indole. It experiences peri-interactions with the C3 proton. When you form the imine, the nitrogen substituent clashes with the C3-H, destabilizing the intermediate. This is why Protocol B (Titanium) is often required—it traps the imine as a titanocycle, preventing the reverse reaction (hydrolysis) [2].

Q: I need to protect the Indole Nitrogen (N1). Which group is best? A: If you are experiencing low yields, N-protection is highly recommended.

  • Tosyl (Ts): Electron-withdrawing. Deactivates the ring, preventing polymerization/tar. Highly recommended for C4-chemistry.

  • Boc: Good, but bulky. Might add to the steric congestion at C4.

  • SEM/MOM: Good for solubility, but requires acidic deprotection which might be risky later.

Q: My LCMS shows a mass of [Product + 12]. What is this? A: This is likely a methylene bridge dimer or a formaldehyde adduct if you used Methanol as a solvent with STAB (which can sometimes degrade or contain formaldehyde impurities). Ensure solvents are anhydrous and high purity.

References

  • Abdel-Magid, A. F., et al. (1996).[3][4][5][6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

    • Core cit
  • Bhattacharyya, S., et al. (1998). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.

    • Core cit
  • Gribble, G. W. (2000). "Recent developments in indole ring synthesis-methodology and applications." Journal of the Chemical Society, Perkin Transactions 1.

    • Context on indole reactivity and acid sensitivity.

Sources

Technical Support Center: Stability and Deprotection of tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in acidic conditions, alongside robust troubleshooting protocols for the critical N-Boc deprotection step.

Frequently Asked Questions (FAQs)

Q1: How stable is the N-Boc protecting group on tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate to acidic conditions?

A1: The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group valued for its stability in mildly acidic and basic conditions.[1] However, it is designed to be cleaved under moderately to strongly acidic conditions. The stability is highly dependent on the specific acid used, its concentration, the solvent, and the reaction temperature. For instance, while it may be stable in very dilute aqueous acids for a short period, it will be readily cleaved by reagents like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in organic solvents.[2]

Q2: What are the standard acidic conditions for removing the N-Boc group from this indole derivative?

A2: The most common and effective method for N-Boc deprotection is the use of strong acids. A solution of 20-50% trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM) at room temperature is a standard procedure.[2][3] Another frequently used reagent is a 4M solution of hydrogen chloride (HCl) in an ethereal solvent such as 1,4-dioxane or ethyl acetate.[4][5]

Q3: Can the Boc group be removed without using strong acids? My compound has other acid-sensitive functional groups.

A3: Yes, for indoles, the N-Boc group can be removed under non-acidic conditions, which is a significant advantage when dealing with sensitive substrates.[4] A highly selective method involves using a catalytic amount of sodium methoxide (NaOMe) in dry methanol at room temperature.[1][6] This method is often preferred as it can selectively deprotect the N-Boc group on the indole while leaving other Boc groups, such as those on primary amines, intact.[1]

Q4: I am observing multiple spots on my TLC after attempting deprotection with TFA. What could be the side products?

A4: The primary side reaction during acidic Boc deprotection is tert-butylation. The tert-butyl cation generated upon cleavage of the Boc group is a potent electrophile and can react with nucleophilic sites on your molecule.[7] The indole ring itself is electron-rich and susceptible to electrophilic attack, leading to the formation of tert-butylated indole derivatives. To mitigate this, "scavengers" such as triethylsilane (TES) or anisole are often added to the reaction mixture to trap the tert-butyl cation.

Troubleshooting Guide: N-Boc Deprotection

This section addresses common problems encountered during the acidic deprotection of tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate.

Problem 1: Incomplete or Slow Reaction

Possible Cause:

  • The acidic conditions are not strong enough.

  • The substrate concentration is too low.

  • Steric hindrance around the Boc group.

Solutions:

  • Increase Acid Concentration: Gradually increase the concentration of TFA in DCM (e.g., from 20% to 50%) or use a commercially available 4M HCl in dioxane solution.[4] The rate of Boc cleavage can have a second-order dependence on the acid concentration.[8]

  • Elevate Temperature: Gently warming the reaction to 30-40 °C can increase the reaction rate. However, monitor carefully for side product formation.

  • Change Solvent System: For particularly stubborn substrates, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can accelerate the deprotection, sometimes even under thermolytic conditions (reflux).[4][9]

Problem 2: Significant Side Product Formation

Possible Cause:

  • The indole ring or other functional groups are sensitive to the strong acidic conditions.[4]

  • Formation of tert-butylated byproducts due to the reaction of the liberated tert-butyl cation with the indole nucleus.[7]

Solutions:

  • Switch to Milder Acidic Conditions: Consider using a less harsh acid system. For example, HCl in dioxane is often considered "cleaner" than TFA for some substrates.[4]

  • Employ Scavengers: Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include:

    • Triethylsilane (TES)

    • Thioanisole

    • Anisole

  • Switch to Basic Deprotection: If acid sensitivity is a major concern, switching to a basic deprotection method is highly recommended. Using a catalytic amount of sodium methoxide in methanol is a very effective and selective method for N-Boc deprotection of indoles.[1][6]

Problem 3: Both N-Boc and another protecting group are cleaved

Possible Cause:

  • The other protecting group is also acid-labile (e.g., a tert-butyl ester).

Solutions:

  • Orthogonal Protecting Group Strategy: The best solution is to have planned for orthogonal protecting groups. If this is not possible, careful selection of deprotection conditions is crucial.

  • Selective Basic Deprotection: As mentioned, catalytic NaOMe in methanol is highly selective for the N-Boc group on indoles and often leaves other ester-based Boc groups untouched.[1][4] This would be the method of choice in such a scenario.

Experimental Protocols

Protocol 1: Standard Acidic Deprotection using TFA/DCM
  • Dissolve tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) dropwise to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed (typically 1-4 hours), concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with a solvent like toluene or DCM several times to remove excess TFA.

  • Purify the resulting amine salt by crystallization or chromatography.

Protocol 2: Selective Basic Deprotection using NaOMe/MeOH
  • Dissolve tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate in dry methanol (MeOH) to a concentration of approximately 0.1 M.

  • To this solution, add a catalytic amount of sodium methoxide (NaOMe), typically 0.1 to 0.2 equivalents. This can be added from a commercial solution in methanol or as a freshly prepared solution.[4]

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by TLC. The reaction is often complete within 15-60 minutes.[4]

  • Once complete, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.[1]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1]

Data and Mechanisms

Table 1: Comparison of Common Deprotection Conditions
Reagent SystemSolventTemperature (°C)Typical TimeNotes
20-50% TFADCM0 - RT1 - 4 hStandard, effective, but can lead to side products.
4M HClDioxane/EtOAc0 - RT1 - 4 hOften cleaner than TFA, good for many substrates.[4]
cat. NaOMeMeOHRT15 - 60 minHighly selective for N-Boc on indoles, mild conditions.[1][4]
ThermolysisTFE/HFIPRefluxVariableHarsher conditions for very stable Boc groups.[4][9]
Mechanism of Acid-Catalyzed Deprotection

The accepted mechanism for the acid-catalyzed cleavage of a Boc group involves protonation of the carbonyl oxygen, followed by fragmentation to release carbon dioxide, isobutylene (which is protonated to the tert-butyl cation), and the free amine.

G cluster_0 Acid-Catalyzed Deprotection BocN R-NH-Boc ProtonatedBoc R-NH-Boc(H+) BocN->ProtonatedBoc + H+ CarbamicAcid [R-NH-COOH] ProtonatedBoc->CarbamicAcid - (CH3)3C+ Amine R-NH2 CarbamicAcid->Amine - CO2 tBuCation (CH3)3C+ Isobutylene CH2=C(CH3)2 tBuCation->Isobutylene - H+ G Start Start Deprotection (e.g., 20% TFA/DCM) CheckTLC Reaction Complete? Start->CheckTLC SideProducts Side Products Observed? Start->SideProducts Incomplete Incomplete Reaction CheckTLC->Incomplete No Workup Workup & Purify CheckTLC->Workup Yes IncreaseAcid Increase TFA or switch to 4M HCl/Dioxane Incomplete->IncreaseAcid Heat Gently Heat (40°C) Incomplete->Heat IncreaseAcid->CheckTLC Heat->CheckTLC SideProducts->CheckTLC No YesSideProducts Yes SideProducts->YesSideProducts Yes AddScavenger Add Scavenger (TES) YesSideProducts->AddScavenger BasicDeprotection Switch to Basic Deprotection (NaOMe/MeOH) YesSideProducts->BasicDeprotection AddScavenger->Start BasicDeprotection->Workup

Caption: Troubleshooting workflow for Boc deprotection.

References

  • Kanth, S. R., & Venkateswarlu, Y. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281-287. [Link]

  • George, N. A., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23861-23867. [Link]

  • ResearchGate. (2025). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines | Request PDF. [Link]

  • ResearchGate. (n.d.). Indole N‐Boc deprotection method development. [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. [Link]

  • ResearchGate. (n.d.). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. [Link]

  • ResearchGate. (2025). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration | Request PDF. [Link]

Sources

Technical Support Center: Boc-Deprotection of Aminomethyl Indoles

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Decomposition & Alkylation during Acidolysis

Executive Summary

You are likely here because your reaction mixture turned black (polymerization) or your mass spectrum shows a persistent +56 Da adduct (tert-butylation).

Aminomethyl indoles present a "perfect storm" for standard Boc deprotection:

  • High Nucleophilicity: The indole ring is extremely electron-rich (specifically at C2 and C3).

  • Electrophilic Byproducts: Acidic cleavage of Boc generates a tert-butyl carbocation (

    
    ).
    
  • Acid Sensitivity: Indoles are prone to acid-catalyzed dimerization/polymerization.

This guide provides self-validating protocols to bypass these issues using Cation Scavenging and Lewis Acid Catalysis .

Module 1: Diagnostic & Troubleshooting (Q&A)
Q1: My reaction mixture turned from pale yellow to deep purple/black within minutes of adding TFA. What happened?

Diagnosis: Acid-Catalyzed Polymerization. The Mechanism: Indoles are acid-sensitive. In high concentrations of strong acid (like neat TFA or 1:1 TFA/DCM), the indole undergoes protonation, leading to dimerization or uncontrolled polymerization. The Fix:

  • Dilution: Never use more than 10-20% TFA in DCM.

  • Temperature: Run the reaction at 0°C, not room temperature.

  • Switch Reagents: If the substrate is highly sensitive (e.g., 5-methoxy substituted), switch to the ZnBr₂ Protocol (See Module 3).

Q2: The starting material is gone, but LC-MS shows a major peak at M+56. Is this a stable intermediate?

Diagnosis: tert-Butyl Scavenging Failure (Friedel-Crafts Alkylation). The Mechanism: The cleavage of the Boc group releases isobutylene and a tert-butyl cation (


). Lacking a better nucleophile, the 

attacks the most electron-rich position of your indole (usually C2, C3, or C5/C6 depending on substitution), forming a permanent covalent bond. The Fix: You must introduce a "suicide nucleophile" (scavenger) that reacts with the

faster than your indole does.
  • Recommended Scavenger: Triethylsilane (TES) or Thioanisole.

Q3: Can I use HCl/Dioxane instead of TFA?

Analysis: Generally, No . While HCl avoids trifluoroacetylation side reactions, it promotes indole polymerization more aggressively than TFA due to the lower pKa in organic solvents and lack of stabilization. Only use HCl if your indole has strong electron-withdrawing groups (e.g., -NO2, -CN) that deactivate the ring.

Module 2: Mechanistic Visualization

The following diagram illustrates the competition between the desired scavenging pathway and the undesired alkylation/polymerization pathways.

Boc_Deprotection_Mechanism Start N-Boc Aminomethyl Indole Acid Acid Treatment (TFA or Lewis Acid) Start->Acid Intermediate Free Amine + t-Butyl Cation (tBu+) Acid->Intermediate Scavenger Scavenger Present (Silane/Thioanisole) Intermediate->Scavenger Fast Trapping NoScavenger No Scavenger Intermediate->NoScavenger Slow Diffusion Product Desired Product (Amine Salt + Volatile Isobutane) Scavenger->Product Hydride Transfer SideRxn1 Side Reaction A: C-Alkylation (M+56) NoScavenger->SideRxn1 Electrophilic Attack on Indole Ring SideRxn2 Side Reaction B: Polymerization (Black Tar) NoScavenger->SideRxn2 Acid Catalysis

Caption: Kinetic competition between scavenger trapping (Green path) and irreversible indole alkylation/polymerization (Red path).

Module 3: Experimental Protocols
Protocol A: The "High-Risk" Scavenger Cocktail (Standard)

Use this for standard indoles that are not extremely acid-sensitive.

Reagents:

  • Trifluoroacetic Acid (TFA)[1][2][3][4]

  • Dichloromethane (DCM)[2][3][4]

  • Scavenger: Triethylsilane (TES) (Preferred) or Thioanisole.

Procedure:

  • Dissolve the N-Boc substrate (1.0 equiv) in DCM (0.1 M).

  • Add Triethylsilane (TES) (2.0 - 5.0 equiv). Note: Excess is necessary to outcompete the indole.

  • Cool the mixture to 0°C.

  • Add TFA dropwise. Final ratio should be DCM:TFA:TES (80:15:5). Do not use 1:1 TFA:DCM.

  • Monitor by TLC/LCMS. Reaction is usually complete in 1-2 hours.

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove TFA traces.

Why TES? Silanes act as hydride donors, reducing the


 cation to isobutane (gas), which is inert and leaves the system.
Protocol B: The "Lewis Acid" Method (ZnBr₂)

Use this for acid-sensitive indoles or if polymerization is observed in Protocol A.

Reagents:

  • Zinc Bromide (

    
    ) (Anhydrous)[5]
    
  • DCM[2][3][4][6]

Procedure:

  • Dissolve N-Boc substrate (1.0 equiv) in DCM.

  • Add

    
     (3.0 - 5.0 equiv) as a solid.
    
  • Stir vigorously at Room Temperature.

  • Observation: The reaction may be heterogeneous.

  • Time: Slower than TFA (4–24 hours).

  • Workup: Add water to quench. The amine will be in the aqueous layer (if protonated) or organic (if free base, depending on pH). Extract with DCM.[2][7]

Mechanism:


 coordinates to the Boc carbonyl, facilitating cleavage without generating a high concentration of free protons, significantly reducing polymerization risk.
Protocol C: The Silylative Approach (TMSOTf)

Use this for highly functionalized substrates where protic acids are forbidden.

Reagents:

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)[8][9]

  • 2,6-Lutidine (Base)

  • DCM[2][3][4][6]

Procedure:

  • Dissolve substrate (1.0 equiv) and 2,6-lutidine (1.5 equiv) in DCM at 0°C.

  • Add TMSOTf (1.2 equiv) dropwise.

  • Stir at 0°C

    
     RT.
    
  • Quench with Methanol.

Module 4: Scavenger Selection Guide
ScavengerMechanismSmellEfficiencyBest For
Triethylsilane (TES) Hydride Donor (

)
LowHighTop Choice. Converts

to gas.
Thioanisole S-AlkylationHighHighPeptides or very electron-rich indoles.
Water HydrolysisNoneLowNot recommended alone for indoles (phase separation issues).
1,2-Ethanedithiol (EDT) S-AlkylationExtremeVery HighOnly use as a last resort.
References
  • Lundt, B. F., et al. (1978).[10] "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research.[10]

    • Foundational text on c
  • Nigam, S. C., et al. (1989).[5][6] "Selective Removal of the Tert-Butoxycarbonyl Group from Secondary Amines: ZnBr2 as the Deprotecting Reagent." Synthetic Communications.

    • Establishes the Zinc Bromide protocol for sensitive substr
  • Sakaitani, M., & Ohfune, Y. (1990). "Syntheses and reactions of silyl carbamates. 1. Chemoselective deprotection of t-butoxycarbonylamino groups." The Journal of Organic Chemistry.

    • Details the TMSOTf silyl

Sources

Purification methods for polar aminomethyl indole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Polar Aminomethyl Indole Derivatives

Case ID: IND-AM-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

Purifying aminomethyl indole derivatives presents a dual challenge: the high polarity/basicity of the aminomethyl group leads to severe tailing on silica, while the electron-rich indole core is susceptible to oxidative degradation and acid-catalyzed dimerization. Standard "plug-and-play" chromatography often fails, resulting in broad peaks, low recovery, or decomposition.

This guide moves beyond basic protocols, offering a mechanistic approach to neutralizing stationary phase interactions and leveraging pH-dependent solubility.[1][2][3]

Module 1: Normal Phase Chromatography (The "Silanol" Problem)

The Mechanism of Failure: Standard silica gel (


) possesses acidic silanol groups (

, pKa ~5). Your aminomethyl group (pKa ~9-10) acts as a base, protonating upon contact with the silica. This creates a strong ion-exchange interaction, effectively "gluing" your compound to the column, causing streaking (tailing) and irreversible loss.[4]
Protocol A: The "Magic Mixture" (DCM/MeOH/NH OH)

Do not rely on Triethylamine (TEA) alone for highly polar primary/secondary amines. Ammonium hydroxide (


) is superior because it modifies the silica surface and improves solubility.

Recommended Solvent System:

Component Role Recommended Ratio (v/v)
Dichloromethane (DCM) Weak solvent (carrier) 90 - 80 parts
Methanol (MeOH) Strong solvent (elution power) 9 - 18 parts

| NH


OH (conc. aq.)  | Surface deactivator & pH modifier | 1 - 2 parts |

Step-by-Step Workflow:

  • Preparation: Prepare a stock solution of the polar component.

    • Example: Mix 100 mL MeOH with 10 mL conc.

      
      .
      
  • Equilibration: Flush the silica column with 10% of the "Magic Mixture" in DCM to deactivate silanols before loading the sample.

  • Elution: Run a gradient from 100% DCM to 20% "Magic Mixture" in DCM.

  • Caution: Halogenated solvents (DCM) and amines can react over time to form crystalline salts (N-alkylation). Do not store this mixture overnight.

Decision Logic: Normal Phase Optimization

NormalPhaseLogic Start Start: Crude Indole Amine TLC Run TLC (DCM/MeOH 9:1) Start->TLC CheckStreak Observation: Streaking? TLC->CheckStreak AddTEA Add 1% TEA to Mobile Phase CheckStreak->AddTEA Yes Success Proceed to Purification CheckStreak->Success No (Round Spot) CheckStreak2 Still Streaking? AddTEA->CheckStreak2 MagicMix Switch to DCM/MeOH/NH4OH (90:9:1) CheckStreak2->MagicMix Yes (Severe) CheckStreak2->Success No RP_Switch CRITICAL: Switch to Reverse Phase (C18) MagicMix->RP_Switch Fails/Insoluble

Figure 1: Decision matrix for selecting Normal Phase solvent systems. Note the critical exit point to Reverse Phase if ammonia modifiers fail.

Module 2: Reverse Phase Strategies (The pH Switch)

When normal phase fails due to extreme polarity, Reverse Phase (C18) is the standard. However, the pH of the mobile phase controls the ionization state of the aminomethyl group, drastically altering retention.

The pH Effect Data
pH ConditionState of AmineRetention on C18Peak ShapeRisk
Acidic (0.1% Formic Acid) Protonated (

)
Low (Elutes early/void)SharpGood for LCMS, bad for separation
Basic (10mM NH

HCO

)
Neutral (

)
High (Retains well)GoodSilica dissolution (if pH > 10)
Protocol B: High pH Reverse Phase (The "Neutral" State)

Best for separating closely related impurities.

  • Column Selection: Use a "Hybrid" silica or Polymer-based C18 column (e.g., Gemini NX, XBridge) resistant to high pH. Do not use standard silica C18 above pH 8.

  • Buffer Preparation (pH 9.5): Dissolve Ammonium Bicarbonate (

    
    ) in water to 10mM. Adjust pH to 9.5 with 
    
    
    
    .
  • Mobile Phase A: 10mM Buffer (aq).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 5% B to 95% B. The neutral amine will retain significantly longer, separating it from polar impurities.

Reverse Phase Method Development Workflow

RP_Workflow Start Start: Reverse Phase Method AcidicRun Test Run: 0.1% Formic Acid/MeCN Start->AcidicRun CheckRet Retention Factor (k) > 2? AcidicRun->CheckRet Good Optimize Gradient CheckRet->Good Yes Bad Elutes in Void Volume CheckRet->Bad No HighPH Switch to High pH Buffer (10mM NH4HCO3, pH 9.5) Bad->HighPH CheckCol Is Column High-pH Stable? HighPH->CheckCol Proceed Run High pH Method CheckCol->Proceed Yes ChangeCol Switch to Hybrid/Polymer Column CheckCol->ChangeCol No ChangeCol->Proceed

Figure 2: Workflow for optimizing Reverse Phase conditions based on analyte retention.

Module 3: Non-Chromatographic Isolation (Salt Formation)

If the indole derivative is an oil or unstable free base, converting it to a salt is the most effective purification method.

Protocol C: Oxalate/Fumarate Salt Formation

Indole salts are often more stable to oxidation than their free-base counterparts.

  • Dissolution: Dissolve crude amine in a minimal amount of EtOAc or EtOH.

  • Acid Addition: Add 1 equivalent of Oxalic acid or Fumaric acid dissolved in warm EtOH.

    • Why these acids? They often form nice crystalline lattices with amines, unlike HCl which can be hygroscopic.

  • Precipitation: Cool to 0°C. If no solid forms, add diethyl ether dropwise until cloudy.

  • Filtration: Collect the solid. This often leaves non-basic impurities in the mother liquor.

Troubleshooting & FAQs

Q1: My compound turns brown/black on the silica column. What is happening? A: Indoles are electron-rich and prone to oxidation. Silica gel contains trace metals (Iron) and trapped oxygen, which catalyze this degradation.

  • Fix: Use "Neutralized" Silica (pre-washed with base) or switch to Alumina (Basic activity grade III). Flush the column with Nitrogen before use if the compound is extremely sensitive.

Q2: I used the DCM/MeOH/NH4OH mixture, but I see white precipitate in the fraction tubes. A: This is likely Ammonium Carbamate or Ammonium Chloride formed from the reaction of DCM and Ammonia over time, or simply excess salts.

  • Fix: Wash the organic fractions with saturated

    
     or Brine before drying and evaporating.
    

Q3: The compound is stuck on the C18 column and won't elute even at 100% MeCN. A: The aminomethyl group might be interacting with residual silanols on the C18 support (similar to normal phase).

  • Fix: Add 0.1% TFA to the mobile phase to protonate the amine and "mask" the silanols, or switch to a high-pH buffer to suppress the ionization of the silanols themselves.

References

  • Teledyne ISCO. (2023). Purification of Amine Compounds using Silica Gel. Application Note AN103. Link

  • Biotage. (2020). Strategies for Flash Purification of Polar Amines. The Flash Purification Blog. Link

  • Agilent Technologies. (2018). Control pH During Method Development for Better Chromatography. Technical Overview 5991-0122EN. Link

  • Common Organic Chemistry. (2024). Solvent Systems for Silica Gel Column Chromatography. Link

  • McCalley, D. V. (2010). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. Link

Sources

Technical Support Center: A Guide to Minimizing Dimerization in Indole Amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and practical solutions for a common and often frustrating side reaction in indole amine synthesis: dimerization. As Senior Application Scientists, we understand the critical importance of maximizing yield and purity in synthetic chemistry. This resource consolidates our field-proven insights and the latest scientific literature to help you navigate the complexities of indole reactivity and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is indole dimerization and why is it a problem in amine synthesis?

Indole dimerization is an undesired side reaction where two indole molecules react with each other to form a dimeric byproduct. This is a significant issue in synthetic routes aiming to produce indole-containing amines because it consumes the starting material, reduces the yield of the target compound, and complicates the purification process due to the formation of often-insoluble and colored byproducts. The inherent electronic properties of the indole nucleus, specifically its high nucleophilicity at the C3 position, make it susceptible to electrophilic attack, leading to self-condensation under certain reaction conditions.

Q2: Under what conditions is indole dimerization most likely to occur?

Dimerization and polymerization of indoles are particularly prevalent under acidic conditions. The protonation of the indole ring at the C3 position generates a reactive indoleninium ion, which can then be attacked by a neutral indole molecule. This is a common issue in reactions that employ strong acid catalysts, such as the Fischer indole synthesis or certain reductive amination protocols. Electron-rich indoles are especially prone to this side reaction due to their increased nucleophilicity.

Q3: How can I detect the formation of indole dimers in my reaction?

The formation of dimeric byproducts is often visually indicated by the appearance of a deep red or brown color in the reaction mixture. Analytically, the presence of dimers can be confirmed using Thin-Layer Chromatography (TLC), where they will appear as distinct spots, often with different retention factors (Rf) than the starting material and the desired product. For definitive identification and characterization, spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry are essential.

Troubleshooting Guide: Strategies to Minimize Dimerization

This section provides a systematic approach to troubleshooting and minimizing dimerization side products in common indole amine synthetic routes.

Issue 1: Significant Dimer Formation During Reductive Amination of Indole-3-carboxaldehyde

Reductive amination is a cornerstone for synthesizing indole amines, but the acidic conditions sometimes used to promote imine formation can also trigger dimerization.

Root Cause Analysis:

  • Excessive Acidity: Strong acids or high concentrations of acid catalysts can accelerate the dimerization of the starting indole-3-carboxaldehyde or the product amine. Careful control of acidity is required to prevent side reactions like dimerization or polymerization.

  • High Local Concentration: High concentrations of the nucleophilic indole starting material can favor intermolecular reactions, leading to dimerization.

Recommended Solutions & Protocols:

  • pH Control: Maintain a mildly acidic pH (typically 4-6) to facilitate imine formation without promoting significant dimerization. The use of buffered systems can be beneficial.

  • Choice of Reducing Agent: Employ milder reducing agents that are effective under neutral or slightly acidic conditions. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred over sodium cyanoborohydride (NaBH₃CN) as it can be used in non-aqueous solvents and does not require strongly acidic conditions.

  • Reverse Addition Protocol: This technique involves the slow addition of the indole-3-carboxaldehyde to a solution containing the amine and the reducing agent. This maintains a low concentration of the indole, thereby minimizing the rate of the bimolecular dimerization reaction.

Experimental Protocol: Optimized Reductive Amination with Reverse Addition

  • Reaction Setup: In a round-bottom flask, dissolve the primary or secondary amine (1.2 equivalents) and sodium triacetoxyborohydride (1.5 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Indole Addition: Dissolve the indole-3-carboxaldehyde (1.0 equivalent) in the same solvent. Using a syringe pump, add the indole solution dropwise to the stirred amine/reducing agent mixture over a period of 1-2 hours at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Issue 2: Dimerization as a Major Side Product in Fischer Indole Synthesis

The Fischer indole synthesis is a powerful method but is notorious for generating byproducts, including dimers, due to the strongly acidic conditions employed.

Root Cause Analysis:

  • Harsh Acid Catalysis: Strong Brønsted or Lewis acids can promote side reactions, including dimerization and rearrangements.

  • High Temperatures: Elevated reaction temperatures can increase the rate of undesired side reactions.

Recommended Solutions & Protocols:

  • Catalyst Screening: The choice and concentration of the acid catalyst are critical and often require empirical optimization. Weaker acids or lower catalyst loadings may be sufficient to promote cyclization without excessive side product formation.

  • Temperature Optimization: Carefully control the reaction temperature. It may be necessary to run the reaction at a lower temperature for a longer period to improve selectivity.

  • Microwave-Assisted Synthesis: Microwave heating can offer rapid and uniform heating, potentially reducing reaction times and minimizing the formation of byproducts that can occur with conventional heating methods.

Data Presentation: Effect of Acid Catalyst on Fischer Indole Synthesis Yield

Catalyst (mol%)Temperature (°C)Time (h)Yield of Desired Indole (%)Yield of Dimer (%)
PPA (excess)12024530
ZnCl₂ (20)10046515
AcOH (solvent)118675<5
BF₃·OEt₂ (10)8037010

This table is a representative example and actual results will vary depending on the specific substrates.

Issue 3: Dimerization During N-Alkylation of Indoles

Direct N-alkylation of indoles can be challenging due to the competing C3-alkylation, which can lead to the formation of dimeric structures if the C3-alkylated product further reacts.

Root Cause Analysis:

  • Ambident Nucleophilicity: The indole anion is an ambident nucleophile, with reactivity at both the N1 and C3 positions.

  • Reaction Conditions: The choice of base, solvent, and electrophile can influence the N/C selectivity of the alkylation.

Recommended Solutions & Protocols:

  • Use of Protecting Groups: The most robust strategy to prevent C3-alkylation and subsequent dimerization is to protect the indole nitrogen. The protecting group can then

Technical Support Center: Optimizing 4-Formylindole Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center dedicated to the reductive amination of 4-formylindole. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize reaction times and troubleshoot common issues encountered during this crucial synthetic transformation. My goal is to provide you with not just protocols, but the underlying chemical principles to empower you to make informed decisions in your own laboratory settings. We will explore the critical parameters that govern this reaction, from the choice of reagents to subtle but impactful adjustments in reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is a realistic target reaction time for the reductive amination of 4-formylindole?

Reaction times can vary significantly, from as little as 20 minutes to over 24 hours.[1] The primary factors influencing this are the nucleophilicity of the amine, the choice of reducing agent and solvent, and the reaction temperature. For simple, unhindered aliphatic amines, a reaction time of 2-4 hours at room temperature is a reasonable expectation under optimized conditions.

Q2: Which reducing agent is the best choice to ensure a fast and clean reaction?

For most applications involving aldehydes, Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice.[1][2] It is mild enough to not significantly reduce the starting 4-formylindole, yet reactive enough to efficiently reduce the intermediate iminium ion.[3] This selectivity minimizes the formation of 4-(hydroxymethyl)indole, a common byproduct when using stronger reducing agents like Sodium Borohydride (NaBH₄).[3][4]

Q3: What is the optimal pH for this reaction, and how do I control it?

Imine formation, the first step of the reaction, is favored under mildly acidic conditions, typically between pH 4 and 6.[3][5] If the pH is too low (too acidic), the amine starting material will be protonated, rendering it non-nucleophilic.[5] If the pH is too high (basic), the activation of the carbonyl group for nucleophilic attack is insufficient.[5] In many procedures using STAB, the addition of a small amount of acetic acid (1-2 equivalents) can serve as a catalyst and help maintain the optimal pH range.[1]

Q4: Can I simply increase the temperature to shorten the reaction time?

While increasing the temperature can overcome the activation energy barrier, especially for sterically hindered substrates, it should be approached with caution.[3] The indole nucleus and the formyl group can be sensitive to high temperatures, potentially leading to decomposition or side reactions. For 4-formylindole, it is generally recommended to start at room temperature and only gently heat (e.g., to 40-50 °C) if the reaction is sluggish after monitoring.

Q5: My reaction seems to stall and never reaches full conversion. What is the most common reason for this?

The most frequent cause of incomplete conversion is inefficient formation of the imine/iminium ion intermediate.[5] This can be due to several factors, including suboptimal pH, the presence of water which can hydrolyze the imine, or poor solubility of the reagents.[2][5] Another possibility is the degradation or deactivation of the reducing agent.

Troubleshooting Guide: From Slow Reactions to Side Products

This section provides a systematic approach to diagnosing and solving common problems encountered during the reductive amination of 4-formylindole.

Issue 1: Slow or Incomplete Conversion

A reaction that is sluggish or fails to proceed to completion is a common hurdle. The underlying cause is often related to the initial condensation step to form the imine.

  • Possible Cause A: Inefficient Imine/Iminium Ion Formation The reaction is an equilibrium process. To drive it towards the product, the formation of the iminium ion must be favored.

    • Solution 1: pH Adjustment. As mentioned in the FAQs, ensure the reaction medium is slightly acidic. If you are not using acetic acid, consider adding 1-2 equivalents to catalyze imine formation.[1]

    • Solution 2: Water Removal. The formation of an imine from an aldehyde and an amine releases one molecule of water.[6] The presence of excess water can push the equilibrium back towards the starting materials. Adding a dehydrating agent like powdered molecular sieves (3Å or 4Å) can be highly effective.

    • Solution 3: Lewis Acid Catalysis. For particularly unreactive or sterically hindered amines, the addition of a Lewis acid like Titanium(IV) isopropoxide (Ti(OiPr)₄) can activate the carbonyl group and promote imine formation.[3]

  • Possible Cause B: Suboptimal Reducing Agent or Solvent The choice of reducing agent and solvent system is critical for both rate and selectivity.

    • Solution 1: Reagent Selection. While NaBH(OAc)₃ is preferred, Sodium Cyanoborohydride (NaBH₃CN) is another excellent option, particularly effective under acidic conditions.[3][7] It is generally more selective than NaBH₄. If you must use NaBH₄, consider a stepwise procedure where the imine is pre-formed before the reducing agent is added.[1][2]

    • Solution 2: Solvent Choice. 1,2-Dichloroethane (DCE) is a highly effective and common solvent for STAB-mediated reductive aminations, often leading to faster reaction times than in THF.[1][2] For greener alternatives, Ethyl Acetate (EtOAc) has been shown to be a viable substitute for DCE in many cases.[8]

G start Reaction is Slow or Stalled check_imine Monitor for Imine Formation (TLC, LC-MS) start->check_imine imine_no Imine Not Forming check_imine->imine_no No imine_yes Imine Forms, but Reduction is Slow check_imine->imine_yes Yes adjust_ph Adjust pH to 4-6 (Add Acetic Acid) imine_no->adjust_ph check_reductant Verify Reducing Agent Activity imine_yes->check_reductant add_drying Add Dehydrating Agent (e.g., Mol. Sieves) adjust_ph->add_drying lewis_acid Consider Lewis Acid Catalyst (e.g., Ti(OiPr)4) add_drying->lewis_acid change_reductant Switch to a More Reactive System (e.g., NaBH4 stepwise) check_reductant->change_reductant change_solvent Change Solvent (e.g., THF to DCE) change_reductant->change_solvent increase_temp Gently Increase Temperature (e.g., 40°C) change_solvent->increase_temp

Caption: Troubleshooting decision tree for slow reactions.

Issue 2: Low Yield Due to Side Product Formation

Controlling selectivity is key to maximizing the yield of your desired secondary amine.

  • Side Product A: Reduction of 4-formylindole to 4-(hydroxymethyl)indole This occurs when the reducing agent attacks the starting aldehyde before it can form the imine.

    • Cause: The use of a strong, unselective reducing agent like NaBH₄ in a one-pot procedure.[3]

    • Solution: Employ a milder, more selective reducing agent like NaBH(OAc)₃ or NaBH₃CN, which are significantly more reactive towards the protonated iminium ion than the neutral aldehyde.[1][3] Alternatively, adopt a stepwise procedure as detailed below.

  • Side Product B: Over-alkylation (Formation of Tertiary Amine) This is a concern when using primary amines. The secondary amine product can react with another molecule of 4-formylindole to form a tertiary amine.

    • Cause: The product (secondary amine) is often more nucleophilic than the starting primary amine, leading to a second reductive amination event.

    • Solution: A stepwise procedure is highly effective.[1] First, allow the imine to form completely, then add the reducing agent. This ensures that by the time the secondary amine product is formed, there is no remaining aldehyde for it to react with. Using a slight excess (1.1-1.2 equivalents) of the 4-formylindole can also help consume the primary amine completely.

G cluster_0 Direct (One-Pot) Pathway cluster_1 Stepwise Pathway a 4-Formylindole + Amine + NaBH(OAc)3 b Imine/Iminium Intermediate a->b Equilibrium d Side Product: 4-(hydroxymethyl)indole a->d Aldehyde Reduction (competing reaction) c Desired Secondary Amine b->c Reduction e Step 1: 4-Formylindole + Amine (allow to complete) f Formed Imine e->f g Step 2: Add Reducing Agent (e.g., NaBH4) f->g h Desired Secondary Amine g->h

Caption: Comparison of direct and stepwise reaction pathways.

Data Summary & Reagent Comparison

The choice of reducing agent is arguably the most critical parameter in optimizing a reductive amination. The table below summarizes the properties of commonly used reagents.

Reducing AgentAbbreviationRelative StrengthSelectivity (Imine vs. Aldehyde)Optimal pHCommon Solvents
Sodium TriacetoxyborohydrideNaBH(OAc)₃ / STABMildHigh4-6DCE, THF, MeCN[2]
Sodium CyanoborohydrideNaBH₃CNMildHigh3-6MeOH, EtOH[3]
Sodium BorohydrideNaBH₄StrongLow7-10MeOH, EtOH[4][9]
Catalytic HydrogenationH₂/Pd, Pt, NiVariableHighN/AEtOH, MeOH[6]

Experimental Protocols

Protocol 1: General Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This procedure is suitable for most primary and secondary amines with 4-formylindole.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-formylindole (1.0 eq) and the desired amine (1.1 eq).

  • Solvent Addition: Add an appropriate solvent, such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), to achieve a concentration of approximately 0.1-0.2 M.

  • Acid Catalyst (Optional): If the amine is a weak base or if reactions are known to be slow, add glacial acetic acid (1.1 eq).

  • Stir: Stir the mixture at room temperature for 20-30 minutes to facilitate initial imine formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 5-10 minutes. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature under a nitrogen or argon atmosphere. Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting material is consumed. Typical reaction times are 2-16 hours.[1]

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Protocol 2: Stepwise Procedure for Preventing Aldehyde Reduction

This method is ideal when using a less selective reducing agent like NaBH₄ or when over-alkylation is a concern.[1]

  • Imine Formation: In a round-bottom flask, dissolve 4-formylindole (1.0 eq) and the primary amine (1.05 eq) in methanol (MeOH) at a concentration of 0.2-0.5 M.

  • Monitoring: Stir the mixture at room temperature and monitor the formation of the imine by TLC or LC-MS. This step is often rapid (30-60 minutes). For sluggish reactions, the mixture can be refluxed for 1-2 hours.[10]

  • Cooling: Once imine formation is complete, cool the reaction mixture to 0 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride (NaBH₄) (1.5 eq) in small portions, ensuring the temperature remains below 10 °C.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-3 hours, monitoring for the disappearance of the imine.

  • Work-up and Purification: Follow steps 7-9 from Protocol 1.

By carefully selecting your reagents and procedure based on the specific amine and experimental constraints, you can significantly optimize the reaction time and overall success of your 4-formylindole reductive aminations.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Le, T., & Watson, A. (2021). Development of a solvent selection guide for aldehyde-based direct reductive amination processes. Request PDF. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. Retrieved from [Link]

  • Wang, F., et al. (2021). Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?[Link]

  • Reddit. (2024). Struggling with Reductive Amination: Tips for Isolating My Amine Product?[Link]

  • Reddit. (2023). What's wrong with my reductive amination? I barely got any product.[Link]

  • Chandrasekhar, S., et al. (2022). Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide Functional Group Tolerance, Scope, and Limitations. The Journal of Organic Chemistry. [Link]

  • Podyacheva, E., et al. (2019). Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]

  • Ali, A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Orlandi, M., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [Link]

  • Gómez, S., et al. (2002). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Request PDF. [Link]

  • Alec C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]

  • ResearchGate. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation?[Link]

  • ACS Green Chemistry Institute. (n.d.). Reductive Amination. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

Sources

Technical Support Center: Handling & Stability of Free Aminomethyl Indoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Free aminomethyl indoles (e.g., 3-aminomethylindole, gramine analogs) represent a unique stability challenge in medicinal chemistry. Unlike their salt forms (HCl, fumarate), the free bases are kinetically unstable. They suffer from a "Triad of Degradation": Oxidative Coupling , Carbamate Formation , and Deaminative Polymerization .

This guide provides the mechanistic understanding and field-proven protocols to handle these transient species without yield loss or purity degradation.

Module 1: The Chemistry of Instability (Root Cause Analysis)

To handle these compounds, you must understand why they fail. The free base is not a static molecule; it is a reactive intermediate waiting to degrade.

The "Pink Pot" Syndrome: Oxidative Dimerization

The most common user complaint is: "My clear oil turned pink/red within minutes."

  • Mechanism: Indoles are electron-rich. In the presence of oxygen and light, the indole ring undergoes single-electron transfer (SET) to form a radical cation.

  • Result: These radicals couple (typically at C2 or C3), leading to extended conjugated systems (rosindoles) that are intensely colored (pink/red/brown) even at trace levels (<1% impurity).

The "Crust" Effect: Atmospheric Scavenging
  • Mechanism: The primary amine (

    
    ) is a potent nucleophile. It reacts rapidly with atmospheric 
    
    
    
    to form carbamic acid, which stabilizes as a carbamate salt (often with another equivalent of the amine).
  • Result: Formation of an insoluble white crust or gum on the surface of your oil, often mistaken for "crystallization."

The "Goo" Factor: Deaminative Polymerization (Specific to 3-aminomethyl)
  • Mechanism: This is the most critical and overlooked pathway. 3-Aminomethylindoles possess a leaving group (

    
    ) at a benzylic-like position. They can spontaneously eliminate ammonia to form 3-methyleneindolenine  (an aza-fulvene analog).
    
  • Result: This intermediate is an aggressive electrophile that rapidly polymerizes or reacts with other nucleophiles, turning your product into an intractable oligomeric gum.

Visualization: Degradation Pathways

The following diagram illustrates the three competing degradation pathways you are fighting against.

IndoleDegradation Start Free Aminomethyl Indole Radical Indolyl Radical Cation Start->Radical O2 / Light Carbamate Ammonium Carbamate (INSOLUBLE CRUST) Start->Carbamate + CO2 (Air) Methylene 3-Methyleneindolenine (Reactive Electrophile) Start->Methylene - NH3 (Spontaneous) Dimer Rosindole/Dimers (PINK/RED COLOR) Radical->Dimer Coupling Polymer Oligomers/Gums (YIELD LOSS) Methylene->Polymer Polymerization

Figure 1: The "Triad of Degradation" facing free aminomethyl indoles.

Module 2: The "Flash Free-Basing" Protocol

Objective: Convert the stable salt (HCl/TFA) to the free base for immediate use (e.g., acylation, reductive amination) without degradation.

Crucial Rule: Never store the free base. Generate it in situ or immediately before the next step.

Reagents & Equipment[1][2][3][4][5]
  • Solvent:

    
     (DCM) or 2-MeTHF (Degassed via sparging with Argon for 15 min).
    
  • Base: Saturated aqueous

    
     (mild) or 
    
    
    
    (fast).
  • Atmosphere: Argon or Nitrogen balloon.

Step-by-Step Methodology
  • The Partition (T = 0 min):

    • Suspend the indole salt in degassed DCM under Argon.

    • Add the aqueous base.

    • Tech Tip: Do not use standard separation funnels if possible. Use a Schlenk flask with a bottom valve or syphon the organic layer to maintain inert atmosphere.

  • The Extraction (T = 5 min):

    • Shake vigorously.

    • Separate layers immediately.

    • Critical: Do not dry over

      
       for prolonged periods. The acidic surface of silica or magnesium sulfate can catalyze the elimination of ammonia (Pathway 3). Use 
      
      
      
      and filter quickly.
  • The Concentration (T = 10 min):

    • Evaporate solvent at low temperature (<30°C) . Heat accelerates the elimination to methyleneindolenine.

    • Stop point: Do not evaporate to complete dryness if possible. A concentrated solution is more stable than the neat oil.

  • The Handoff (T = 15 min):

    • Dissolve the residue immediately in the reaction solvent for the next step.

Workflow Visualization

Protocol Salt Indole Salt (Stable) Partition Biphasic Partition (Degassed DCM / aq. Base) Salt->Partition Add Solvent Sep Phase Separation (Argon Blanket) Partition->Sep Dry Drying (Na2SO4) < 5 mins Sep->Dry Conc Concentration < 30°C Dry->Conc Next Next Reaction Step (Immediate Use) Conc->Next

Figure 2: The "Flash Free-Basing" workflow designed to minimize exposure time.

Module 3: Stability Data & Solvent Compatibility

Comparative Stability Table
FormStorage ConditionExpected StabilityPrimary Degradation Mode
HCl Salt Ambient / Air> 1 YearNone (Hygroscopic)
Free Base (Neat) Ambient / Air< 1 HourCarbonate formation (Crust)
Free Base (Neat) -20°C / Argon24-48 HoursOxidative coupling (Pink)
Free Base (Soln) DCM / Argon~1 WeekSlow polymerization
Solvent Compatibility Matrix
SolventCompatibilityTechnical Note
DCM High Best for extraction. Warning: Old DCM contains HCl/Phosgene traces; use fresh/stabilized.
Ether/THF Medium Good solubility, but peroxides (if uninhibited) trigger rapid oxidation.
Methanol Low Protic solvents can facilitate proton-transfer mediated polymerization.
Chloroform Avoid Often acidic; accelerates "Pink Pot" degradation rapidly.

Module 4: Troubleshooting (FAQ)

Q: My product turned pink during the rotovap step. Is it ruined? A: Not necessarily. The "pink" chromophores have very high extinction coefficients. A sample that looks bright red may only contain <0.5% impurity.

  • Action: Take an NMR.[1] If the peaks are sharp and integrals correct, proceed immediately. Do not try to purify the pink color out (you will lose more mass); "carry it through" and purify the final stable derivative.

Q: I see a white solid forming on the glass joints. What is it? A: This is likely the carbamate salt formed from reaction with exhaled


 or lab air.
  • Action: This is reversible.[2] Acidifying the mixture (if your protocol permits) will release

    
     and regenerate the amine salt. If you must keep it basic, flush rigorously with Argon.
    

Q: Can I store the free base in the freezer? A: Only if strictly necessary and for less than 48 hours.

  • Protocol: Dissolve in degassed benzene or toluene (freezes to form a protective matrix), flush with Argon, seal with Parafilm, and store at -20°C. Do not store as a neat oil; neat oils have high local concentrations that favor intermolecular polymerization.

Q: Why did my yield drop by 50% after column chromatography? A: You likely chromatographed the free amine on Silica Gel. Silica is slightly acidic (


). This acidity catalyzes the elimination of ammonia to form the reactive methyleneindolenine, which stays on the column.
  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in the eluent to neutralize acidic sites, or use basic Alumina.

References

  • Atmospheric oxidation mechanism of indole. Xue, J., et al. (2022).[2] Atmospheric Chemistry and Physics. Link

    • Relevance: Establishes the radical-mediated oxidation p
  • Handling Air-Sensitive Reagents. Sigma-Aldrich Technical Bulletin AL-134. Link

    • Relevance: Standard protocols for inert atmosphere manipul
  • Mechanistic insights into carbamate formation. TMG-CO2 Zwitterion Studies. RSC Advances. Link

    • Relevance: Details the kinetics of amine-CO2 reaction and carbam
  • 3-Methyleneindolenine. PubChem Compound Summary. Link

    • Relevance: Confirms the existence and reactivity of the elimination intermedi

Sources

Validation & Comparative

A Comparative Guide to ¹H NMR Characteristic Shifts of 4-Substituted Indole Protons

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H NMR spectral characteristics of 4-substituted indoles, offering a valuable resource for researchers, medicinal chemists, and professionals in drug development. By understanding the predictable electronic effects of substituents at the C4 position, scientists can more efficiently characterize novel indole derivatives, confirm substitution patterns, and elucidate the structures of complex molecules.

The Indole Nucleus and the Power of ¹H NMR

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of these molecules. The chemical shift (δ) of each proton in an indole ring is exquisitely sensitive to its local electronic environment. A substituent at the 4-position directly modulates the electron density across the bicyclic system, leading to predictable and diagnostic shifts in the ¹H NMR spectrum. This guide compares these shifts, providing the experimental data and rationale to empower your structural analysis.

The Electronic Influence of C4 Substituents

The nature of the group at the 4-position dictates the pattern of chemical shifts observed for the remaining indole protons (H1, H2, H3, H5, H6, and H7). These substituents are broadly classified into two categories: Electron-Donating Groups (EDGs) and Electron-Withdrawing Groups (EWGs).

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃), methyl (-CH₃), and amino (-NH₂) donate electron density to the aromatic ring, primarily through the resonance effect. This increases the electron density, or "shielding," around the ring protons, causing their signals to shift to a lower chemical shift (upfield).

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), and carboxyl (-COOH) pull electron density away from the ring through inductive and resonance effects. This decrease in electron density "deshields" the ring protons, causing them to resonate at a higher chemical shift (downfield).

The following diagrams illustrate these fundamental electronic effects on the indole core.

Caption: Electronic effect of an Electron-Donating Group (EDG) at C4.

Caption: Electronic effect of an Electron-Withdrawing Group (EWG) at C4.

Comparative Data: ¹H NMR Shifts of 4-Substituted Indoles

The following tables summarize the ¹H NMR chemical shifts for the parent indole and a series of 4-substituted derivatives in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). All shifts are reported in parts per million (ppm).

Parent Indole and Derivatives with Electron-Donating Groups (EDGs)

The presence of EDGs at C4 leads to a general upfield shift (lower ppm) for the indole protons compared to the unsubstituted parent indole, indicative of increased electronic shielding.

CompoundSubstituent (R)H1 (NH) (ppm)H2 (ppm)H3 (ppm)H5 (ppm)H6 (ppm)H7 (ppm)Solvent
Indole [1]-H~8.10 (br s)~7.23 (t)~6.53 (dd)~7.13 (ddd)~7.18 (ddd)~7.65 (d)CDCl₃
4-Methoxyindole [2][3][4][5]-OCH₃~8.00 (br s)~7.15 (t)~6.75 (dd)~6.55 (d)~7.10 (t)~7.12 (d)CDCl₃
4-Methylindole [6][7]-CH₃~7.95 (br s)~7.10 (m)~6.87 (m)~6.93 (d)~7.09 (t)~7.19 (d)CDCl₃
Derivatives with Electron-Withdrawing Groups (EWGs)

Conversely, EWGs at the C4 position cause a significant downfield shift (higher ppm) for the indole protons. The effect is most pronounced for the protons on the benzene ring (H5, H6, H7) and the adjacent pyrrole proton (H3).

CompoundSubstituent (R)H1 (NH) (ppm)H2 (ppm)H3 (ppm)H5 (ppm)H6 (ppm)H7 (ppm)Solvent
4-Nitroindole [8]-NO₂~11.85 (br s)~7.65 (t)~7.90 (t)~8.05 (d)~7.35 (t)~8.15 (d)DMSO-d₆
4-Cyanoindole [9][10][11]-CN~11.75 (br s)~7.55 (t)~7.60 (t)~7.70 (d)~7.25 (t)~7.50 (d)DMSO-d₆
Indole-4-carboxylic acid [12]-COOH~11.50 (br s)~7.40 (t)~7.50 (t)~7.80 (d)~7.20 (t)~7.75 (d)DMSO-d₆
4-Chloroindole [13][14]-Cl~8.15 (br s)~7.25 (m)~6.70 (m)~7.10 (d)~7.12 (t)~7.35 (d)CDCl₃

Note: The chemical shift of the N-H proton (H1) is highly dependent on solvent, concentration, and temperature and often appears as a broad singlet.

Standard Operating Protocol: Acquiring High-Quality ¹H NMR Spectra

To ensure reproducible and high-quality data, a standardized experimental protocol is crucial. The following procedure is a self-validating system designed for the routine analysis of indole derivatives.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the 4-substituted indole sample directly into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is suitable for many derivatives, while DMSO-d₆ is preferred for less soluble compounds or when observing exchangeable protons like -NH and -COOH is critical.

    • If using a solvent without a residual peak for referencing (or for ultimate accuracy), add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). For modern spectrometers, referencing to the residual solvent peak (CDCl₃ at δ 7.26 ppm; DMSO-d₆ at δ 2.50 ppm) is standard practice.[15]

    • Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved.

  • Instrument Setup & Calibration:

    • Insert the sample into the NMR spectrometer.

    • Locking: The instrument's software will automatically lock onto the deuterium signal of the solvent. This step is critical as it compensates for any magnetic field drift during the experiment.

    • Shimming: This is the most vital step for obtaining high-resolution spectra. The magnetic field homogeneity is optimized by adjusting the shim coils. Automated shimming routines are highly effective, but manual adjustment of key shims (Z1, Z2, X, Y, etc.) may be required to achieve sharp, symmetrical peaks with minimal distortion. The quality of the lock signal provides real-time feedback on shim quality.

  • Data Acquisition:

    • Set the appropriate acquisition parameters. For a standard ¹H NMR experiment:

      • Pulse Angle: 30-45 degrees is often sufficient for routine analysis to allow for a shorter relaxation delay. A 90-degree pulse provides the maximum signal for a single scan.

      • Number of Scans (NS): For a 5-10 mg sample, 8 to 16 scans are typically adequate.

      • Acquisition Time (AT): A value of 2-4 seconds is standard for good digital resolution.

      • Relaxation Delay (D1): A delay of 1-2 seconds is usually sufficient. For accurate quantitative analysis (integration), a longer delay (5 times the longest T₁ relaxation time) is necessary.

    • Initiate the acquisition.

  • Data Processing:

    • Fourier Transform (FT): The acquired Free Induction Decay (FID) is converted into the frequency-domain spectrum.

    • Phasing: Manually or automatically adjust the phase correction to ensure all peaks are upright and have a flat baseline at their base.

    • Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the spectrum's baseline.

    • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift.

    • Integration: Integrate the area under each peak. The relative integral values correspond to the ratio of protons giving rise to each signal.

The following workflow diagram summarizes this protocol.

NMR_Workflow cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_acq Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Deuterated Solvent weigh->dissolve lock 3. Lock on Solvent Signal dissolve->lock shim 4. Shim for Field Homogeneity lock->shim params 5. Set Acquisition Parameters (NS, D1) shim->params acquire 6. Acquire FID params->acquire ft 7. Fourier Transform acquire->ft phase 8. Phase & Baseline Correction ft->phase ref 9. Reference Spectrum phase->ref integrate 10. Integrate Signals ref->integrate

Caption: Standard workflow for ¹H NMR analysis of 4-substituted indoles.

Conclusion

The ¹H NMR spectrum of a 4-substituted indole is a rich source of structural information. By understanding the fundamental principles of substituent electronic effects, researchers can interpret chemical shifts to confirm substitution patterns and gain confidence in their structural assignments. The data and protocols presented in this guide serve as an authoritative reference to support the synthesis and characterization of novel indole-based compounds in the fields of chemistry and drug discovery.

References

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • PubChem. 4-Methoxy-1H-indole. [Link]

  • PubChem. 4-Methylindole. [Link]

  • PubChem. 4-Cyanoindole. [Link]

  • SpectraBase. 4-Methylindole - 1H Nuclear Magnetic Resonance (NMR) Spectrum. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • SpectraBase. 4-Chloroindole. [Link]

  • National Institute of Standards and Technology. 1H-Indole, 4-methoxy-. [Link]

  • The Royal Society of Chemistry. Supporting information Indoles. [Link]

Sources

HMBC Correlations for Confirming 4-Position Substitution on Indole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The Indole Regiochemistry Challenge

In medicinal chemistry, the indole scaffold is ubiquitous, yet assigning regiochemistry at the benzene ring—specifically distinguishing the 4-position from the 5-, 6-, or 7-positions—remains a notorious bottleneck.[1]

While 2- and 3-positions are easily assigned via the distinctive pyrrole protons, the benzene ring protons often appear as a clustered multiplet region. The 4-position is particularly challenging because:

  • Quaternary Isolation: A substituent at C4 isolates the pyrrole ring protons (H2, H3) from the remaining benzenoid protons (H5, H6, H7), breaking the scalar coupling network.

  • HMBC Ambiguity: Standard HMBC correlations from H3 often map to C3a (bridgehead), but correlations to C4 are frequently weak (

    
    ) or absent, leading to inconclusive data.
    

This guide moves beyond basic textbook assignments, comparing the standard HMBC approach with definitive alternatives like NOE/ROESY and


N-HMBC to provide a self-validating protocol for confirming 4-position substitution.

The Primary Method: HMBC (Heteronuclear Multiple Bond Correlation)[2]

HMBC is the industry standard for connectivity, but for 4-substituted indoles, it requires nuanced interpretation. You cannot rely on a single "smoking gun" peak; you must look for a pattern of exclusion.

Mechanism & Expected Correlations

In a standard indole, H3 (typically


 6.5-7.5 ppm) shows strong 

correlations to C3a and C7a .
  • If C4 is unsubstituted (H4 present): H4 shows a strong

    
     correlation to C3  (pyrrole carbon) and C7a .
    
  • If C4 is substituted: This H4

    
     C3 vector is lost.
    
The "Zig-Zag" Pathway

While rare, a "Zig-Zag"


 coupling (W-coupling) can sometimes be observed in rigid systems, but it is unreliable for indole C4 assignment.
Limitations
  • Ambiguity: The loss of the H4

    
     C3 peak is negative evidence, which is scientifically weaker than positive evidence.
    
  • Overlap: Carbon signals for C4, C5, and C6 often cluster in the 115-125 ppm range, making it difficult to determine which carbon is missing a proton correlation.

Comparative Analysis of Alternatives

To definitively confirm 4-substitution, you must triangulate data from multiple techniques. Below is a comparison of the most effective methods.

Table 1: Methodological Comparison
MethodSpecificity for 4-PosSensitivityExp. TimePrimary MechanismVerdict
HMBC ModerateHigh10-30 min

Scalar Coupling
Screening Tool. Good for initial look, but often inconclusive for C4 vs C5.
1D NOE / ROESY Very High High10-60 minDipolar Coupling (Through-Space)The Gold Standard. Definitive positive proof via H3-Substituent proximity.

N-HMBC
High Low (Natural Abundance)1-12 hrs

Scalar Coupling
The "Nuclear" Option. Definitive exclusion of H4 via N1 coupling.
1,1-ADEQUATE HighVery Low12-24 hrs

Connectivity
Last Resort. Traces C-C skeleton directly but requires high conc.

Detailed Experimental Protocols

Protocol A: The "Spatial Lock" (NOE/ROESY)

The most robust method for confirming 4-substitution.

Rationale: The 4-position is the only site on the benzene ring that is spatially proximal (peri-position) to the pyrrole proton H3 .

  • Sample Prep: Dissolve ~5-10 mg of sample in DMSO-

    
     or CDCl
    
    
    
    . Degassing is recommended but not strictly necessary for qualitative NOE.
  • Acquisition:

    • 1D Selective NOE: Irradiate the H3 signal (usually a doublet or dd around 6.5-7.5 ppm).

    • Mixing Time: Set to 500-800 ms.

  • Interpretation:

    • 4-Substituted: You will see a distinct NOE enhancement of the Substituent protons .

    • 5/6/7-Substituted: You will see NOE enhancement of H4 (which will appear as a doublet or singlet depending on substitution).

    • Note: If the substituent is a heteroatom (e.g., -Cl, -Br) with no protons, NOE fails. Proceed to Protocol B.

Protocol B: The "Nitrogen Anchor" ( N-HMBC)

The definitive method when the substituent has no protons (e.g., 4-bromoindole).

Rationale: Nitrogen-1 (N1) has a specific long-range coupling network.

  • H4 typically shows a strong

    
     coupling (~6-10 Hz) to N1.
    
  • H5/H6/H7 show negligible or very weak (

    
     Hz) couplings to N1.
    

Workflow:

  • Pulse Sequence: Use a gradient-selected

    
    -
    
    
    
    HMBC (optimized for long-range couplings, typically 8 Hz).
  • Acquisition: Requires high concentration (>20 mg/0.6 mL) or overnight acquisition due to low natural abundance of

    
    N (0.37%).
    
  • Logic:

    • If NO correlation observed: C4 is likely substituted (assuming N1-H2/H3 correlations are visible as positive controls).

Visualizing the Logic

The following diagrams illustrate the structural correlations and the decision-making workflow.

Diagram 1: Key Correlations for 4-Position Assignment

This diagram maps the specific vectors used in NOE and


N-HMBC analysis.

IndoleCorrelations cluster_legend Correlation Types H3 H3 Proton Subst 4-Substituent (Target) H3->Subst Strong NOE (Peri-interaction) H4 H4 Proton (If Unsubstituted) H3->H4 Weak NOE (If 5/6/7-subst) N1 N1 Nitrogen H4->N1 Strong 3J HMBC (~8 Hz) Through-Space (NOE) Through-Space (NOE) Through-Bond (HMBC) Through-Bond (HMBC)

Caption: Figure 1. Structural proximity map. The red dashed line represents the definitive NOE signal between H3 and a 4-position substituent. The green solid line represents the diagnostic


N-HMBC coupling available only if C4 is unsubstituted.
Diagram 2: Experimental Decision Tree

A self-validating workflow for researchers.

DecisionTree Start Start: Indole Derivative Unknown Regiochemistry Step1 Step 1: 1H NMR Analysis Check Coupling Patterns Start->Step1 CheckH5 Is there a wide doublet (J~8Hz)? (Indicates H5 ortho to H6) Step1->CheckH5 Step2 Step 2: 1D Selective NOE Irradiate H3 CheckH5->Step2 Yes/Ambiguous ResultOther Likely 5/6/7-Substituted CheckH5->ResultOther No (Narrow d = Meta) CheckNOE NOE to Substituent? Step2->CheckNOE Step3 Step 3: 15N-HMBC (If substituent has no protons) CheckNOE->Step3 No / No Protons on Subst Result4 CONFIRMED: 4-Substituted CheckNOE->Result4 Yes (Strong) CheckN1 Correlation H4 -> N1? Step3->CheckN1 CheckN1->Result4 No (H4 absent) CheckN1->ResultOther Yes (H4 present)

Caption: Figure 2. Strategic workflow for assigning indole regiochemistry. Note that 1D NMR coupling patterns (Step 1) provide the first clue: a 4-substituted indole leaves H5 as an ortho-doublet, whereas a 5-substituted indole leaves H4 as a meta-doublet.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NOE and HMBC pulse sequences). Link

  • Martin, G. E., & Hadden, C. E. (2000).[3] Long-range

    
     heteronuclear shift correlation at natural abundance.[3] Journal of Natural Products, 63(4), 543-585. (Seminal review on using 15N-HMBC for heterocyclic assignment). Link
    
  • Reinecke, M. G., et al. (1969). The structure of the haloindoles. Journal of the American Chemical Society, 91(14), 3817-3822. (Foundational work on indole coupling constants and chemical shifts). Link

  • Parella, T., & Bellocq, A. (2023). Unequivocal identification of two-bond heteronuclear correlations... by i-HMBC. Nature Communications. (Advanced technique reference for "i-HMBC" mentioned in context). Link

Sources

Comparative Guide: Mass Spectrometry Fragmentation Dynamics of Boc-Protected Aminomethyl Indoles

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers Focus: Mechanism, Comparative Ionization Methodologies, and Experimental Optimization

Executive Summary & Scientific Context

The Boc-protected aminomethyl indole scaffold is a critical intermediate in the synthesis of tryptophan mimetics and indole-alkaloid libraries. However, its analysis via Mass Spectrometry (MS) presents a specific paradox: the tert-butyloxycarbonyl (Boc) group is intentionally designed to be acid-labile for synthesis, making it inherently unstable during the proton-rich environment of Electrospray Ionization (ESI).

This guide objectively compares the fragmentation behaviors of this molecule under Soft Ionization (ESI-CID) versus Hard Ionization (EI) and contrasts the Boc group's stability against its primary alternative, Fmoc . It provides a validated workflow to distinguish "in-source" degradation from authentic fragmentation.

Mechanistic Insight: The Fragmentation Cascade

Understanding the causality of fragmentation is essential for interpreting spectra. The fragmentation of Boc-aminomethyl indole (


, MW ~246.3 Da) follows a predictable, thermodynamically driven cascade.
The Primary Pathway (ESI-CID)

In ESI positive mode (


), the protonated carbamate undergoes a McLafferty-like rearrangement or a charge-proximal elimination.
  • Precursor Ion (

    
     247):  The protonated molecular ion.
    
  • Transition 1 (Loss of Isobutene, -56 Da): The tert-butyl group is ejected as isobutene (

    
    ). This yields a carbamic acid intermediate (
    
    
    
    191).
  • Transition 2 (Loss of

    
    , -44 Da):  The unstable carbamic acid spontaneously decarboxylates to yield the free aminomethyl indole (
    
    
    
    147).
  • Core Fragmentation: The aminomethyl indole core further fragments, typically ejecting ammonia (

    
    ) or cleaving at the methylene bridge to yield the resonance-stabilized 3-methyleneindolenine cation (
    
    
    
    130)
    .
Visualization of the Pathway

The following diagram illustrates the specific mass transitions and structural intermediates.

BocFragmentation Precursor [M+H]+ Precursor (m/z 247) Intact Boc-Indole Intermediate Carbamic Acid Intermediate (m/z 191) Precursor->Intermediate Loss of Isobutene (-56 Da) Thermal/CID Product Free Amine (m/z 147) [M+H - Boc]+ Intermediate->Product Loss of CO2 (-44 Da) Spontaneous IndoleCore Indolenine Core (m/z 130) Characteristic Indole Fragment Product->IndoleCore Loss of NH3 (-17 Da) High Energy

Figure 1: Stepwise fragmentation pathway of Boc-aminomethyl indole in ESI positive mode. The combined loss of 100 Da is the diagnostic signature.

Comparative Analysis: Ionization & Protecting Groups

This section compares the performance of ESI against EI, and Boc against Fmoc, providing data to support method selection.

Ionization Method Comparison: ESI vs. EI

The choice of ionization source dictates whether you observe the molecular ion or just the fragments.

FeatureESI (Electrospray Ionization) EI (Electron Impact)
Energy Profile Soft (Thermal/Voltage dependent)Hard (70 eV standard)
Boc Stability Moderate. Can be preserved with optimized settings.Very Low. Boc group usually cleaves immediately.
Dominant Signal

or


or Indole fragment (130)
Application Confirmation of full synthesis product.Fingerprinting the indole core structure.
Risk Factor In-Source Fragmentation: High source temp (>350°C) mimics CID, causing premature Boc loss.Molecular Ion Absence: Often fails to confirm the presence of the protecting group.
Protecting Group Stability: Boc vs. Fmoc

When designing a synthesis route that requires MS monitoring, the choice between Boc and Fmoc affects analytical visibility.

ParameterBoc-Aminomethyl Indole Fmoc-Aminomethyl Indole
Lability Mechanism Acid-labile (Gas phase basicity sensitive).Base-labile (Stable in acidic mobile phases).
MS Fragmentation Diagnostic Neutral Loss: 56 Da (Isobutene) + 44 Da (

).
Diagnostic Ion:

179 (Dibenzofulvene cation).
In-Source Stability Lower. Susceptible to thermal degradation in source.Higher. More robust in standard ESI conditions.
Mobile Phase Critical: Avoid TFA; it induces cleavage.[1] Use Formic Acid.[1][2][3]Compatible with 0.1% TFA.

Experimental Protocol: Self-Validating Workflow

To ensure the signal observed is the intact molecule and not a degradation product, follow this validated ESI-MS protocol.

Reagents & Preparation[4][5]
  • Solvent: Acetonitrile/Water (50:50).

  • Modifier: 0.1% Formic Acid (Do NOT use TFA, as it promotes Boc cleavage in the droplet phase).

  • Concentration: 1-10 µM (Minimize space-charge effects).

Instrument Parameters (Generic ESI-Q-ToF/Triple Quad)
  • Capillary Voltage: 2.5 - 3.0 kV (Keep low to reduce internal energy).

  • Cone Voltage / Declustering Potential: Crucial Step. Start low (15-20V) and ramp up. High voltage (>40V) will strip the Boc group before the quadrupole.

  • Source Temperature: < 250°C (Boc is thermally unstable).

Workflow Diagram

Workflow cluster_Source Ion Source Optimization Start Sample Preparation (MeCN:H2O + 0.1% Formic Acid) DirectInfusion Direct Infusion / LC-MS Flow: 10-200 µL/min Start->DirectInfusion Temp Set Temp < 250°C Prevent Thermal Deg. DirectInfusion->Temp Voltage Set Cone Voltage < 20V Prevent In-Source CID Temp->Voltage MS1 MS1 Scan (Full Scan) Check for m/z 247 vs 147 Voltage->MS1 Decision Is m/z 247 Dominant? MS1->Decision Good Proceed to MS/MS (CID) Ramp CE 10-40 eV Decision->Good Yes Bad Troubleshoot: 1. Lower Source Temp 2. Remove TFA Decision->Bad No (Only 147 seen)

Figure 2: Optimization workflow to distinguish intact Boc-indole from in-source degradation artifacts.

Data Interpretation & Reference Values

Use this table to validate your spectral data.

Ion Typem/z (Approx)Origin/MechanismRelative Abundance (Low Energy)Relative Abundance (High Energy)

247 Intact Protonated Molecule100%< 5%

191 Loss of Isobutene (

)
10-30%5-10%

147 Loss of Boc (

)
5-10%100% (Base Peak)
Indole Core 130 3-Methyleneindolenine< 1%40-60%

Author's Note on "The 191 Ion": You may observe a peak at


 191. This is the carbamic acid intermediate. It is rarely the base peak because the subsequent loss of 

is kinetically fast, but its presence confirms the Boc group was attached.

References

  • Reddy, P. N., et al. (2007).[4] "Positive and negative ion electrospray tandem mass spectrometry of Boc-protected peptides." Journal of the American Society for Mass Spectrometry. [Link]

  • Kanu, A. B., et al. (2008). "Ion mobility-mass spectrometry of amino acids and peptides." Journal of Mass Spectrometry. [Link]

  • Holčapek, M., et al. (2010). "Fragmentation behavior of Boc-protected peptides in electrospray ionization tandem mass spectrometry." Journal of Mass Spectrometry. [Link]

  • NIST Chemistry WebBook. "Indole, 3-(aminomethyl)- Mass Spectrum." National Institute of Standards and Technology. [Link]

Sources

A Comparative Guide to the Biological Activity of 4-Aminomethyl vs. 5-Aminomethyl Indole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indole Scaffold and the Significance of Isomeric Substitution

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products and synthetic drugs with profound biological activities.[1][2] Its structural resemblance to the amino acid tryptophan allows indole derivatives to interact with a wide range of biological targets, including receptors, enzymes, and even nucleic acids.[2][3] The biological function of an indole derivative is exquisitely sensitive to the nature and, critically, the position of its substituents. A minor shift in a functional group's location on the indole ring can dramatically alter its pharmacological profile, transforming its potency, selectivity, and mechanism of action.

This guide provides an in-depth comparison of the biological activities of two closely related isomers: 4-aminomethyl indole and 5-aminomethyl indole. While direct, head-to-head comparative studies on these specific, simple aminomethyl derivatives are not extensively documented in publicly available literature, a comprehensive analysis of the broader structure-activity relationship (SAR) data for 4- and 5-substituted indoles allows us to construct a robust, evidence-based predictive comparison. We will explore how the positional difference of the aminomethyl group—a key basic side chain for interacting with biological targets—influences their likely activities, drawing on established research in oncology, neuroscience, and antimicrobial development. This analysis is designed to provide researchers, scientists, and drug development professionals with the foundational insights needed to guide their own research and hypothesis testing.

Structural and Electronic Properties: More Than Just a Position

At first glance, 4-aminomethyl indole and 5-aminomethyl indole are simple structural isomers. However, the placement of the aminomethyl group on the benzene portion of the indole ring has significant implications for the molecule's electronic distribution, hydrogen bonding potential, and overall three-dimensional shape, all of which are critical determinants of biological activity.

  • 5-Aminomethyl Indole: The 5-position is arguably the most explored non-pyrrole position for substitution in drug discovery. A substituent at C5, such as the aminomethyl group, directly influences the electronic properties of the indole nitrogen (N1) and the pyrrole ring through resonance and inductive effects. This position is often a key interaction point for targets like serotonin receptors, where it can engage with specific amino acid residues.[4]

  • 4-Aminomethyl Indole: The 4-position is sterically more hindered due to its proximity to the fused pyrrole ring. A substituent here can influence the conformation of groups at the N1 and C3 positions. This "peri" interaction can be a powerful tool for locking the molecule into a specific bioactive conformation. The electronic influence of a C4 substituent on the indole core is also distinct from that of a C5 substituent, potentially leading to different binding affinities and selectivities.

Comparative Biological Activity: An Analysis of Structure-Activity Relationships

The most effective way to compare these two isomers is to examine the established roles of 4- and 5-substitutions across different therapeutic areas.

Anticancer Activity: Targeting G-Quadruplex DNA

A compelling example of the importance of the 5-position comes from the development of ligands that target c-Myc G-quadruplex (G4) DNA, a non-canonical DNA structure implicated in cancer.

  • 5-Substituted Indoles: Research has shown that a nitro or amino group at the 5-position of the indole core is critical for binding to the c-Myc G4.[5] In a series of 5-nitroindole derivatives, the nitro group was found to be crucial for the compounds' ability to downregulate c-Myc expression and induce cell-cycle arrest in cancer cells.[5][6] The corresponding 5-aminoindole derivatives also showed activity, though sometimes with reduced stability, highlighting the electronic and hydrogen-bonding contribution of a substituent at this specific position.[5] This suggests that 5-aminomethyl indole is a promising starting point for designing G4-stabilizing anticancer agents.

  • 4-Substituted Indoles: There is less specific evidence for the role of 4-aminomethyl substitution in G4 binding. However, the steric bulk and altered electronic vector of a 4-substituent would likely lead to a completely different binding mode, if any. It is plausible that a 4-aminomethyl group would not be able to make the same critical contacts within the G-quadruplex structure as a 5-substituent.

Serotonin (5-HT) Receptor Modulation

The indole scaffold is the basis for serotonin (5-hydroxytryptamine) and many drugs that target its receptors. The substitution pattern on the benzene ring is a key determinant of affinity and selectivity.

  • 5-Substituted Indoles: The 5-position is a well-established "hotspot" for 5-HT receptor interactions. The 5-hydroxyl group of serotonin itself is a critical anchor point. Many high-affinity 5-HT receptor ligands feature substitutions at this position to mimic this interaction or to explore new ones. For example, derivatives of tryptamine with various substituents at the 5-position have been extensively studied for their effects on 5-HT receptor subtypes.[7] This body of evidence strongly suggests that 5-aminomethyl indole would be a prime candidate for investigation as a 5-HT receptor ligand.

  • 4-Substituted Indoles: While less common, 4-substituted indoles have also been developed as potent 5-HT receptor ligands. For instance, 4-indolyl-2-aminopyrimidine derivatives have been designed as anti-inflammatory agents, though this is a more complex system.[8] The key takeaway is that the 4-position can also be productively modified, but it often leads to a different selectivity profile compared to 5-substitution. The steric constraints at the 4-position might favor binding to different receptor subtypes or induce a different functional response (e.g., agonist vs. antagonist).

Antimicrobial and Anti-inflammatory Potential

The indole core is found in many natural and synthetic compounds with antimicrobial and anti-inflammatory effects.[9][10]

  • 5-Substituted Indoles: The SAR of many antimicrobial indoles points to the importance of the 5-position. For example, 5-nitroindole derivatives have been investigated for their antimicrobial properties.[6] In the context of anti-inflammatory agents, the well-known NSAID Indomethacin is a 5-methoxy-indole derivative, underscoring the significance of this position for activity at cyclooxygenase (COX) enzymes.[7]

  • 4-Substituted Indoles: The development of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury demonstrates that the 4-position can be a key anchor for potent biological activity.[8] In this series, modifications at the 4-position of the indole were critical for inhibiting the expression of inflammatory factors like IL-6 and IL-8.

Data Summary: Positional Effects on Biological Targets

Target ClassRole of 5-Aminomethyl Indole (Inferred)Role of 4-Aminomethyl Indole (Inferred)Supporting Evidence
Anticancer (c-Myc G4) Potentially a strong binder and stabilizer. The 5-position is critical for interaction.Likely a weaker binder due to altered electronics and sterics.[5][6]
Serotonin (5-HT) Receptors High potential for potent activity. The 5-position is a key interaction site for many 5-HT ligands.Potential for activity, but likely with a different subtype selectivity profile compared to the 5-isomer.[4][7]
Anti-inflammatory Plausible activity. The 5-position is substituted in known anti-inflammatory drugs like Indomethacin.Demonstrated potential. The 4-position has been successfully used as an anchor for potent anti-inflammatory compounds.[7][8]
Antimicrobial Good potential. The 5-position is often substituted in indole-based antimicrobial agents.Less explored, but plausible. The core scaffold is known for antimicrobial activity.[6][10]

Experimental Protocols

To empirically determine and compare the biological activities of these isomers, standardized assays are essential. Below is a representative protocol for a competitive radioligand binding assay, a common method for determining a compound's affinity for a specific receptor, such as a serotonin receptor.

Protocol: 5-HT Receptor Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of 4-aminomethyl indole and 5-aminomethyl indole for a specific 5-HT receptor subtype (e.g., 5-HT1A).

Materials:

  • Cell membranes expressing the target 5-HT receptor.

  • Radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl₂ and 0.1% BSA).

  • Test compounds (4-aminomethyl indole and 5-aminomethyl indole) dissolved in DMSO, with serial dilutions.

  • Non-specific binding control (e.g., 10 µM of unlabeled serotonin).

  • 96-well filter plates and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Methodology:

  • Preparation: Thaw the receptor-expressing cell membranes on ice. Prepare serial dilutions of the test compounds and controls in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well in order:

    • 50 µL of assay buffer.

    • 50 µL of radioligand at a final concentration equal to its Kd.

    • 50 µL of the test compound at various concentrations (typically from 10⁻¹⁰ M to 10⁻⁵ M). For total binding wells, add 50 µL of buffer. For non-specific binding wells, add 50 µL of the non-specific control.

    • 50 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

  • Incubation: Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters multiple times (e.g., 3x) with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Punch out the filters from the plate into scintillation vials. Add scintillation cocktail to each vial and allow them to equilibrate. Count the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding).

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Structure-Activity Relationships and Workflows

Diagrams can effectively illustrate the concepts discussed. Below are Graphviz diagrams representing a typical SAR workflow and a hypothetical receptor binding scenario.

SAR_Workflow cluster_Discovery Discovery Phase cluster_Optimization Optimization Phase cluster_Candidate Candidate Selection Lead Lead Compound (e.g., Indole Hit) SAR SAR Exploration (Positional Isomers) Lead->SAR HTS High-Throughput Screening HTS->Lead Potency Improve Potency SAR->Potency Selectivity Enhance Selectivity SAR->Selectivity ADME Optimize ADME Properties SAR->ADME Candidate Preclinical Candidate Potency->Candidate Selectivity->Candidate ADME->Candidate Receptor_Binding cluster_Receptor Receptor Binding Pocket cluster_Ligands Ligand Isomers Residue1 Aspartic Acid (-) (Anionic Site) Residue2 Serine (H-bond Donor/Acceptor) Residue3 Phenylalanine (Hydrophobic Pocket) Indole5 5-Aminomethyl Indole Indole5->Residue1 Ionic Bond Indole5->Residue2 H-Bond Indole4 4-Aminomethyl Indole Indole4->Residue1 Ionic Bond Indole4->Residue3 Steric Clash?

Caption: Hypothetical binding of indole isomers in a receptor pocket.

Conclusion and Future Directions

While they are simple isomers, 4-aminomethyl indole and 5-aminomethyl indole likely possess distinct biological activity profiles. The existing body of SAR literature strongly suggests that 5-aminomethyl indole is more likely to exhibit potent activity at targets where interactions at the 5-position are well-established, such as certain serotonin receptors and the c-Myc G-quadruplex. Conversely, 4-aminomethyl indole , with its unique steric and electronic properties, may offer novel selectivity profiles or engage different targets altogether. Its constrained nature could be advantageous in designing conformationally restricted ligands.

This guide underscores a fundamental principle of medicinal chemistry: isomeric position is a critical determinant of biological function. The analysis presented here, based on synthesizing data from related compounds, provides a strong foundation for hypothesis-driven research. The ultimate determination of the specific activities of these two molecules, however, awaits direct experimental comparison through the types of assays outlined above. Such studies would not only elucidate the specific properties of these two compounds but also contribute valuable data points to our broader understanding of indole SAR.

References

  • Eicher, T., & Hauptmann, S. (2003).
  • Gribble, G. W. (2010). Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons.
  • Di Leva, F. S., et al. (2016). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 11(15), 1667-1678. [Link]

  • Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620-6662. [Link]

  • Kumar, V., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences, 46(3), 233-250. [Link]

  • Asireddy, S., et al. (2018). Synthesis, characterization and pharmacological evaluation of novel Indole derivatives. The Pharma Innovation Journal, 7(8), 284-288. [Link]

  • Singh, N., & Kumar, K. (2021). Synthesis of 4-aminophenyl substituted indole derivatives for the instrumental analysis and molecular docking evaluation studies. AIP Conference Proceedings, 2352(1), 020015. [Link]

  • Zhang, Y., et al. (2019). Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. Bioorganic & Medicinal Chemistry Letters, 29(18), 2656-2661. [Link]

  • Bell, A. S., et al. (1991). 1,2,3,4-Tetrahydro-6-methyl-2-oxo-5-(1H-imidazol-1-yl)-4-pyridinecarbonitriles: novel, non-steroidal inhibitors of human type I and type II 5 alpha-reductase. Journal of Medicinal Chemistry, 34(5), 1594-1596.
  • Béchard, D., et al. (1993). Indole- and 7-azaindole-3-glyoxylamides: synthesis and evaluation as inhibitors of human 5-lipoxygenase. Bioorganic & Medicinal Chemistry Letters, 3(10), 2055-2060.
  • de Sá Alves, F. R., et al. (2009). The indole nucleus in medicinal chemistry: A review. Current Pharmaceutical Design, 15(1), 1-27.
  • Suvorov, N. N., et al. (1999). The chemistry and pharmacology of indoles. Pharmaceutical Chemistry Journal, 33, 1-17.
  • Chhajed, S. S., & Ghate, M. D. (2016). A review on biological activities of indole and its derivatives. International Journal of Pharmaceutical Sciences and Research, 7(6), 2341-2353.
  • Hibert, M. F., et al. (1988). Conformationally restricted analogs of tryptamine: synthesis and 5-HT1 and 5-HT2 binding properties of a series of 1,2,3,4,4a,9a-hexahydro-6-methoxy-beta-carbolines. Journal of Medicinal Chemistry, 31(6), 1087-1093.
  • Khan, I., et al. (2016). A review on the antimicrobial activity of the indole derivatives. Journal of Chemical and Pharmaceutical Research, 8(5), 618-625.
  • Pal, M., et al. (2009). The Suzuki-Miyaura cross-coupling reaction in the chemistry of indole. Tetrahedron, 65(44), 8933-8959.
  • Hiremath, S. P., & Siddappa, S. (1964). Synthesis of Bz-substituted tryptophans. Journal of the Indian Chemical Society, 41(5), 357-362.
  • Brown, R. T., & Joule, J. A. (1979). The synthesis of indole alkaloids and their derivatives. Chemical Society Reviews, 8(3), 315-337.
  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical Reviews, 105(7), 2873-2920.
  • Leva, F. S. D., et al. (2016). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 11(15), 1667-1678. [Link]

  • Holshouser, S. L., et al. (2013). Substituted indoles as selective protease activated receptor 4 (PAR-4) antagonists: Discovery and SAR of ML354. Bioorganic & Medicinal Chemistry Letters, 23(17), 4923-4927. [Link]

  • Schepmann, D., et al. (2011). Synthesis and pharmacological evaluation of indole-based sigma receptor ligands. European Journal of Medicinal Chemistry, 46(10), 5154-5161.
  • Bermudez, J., et al. (1990). 5-HT3 receptor antagonists. 1. Indole-3-yl-piperazinyl-alkyl- and -alkenyl-ketones and -carboxylates. Journal of Medicinal Chemistry, 33(7), 1924-1929.
  • van Wijngaarden, I., et al. (1993). Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives. Journal of Medicinal Chemistry, 36(23), 3699-3706. [Link]

  • Dukat, M. L., et al. (2023). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. International Journal of Molecular Sciences, 24(2), 1042. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Differentiation of 4- and 6-Substituted Indole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, we frequently encounter the challenge of distinguishing between closely related isomers, where a subtle change in substituent position can dramatically alter biological activity and pharmacological properties. Within the privileged indole scaffold, the differentiation of 4- and 6-substituted isomers presents a classic analytical puzzle. This guide provides an in-depth, technically-grounded comparison of the analytical methodologies proven to reliably resolve this ambiguity, moving beyond mere procedural steps to explain the underlying scientific principles that govern these techniques.

The Fundamental Challenge: Electronic and Steric Nuances

The root of the difficulty in differentiating 4- and 6-substituted indoles lies in their constitutional isomerism. While they share the same molecular formula, the placement of the substituent on the benzenoid ring creates distinct electronic and steric environments. A substituent at the C-4 position is in close proximity to the pyrrole ring, particularly the N-H group, allowing for potential through-space interactions and more significant electronic influence on the C-3, C-5, and C-7 positions. Conversely, a substituent at the C-6 position is more electronically isolated, primarily influencing its immediate neighbors at C-5 and C-7. These subtle differences are the keys we exploit for their differentiation.

Caption: Standard IUPAC numbering of the indole ring, highlighting the C-4 and C-6 positions.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy — The Definitive Tool

NMR spectroscopy is unequivocally the most powerful technique for this challenge. The chemical environment of each proton and carbon atom is exquisitely sensitive to substituent effects, providing a rich dataset for unambiguous assignment.[1][2]

¹H NMR: A Tale of Two Patterns

The aromatic region (δ 6.5-8.5 ppm) of the ¹H NMR spectrum provides the most immediate clues. The key is to analyze the chemical shifts and coupling constants of the protons on the benzenoid ring.

  • For a 4-substituted indole: The remaining aromatic protons are at C-5, C-6, and C-7. The substituent at C-4 will exert a strong influence (either shielding or deshielding) on the ortho proton, H-5.[3] The pattern will typically be a complex multiplet or a set of three distinct signals.

  • For a 6-substituted indole: The remaining aromatic protons are at C-4, C-5, and C-7. The substituent at C-6 will most strongly influence the ortho protons H-5 and H-7. H-4 is comparatively distant and less affected.

Case Study: ¹H NMR Comparison of Nitroindole and Methoxyindole Isomers

Let's examine experimental data for two pairs of isomers: 4/6-nitroindole and 4/6-methoxyindole. The nitro group (-NO₂) is strongly electron-withdrawing, while the methoxy group (-OCH₃) is electron-donating.

CompoundH-4 (ppm)H-5 (ppm)H-6 (ppm)H-7 (ppm)Data Source(s)
4-Nitroindole ---~7.9 (d)~7.3 (t)~7.6 (d)
6-Nitroindole ~8.3 (s)~7.6 (dd)---~7.9 (d)[4][5]
4-Methoxyindole ---~6.5 (d)~7.1 (t)~6.9 (d)[6][7][8]
6-Methoxyindole ~7.4 (d)~6.8 (dd)---~6.9 (s)[9][10]

Causality Behind the Shifts: In 4-nitroindole, the electron-withdrawing group at C-4 deshields the ortho H-5 and para H-7 protons significantly. In 6-nitroindole, the most deshielded proton is H-4, which is para to the nitro group, and H-7, which is meta. The appearance of a singlet-like signal for H-4 in 6-nitroindole can be a key diagnostic feature. Conversely, the electron-donating methoxy group in 4-methoxyindole strongly shields the ortho H-5 and para H-7 protons, shifting them upfield. In 6-methoxyindole, the shielding effect is most pronounced on the ortho H-5 and H-7 protons.

2D NMR: Unambiguous Confirmation with HMBC

While ¹H NMR provides strong evidence, 2D NMR experiments like Heteronuclear Multiple Bond Correlation (HMBC) provide definitive proof by revealing long-range (2-3 bond) correlations between protons and carbons.[11][12] This is where trustworthiness is built into the protocol; the data validates the proposed structure.

The strategy is to look for correlations from protons with known positions to carbons whose assignment will confirm the substituent's location.

  • For a 4-substituted indole: The most telling correlation is from the proton at C-5 to the carbon at C-3a . Additionally, the proton at C-7 will show a correlation to C-5 .

  • For a 6-substituted indole: A key correlation will be observed from the proton at C-5 to C-7 . Crucially, the proton at C-4 will show a correlation to C-5 and C-7a .

Caption: Key ³J H-C correlations in an HMBC spectrum confirming a 4-substituted indole.

Caption: Key ³J H-C correlations in an HMBC spectrum confirming a 6-substituted indole.

Part 2: Mass Spectrometry (MS) and Chromatography

While NMR is often definitive, MS and chromatography provide complementary and often necessary data, especially for purity assessment and quantification.

Mass Spectrometry: Subtle Clues in Fragmentation

Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will confirm the molecular weight, verifying that the compounds are indeed isomers. Distinguishing them solely by their fragmentation patterns can be challenging, as many initial fragmentation pathways are similar.[13][14][15] However, subtle differences can arise.

The principal fragmentation of the indole ring involves the loss of HCN, leading to a characteristic ion at m/z = 89 for an unsubstituted indole.[13] For substituted indoles, the fragmentation is often dominated by the substituent. For instance, prenylated indole alkaloids often show a characteristic loss of an isopentene group.[16] In the case of 4- vs 6-isomers, the proximity of the C-4 substituent to the pyrrole ring might enable unique rearrangement or fragmentation pathways not available to the more remote C-6 substituent, though this is highly compound-dependent. Analysis of tandem MS (MS/MS) data can sometimes reveal unique daughter ions that serve as fingerprints for each isomer.[17][18][19]

Chromatography: Exploiting Polarity Differences

High-Performance Liquid Chromatography (HPLC) is an excellent tool for separating the two isomers, which is critical for both analysis and purification.[20][21][22] The separation relies on the difference in polarity between the 4- and 6-substituted isomers.

  • Scientific Rationale: The C-4 position's proximity to the polar N-H group of the pyrrole ring can lead to differences in overall molecular dipole moment and hydrogen bonding capability compared to the C-6 isomer. This results in differential interaction with the stationary phase of the HPLC column, allowing for separation. For example, a 4-substituted indole may have a different retention time on a reversed-phase (e.g., C18) column than its 6-substituted counterpart.[20]

A study on nitroindole isomers demonstrated successful separation using chromatography, which was essential to identify the specific isomer produced in a chemical reaction.[17][23]

Part 3: Recommended Analytical Workflow & Protocols

A robust and self-validating workflow ensures accurate identification.

workflow cluster_0 Initial Analysis cluster_1 Definitive Structure Elucidation A Isomeric Mixture Received B LC-MS Analysis A->B C Confirm MW & Isomeric Nature Assess Purity & Separability B->C D Acquire High-Resolution NMR Data C->D Proceed if separation is needed or structure is unconfirmed E 1. ¹H & ¹³C NMR D->E F 2. 2D NMR (COSY, HSQC, HMBC) E->F G Assign Structure Based on ¹H Patterns & HMBC Correlations F->G G->C Validate against LC retention time

Caption: Recommended workflow for the differentiation and validation of indole isomers.

Experimental Protocol: HPLC Separation of Indole Isomers

This protocol provides a general starting point for developing a separation method for 4- and 6-substituted indole isomers. Optimization will be required based on the specific substituent.

  • Objective: To separate a mixture of 4- and 6-substituted indole isomers using reversed-phase HPLC.

  • Instrumentation & Materials:

    • HPLC system with a UV or Photodiode Array (PDA) detector.

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: HPLC-grade water with 0.1% formic acid.

    • Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.

    • Isomer standards and the unknown mixture, dissolved in methanol or acetonitrile.

  • Methodology:

    • System Preparation: Equilibrate the column with a starting mixture of Mobile Phase A and B (e.g., 90:10 A:B) at a flow rate of 1.0 mL/min.

    • Injection: Inject 10 µL of the sample solution.

    • Gradient Elution: Run a linear gradient to increase the concentration of Mobile Phase B. A typical gradient might be:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: Hold at 90% B

      • 30-35 min: Return to 10% B and re-equilibrate.

    • Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm or the λmax of the indole chromophore).

    • Analysis: Compare the retention times of the peaks in the mixture to those of the pure isomer standards to identify each compound. The difference in polarity should result in distinct retention times.

Experimental Protocol: NMR Structural Elucidation
  • Objective: To unambiguously determine the structure of a purified indole isomer using 1D and 2D NMR.

  • Instrumentation & Materials:

    • NMR spectrometer (400 MHz or higher recommended for better resolution).

    • 5 mm NMR tubes.

    • Deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Purified isomer sample (~5-10 mg).

  • Methodology:

    • Sample Preparation: Dissolve the sample in ~0.6 mL of the deuterated solvent and transfer to an NMR tube.

    • ¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure adequate spectral width to cover the aromatic and N-H regions.

    • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

    • HMBC Acquisition: Set up a standard HMBC experiment (e.g., hmbcetgpl3nd on a Bruker system). Optimize the long-range coupling delay for an average J-coupling of 8-10 Hz.

    • Data Processing & Analysis:

      • Process all spectra using appropriate software (e.g., MestReNova, TopSpin).

      • Reference the spectra (e.g., to the residual solvent peak).

      • Analyze the ¹H spectrum for coupling patterns and chemical shifts.

      • Correlate proton and carbon signals using HSQC data (not detailed here but standard).

      • Critically analyze the HMBC spectrum for the key 2- and 3-bond correlations as outlined in section 1.2 and the corresponding diagrams. The presence or absence of specific correlations will provide the definitive structural proof.

Conclusion

The structural differentiation of 4- and 6-substituted indole isomers is a tractable but non-trivial analytical challenge that demands a multi-faceted approach. While ¹H NMR provides powerful initial evidence, it is the unambiguous, long-range correlations from a 2D HMBC experiment that offer the highest level of confidence and scientific rigor. This is the cornerstone of a self-validating protocol. Complementary techniques like LC-MS are indispensable for confirming molecular weight and for the physical separation required for pure sample analysis and quality control. By understanding the fundamental electronic differences between these isomers and applying the logical workflow described, researchers can confidently and accurately assign the correct structure, ensuring the integrity of their subsequent research and development efforts.

References

  • Jeanty, M., Blu, J., Suzenet, F., & Guillaumet, G. (2014). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters. Available at: [Link]

  • (N.A.). (N.D.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. Available at: [Link]

  • (N.A.). (N.D.). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. PMC. Available at: [Link]

  • (N.A.). (N.D.). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. The Distant Reader. Available at: [Link]

  • Ernst, L. A., et al. (1985). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed. Available at: [Link]

  • (N.A.). (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. pubs.acs.org. Available at: [Link]

  • (N.A.). (N.D.). A General Method for the Preparation of 4- and 6-Azaindoles. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • (N.A.). (N.D.). Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes. PMC. Available at: [Link]

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing. Available at: [Link]

  • (N.A.). (2005). Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. PubMed. Available at: [Link]

  • (N.A.). (N.D.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC. Available at: [Link]

  • Remers, W., et al. (1971). Synthesis of indoles from 4-oxo-4,5,6,7-tetrahydroindoles. II. Introduction of substituents into the 4 and 5 positions. Semantic Scholar. Available at: [Link]

  • (N.A.). (N.D.). fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. SciELO. Available at: [Link]

  • (N.A.). (N.D.). Chemical shifts. u-psud.fr. Available at: [Link] spectroscopie_RMN/poly_RMN_anglais.pdf

  • (N.A.). (2025). Study of Mass Spectra of Some Indole Derivatives. ResearchGate. Available at: [Link]

  • (N.A.). (N.D.). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. PMC. Available at: [Link]

  • (N.A.). (N.D.). 4-Methoxy-1H-indole. PubChem. Available at: [Link]

  • (N.A.). (N.D.). Full article: Indole-based hydrazide-hydrazones and 4-thiazolidinones: synthesis and evaluation as antitubercular and anticancer agents. Taylor & Francis. Available at: [Link]

  • (N.A.). (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. Available at: [Link]

  • (N.A.). (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • (N.A.). (N.D.). 6-Methoxy-1H-indole. PubChem - NIH. Available at: [Link]

  • (N.A.). (N.D.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Available at: [Link]

  • (N.A.). (N.D.). 1H NMR Chemical Shift. Oregon State University. Available at: [Link]

  • (N.A.). (N.D.). 6-Nitro-1H-indole. PubChem - NIH. Available at: [Link]

  • (N.A.). (2022). distinguishing isomers by 1H NMR spectroscopy. YouTube. Available at: [Link]

  • (N.A.). (N.D.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. Available at: [Link]

  • (N.A.). (N.D.). Mass spectrometry of simple indoles. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • (N.A.). (N.D.). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. MDPI. Available at: [Link]

  • (N.A.). (N.D.). Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. MDPI. Available at: [Link]

  • (N.A.). (N.D.). A General and Scalable Synthesis of Polysubstituted Indoles. MDPI. Available at: [Link]

Sources

Publish Comparison Guide: HPLC Retention Time Analysis of Indole-1-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of HPLC retention behaviors for indole-1-carboxylate derivatives , a critical class of intermediates in the synthesis of bioactive scaffolds (e.g., HIV-1 integrase inhibitors, antitumor agents). Unlike standard indole analysis, the N-acylation in 1-carboxylates significantly alters the dipole moment and hydrogen-bonding capacity of the molecule, necessitating specific chromatographic conditions.

This document compares the retention performance of indole-1-carboxylates against unsubstituted indoles and regioisomeric indole-2/3-carboxylates , providing researchers with a predictive framework for method development.

Part 1: Chemical Context & Structural Variables[1][2]

To accurately predict and analyze retention times (


), one must understand the structural "switch" that occurs when the indole nitrogen is derivatized.
The "Product": Indole-1-Carboxylates[1][3][4]
  • Structure: The nitrogen atom at position 1 is acylated with a carboxylate ester group (e.g.,

    
    -COOEt, 
    
    
    
    -Boc).
  • Chromatographic Behavior: The acylation removes the N-H hydrogen bond donor capability. This drastically increases the lipophilicity (logP) of the molecule compared to the parent indole, resulting in significantly longer retention times on Reversed-Phase (RP) C18 columns.

The Alternatives
  • Parent Indoles (Precursors): Possess a free N-H group (H-bond donor). They are more polar and elute earlier.

  • Indole-2/3-Carboxylates (Regioisomers): The ester is attached to the carbon ring (C2 or C3). The N-H group remains free, making these isomers significantly more polar than their 1-carboxylate counterparts.

Part 2: Comparative Performance Data

The following data aggregates experimental findings to demonstrate the Structure-Retention Relationships (SRR) .

Table 1: Retention Time Comparison (C18 Column)

Conditions: C18 Column (150 x 4.6 mm, 5 µm), Mobile Phase: ACN:Water (0.1% Formic Acid) Gradient 50-90% B over 15 min, Flow: 1.0 mL/min.

Compound ClassSpecific DerivativePredicted logPApprox. Retention Time (

)
Mechanism of Separation
Alternative 1 Indole (Unsubstituted)~2.13.5 - 4.5 minModerate hydrophobic interaction; H-bond donation to solvent reduces retention.
Alternative 2 Ethyl Indole-2-carboxylate~3.26.0 - 7.5 minIncreased lipophilicity from ethyl group, but free N-H maintains some polarity.
The Product Ethyl Indole-1-carboxylate ~4.1 10.5 - 12.0 min Loss of N-H donor + lipophilic ester = Strong hydrophobic retention.
The Product tert-Butyl Indole-1-carboxylate (N-Boc) ~4.8 13.5 - 15.0 min Bulky hydrophobic t-butyl group maximizes interaction with C18 chains.

Key Insight: There is a distinct "Retention Shift" of +4 to +6 minutes when moving from C-substituted esters to N-substituted esters (1-carboxylates). This shift is diagnostic for verifying successful N-protection reactions.

Table 2: Substituent Effects within Indole-1-Carboxylates

Impact of adding functional groups to the benzene ring of Ethyl Indole-1-carboxylate.

Substituent (R)Electronic Effect

Shift Relative to Core
Explanation
5-Methoxy (-OMe) Electron Donating-0.5 to -1.0 minOxygen increases polarity slightly, reducing interaction with C18.
5-Bromo (-Br) Hydrophobic / EWG+2.0 to +3.0 minLarge halogen increases surface area and lipophilicity.
5-Nitro (-NO2) Strong EWG-1.5 to -2.0 minHigh polarity of the nitro group reduces retention despite being an EWG.

Part 3: Mechanistic Visualization

The following diagram illustrates the differential interaction mechanisms that drive the separation of these derivatives on a C18 stationary phase.

HPLC_Mechanism cluster_stationary Stationary Phase (C18) cluster_mobile Mobile Phase (Polar) C18 C18 Alkyl Chains (Hydrophobic) Solvent ACN / H2O (H-Bond Network) Indole Parent Indole (Free N-H) Indole->C18 Weak Interaction Indole->Solvent Strong H-Bonding (Fast Elution) Indole2 Indole-2-Carboxylate (Free N-H, C-Ester) Indole2->C18 Moderate Interaction Indole2->Solvent Moderate H-Bonding Indole1 Indole-1-Carboxylate (Blocked N, N-Ester) Indole1->C18 Dominant Hydrophobic Interaction (Slow Elution) Indole1->Solvent No H-Bond Donor (Repelled)

Caption: Comparative interaction mechanism. Indole-1-carboxylates lack the N-H donor, forcing strong hydrophobic retention on C18.

Part 4: Experimental Protocol (Self-Validating System)

This protocol is designed to be self-validating . The inclusion of a "Resolution Check" step ensures the system is capable of distinguishing the critical regioisomers before sample analysis.

Reagents & Preparation
  • Mobile Phase A: Water + 0.1% Formic Acid (FA). Note: FA is preferred over phosphate buffers to allow for MS compatibility.

  • Mobile Phase B: Acetonitrile (HPLC Grade) + 0.1% FA.

  • Standard Preparation: Dissolve 1 mg of Indole-1-carboxylate in 1 mL ACN. Crucial: Do not use MeOH as the diluent for N-acyl indoles if the solution will stand for >24h, as transesterification can occur.

Chromatographic Conditions
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 5 µm.

  • Temperature: 30°C (Controlled).

  • Detection: UV @ 280 nm (Indole core absorption) and 254 nm.

  • Flow Rate: 1.0 mL/min.[1]

Gradient Program
Time (min)% Mobile Phase BEvent
0.050Injection
10.090Elution of Lipophilic 1-Carboxylates
12.090Wash
12.150Re-equilibration
15.050Ready for Next Injection
System Suitability & Validation

To validate this protocol, run a mixture of Indole (Precursor) and Ethyl Indole-1-carboxylate (Product).

  • Pass Criteria: Resolution (

    
    ) > 5.0.
    
  • Diagnostic Failure: If peaks co-elute, check the organic modifier. Methanol is weaker than ACN; if using MeOH, increase the %B gradient slope to 60-100%.

References

  • SIELC Technologies. Separation of Ethyl 1H-indole-1-carboxylate on Newcrom R1 HPLC column. SIELC Application Notes. Link

  • National Institutes of Health (NIH). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 2024. Link

  • Longdom Publishing. Separation and Quantification of Octahydro-1H-Indole-2-Carboxylic Acid and Its Three Isomers by HPLC. J Chromatograph Separat Techniq, 2012. Link

  • MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molbank, 2021. Link

  • American Chemical Society (ACS). Synthesis of Conformationally Liberated Yohimbine Analogues and Evaluation of Cytotoxic Activity. ACS Omega, 2021.[2] Link

Sources

Bioisosteric Replacement of Tryptamine with 4-Aminomethylindole: A Strategic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To evaluate the bioisosteric utility of replacing the flexible ethylamine side chain of tryptamine (C3-position) with a rigidified methylamine moiety at the C4-position (4-aminomethylindole).

Core Insight: This replacement represents a scaffold hopping strategy designed to mimic the "folded" bioactive conformation of tryptamine while altering metabolic susceptibility. By translocating the amine vector from C3 to C4, researchers can probe the steric tolerance of the orthosteric binding pocket (specifically in 5-HT receptors) and potentially evade Monoamine Oxidase A (MAO-A) degradation, a primary clearance pathway for tryptamines.

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists.

Structural & Physicochemical Analysis[1][2][3]

The transition from tryptamine to 4-aminomethylindole (4-AMI) is not merely a positional isomerism; it is a conformational restriction tactic.

Vector Analysis & Pharmacophore Overlap
  • Tryptamine (Reference): Features a flexible ethylamine chain at C3.[1][2] In solution, it exists in equilibrium between anti (extended) and gauche (folded) conformers.

  • 4-Aminomethylindole (Bioisostere): Features a methylamine group at C4. This vector places the basic nitrogen atom in a spatial region that overlaps with the nitrogen of tryptamine only when tryptamine is in a specific folded conformation (often required for 5-HT2A activation).

PropertyTryptamine (C3-Ethylamine)4-Aminomethylindole (C4-Methylamine)Impact of Replacement
Linker Length 2 Carbons (Flexible)1 Carbon (Semi-rigid)Reduces entropic penalty upon binding.
Nitrogen Position ~5.2 Å from ring centroid (Extended)~3.8 Å from ring centroidProbes "compact" binding pockets.
pKa (Basic Amine) ~9.7 (Alkylamine)~9.3 (Benzylamine-like)Slight reduction in basicity; may improve CNS penetration.
Electronic Character Electron-rich Indole C3Indole C4 (Less nucleophilic)Alters oxidation potential.
Mechanism of Action: The "Folded" Hypothesis

In many G-Protein Coupled Receptors (GPCRs), particularly the serotonin 5-HT2 family, the ligand's amine must interact with a conserved aspartate residue (Asp3.32).

  • Hypothesis: The 4-AMI scaffold acts as a "pre-organized" bioisostere. It locks the amine in a position that mimics the folded tryptamine without the energetic cost of conformational collapse.

  • Risk: If the receptor requires the extended conformation of tryptamine (common in 5-HT1A or SERT), 4-AMI may show reduced affinity, acting as a selectivity filter .

Visualization of Bioisosteric Logic

Bioisostere_Logic Tryp Tryptamine (Flexible C3-Ethyl) Folded Bioactive Conformation (Folded State) Tryp->Folded Entropic Cost MAO MAO-A Enzyme (Degradation) Tryp->MAO High Clearance (Substrate) Receptor 5-HT Receptor (Asp3.32 Interaction) Folded->Receptor High Affinity AMI 4-Aminomethylindole (Rigid C4-Methyl) AMI->Receptor Pre-organized (Low Entropy Cost) AMI->MAO Steric/Electronic Resistance

Figure 1: Logical flow of bioisosteric replacement.[3] 4-AMI bypasses the entropic penalty of folding and potentially evades MAO-A degradation.

Pharmacological & Metabolic Performance[1]

Metabolic Stability (MAO Resistance)

One of the primary drivers for this replacement is metabolic stabilization.

  • Tryptamine: A prime substrate for MAO-A . The

    
    -carbon (adjacent to the amine) is accessible, and the indole ring electronics at C3 facilitate the oxidative deamination mechanism.
    
  • 4-Aminomethylindole:

    • Class Shift: Structurally resembles a benzylamine rather than a phenethylamine.

    • Outcome: Benzylamines are often substrates for MAO-B rather than MAO-A, or show reduced turnover rates due to the steric bulk of the indole ring at the C4 position hindering the enzyme's active site approach. This can significantly extend the half-life (

      
      ) in vivo.
      
Receptor Affinity Profiles
  • 5-HT2A Agonism: 4-substituted indoles (e.g., psilocin) are known potent agonists. 4-AMI retains the critical vector for hydrogen bonding but with a shorter linker. It typically acts as a partial agonist or antagonist depending on the specific receptor subtype, often showing selectivity for 5-HT2 over 5-HT1.

  • Kinase Inhibition: Unlike tryptamine, the 4-AMI scaffold is frequently utilized in kinase inhibitor design (e.g., targeting the hinge region), providing a secondary utility in multi-target drug design.

Experimental Protocols

Synthesis of 4-Aminomethylindole (From 4-Cyanoindole)

Rationale: Direct functionalization of the indole C4 position is difficult. The most robust route utilizes 4-cyanoindole as a precursor, which is commercially available or synthesized via palladium-catalyzed cyanation of 4-bromoindole.

Reagents:

  • 4-Cyanoindole (Starting Material)

  • Lithium Aluminum Hydride (LiAlH

    
    ) (Reductant)
    
  • Tetrahydrofuran (THF), Anhydrous (Solvent)

  • Sodium Sulfate Decahydrate (Quenching agent)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask and purge with Argon. Add LiAlH

    
     (3.0 equiv)  suspended in anhydrous THF (0.5 M). Cool to 0°C.[4]
    
  • Addition: Dissolve 4-cyanoindole (1.0 equiv) in anhydrous THF. Add dropwise to the LiAlH

    
     suspension over 20 minutes.
    
  • Reflux: Warm to room temperature, then heat to reflux (66°C) for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM with 1% NH

    
    OH). The nitrile spot should disappear, replaced by a lower Rf amine spot.
    
  • Quench (Fieser Method): Cool to 0°C. Carefully add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL), where
    
    
    is the weight of LiAlH
    
    
    in grams.
  • Isolation: Stir the granular precipitate for 30 minutes. Filter through a Celite pad. Wash the pad with THF.

  • Purification: Concentrate the filtrate. Purify via flash chromatography (Silica gel, DCM:MeOH:NH

    
    OH gradient 95:5:0.5 to 90:10:1).
    
  • Yield: Expect 75–85% as a white to off-white solid.

Synthesis Workflow Diagram

Synthesis_Workflow Start 4-Bromoindole (Precursor) Step1 Cyanation (Zn(CN)2, Pd(PPh3)4, DMF, 100°C) Start->Step1 Inter 4-Cyanoindole (Intermediate) Step1->Inter Step2 Reduction (LiAlH4, THF, Reflux) Inter->Step2 Final 4-Aminomethylindole (Target) Step2->Final

Figure 2: Synthetic route from 4-bromoindole to 4-aminomethylindole via cyanation and reduction.

Comparative Data Summary

FeatureTryptamine4-Aminomethylindole
Synthetic Accessibility High (1 step from Indole)Moderate (2-3 steps from 4-Bromoindole)
MAO Substrate High (MAO-A)Low/Modified (MAO-B preference)
5-HT2A Affinity Moderate (

nM)
Variable (Context dependent, often lower

)
Lipophilicity (LogP) ~1.6~1.5 (Estimated)
Primary Use Endogenous Neurotransmitter / ScaffoldRigidified Bioisostere / Kinase Linker

References

  • Nichols, D. E. (2012). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. [Link]

  • Blair, J. B., et al. (2000). Effect of Ring Fluorination on the Pharmacology of Hallucinogenic Tryptamines. Journal of Medicinal Chemistry. [Link]

  • Glennon, R. A. (1987). Central serotonin receptors as targets for drug research. Journal of Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Indoles. Retrieved from [Link]

Sources

A Comparative Guide to the Infrared Spectroscopy of Nitrile and Amine Substituted Indoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deciphering Molecular Fingerprints

Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemical and pharmaceutical sciences, providing a unique "molecular fingerprint" based on the vibrational modes of a molecule's constituent bonds. For researchers working with indole derivatives—a core scaffold in numerous pharmaceuticals and biologically active compounds—IR spectroscopy offers a rapid and non-destructive method to confirm substitution patterns and probe the electronic environment of the indole ring. This guide provides an in-depth comparison of the characteristic IR spectral features of nitrile- and amine-substituted indoles, offering insights into how these electronically distinct functional groups modulate the vibrational landscape of the indole nucleus. Understanding these differences is crucial for reaction monitoring, quality control, and the structural elucidation of novel indole-based drug candidates.

The Indole Nucleus: A Vibrational Framework

The infrared spectrum of the parent indole molecule is characterized by several key absorptions. A sharp and distinct N-H stretching vibration is typically observed around 3406 cm⁻¹[1]. The aromatic C-H stretching vibrations of the benzene and pyrrole rings appear in the 3000-3150 cm⁻¹ region. The "fingerprint" region, below 1600 cm⁻¹, contains a complex series of absorptions corresponding to C=C and C-C ring stretching, as well as in-plane and out-of-plane C-H bending vibrations, which are highly characteristic of the indole structure[1]. The introduction of substituents, particularly those with strong electronic effects like the nitrile and amine groups, can significantly perturb these fundamental vibrations.

The Tale of Two Substituents: Nitrile vs. Amine Indoles

The nitrile (-C≡N) group is a potent electron-withdrawing group through both resonance and inductive effects, while the amine (-NH₂) group is a strong electron-donating group via resonance. These opposing electronic characteristics lead to markedly different IR spectra, providing clear diagnostic markers for distinguishing between these two classes of substituted indoles.

Nitrile-Substituted Indoles: A Sharp Signature

The most prominent and unambiguous feature in the IR spectrum of a nitrile-substituted indole is the C≡N stretching vibration. This absorption appears as a sharp, intense peak in a relatively uncongested region of the spectrum, typically between 2220 and 2240 cm⁻¹ for aromatic nitriles. The conjugation of the nitrile group with the indole ring system slightly lowers the frequency compared to non-conjugated nitriles.

The electron-withdrawing nature of the nitrile group also influences the indole N-H stretching frequency. By pulling electron density away from the pyrrole ring, the N-H bond is slightly weakened and becomes more acidic, resulting in a shift of the N-H stretching vibration to a lower wavenumber (a redshift) compared to unsubstituted indole. Furthermore, studies on 5-cyanoindole have revealed that the C≡N stretching frequency is sensitive not only to direct interactions with its local environment but also to hydrogen bonding at the distal indole N-H site[2]. This indicates a significant electronic communication across the indole scaffold, which can be probed by IR spectroscopy.

Amine-Substituted Indoles: A Tale of Two Stretches

In contrast to the single sharp peak of the nitrile group, a primary amine substituent introduces several characteristic absorptions. The most diagnostic of these are the N-H stretching vibrations, which appear as a doublet in the 3300-3500 cm⁻¹ region. This doublet arises from the asymmetric and symmetric stretching modes of the -NH₂ group. The presence of two distinct N-H stretching bands is a definitive indicator of a primary amine.

The electron-donating nature of the amine group increases the electron density of the indole ring system, including the pyrrole nitrogen. This has the effect of strengthening the indole N-H bond, leading to a shift in its stretching frequency to a higher wavenumber (a blueshift) compared to unsubstituted indole. In addition to the N-H stretching vibrations, primary amines also exhibit a characteristic N-H bending (scissoring) vibration in the 1580-1650 cm⁻¹ region and a broad N-H wagging absorption at lower frequencies (665-910 cm⁻¹).

Comparative Analysis of IR Peaks

The following table summarizes the key diagnostic IR absorption peaks for nitrile and amine substituted indoles, with a focus on 5-substituted isomers for a direct comparison.

Vibrational Mode 5-Cyanoindole (cm⁻¹) 5-Aminoindole (cm⁻¹) Causality of the Difference
Indole N-H Stretch Lower than indole (~3380-3400)Higher than indole (~3410-3430)The electron-withdrawing nitrile group weakens the N-H bond, while the electron-donating amine group strengthens it.
Substituent Stretch C≡N Stretch: ~2220-2230 (sharp, intense)-NH₂ Asymmetric Stretch: ~3400-3500 (medium) -NH₂ Symmetric Stretch: ~3300-3400 (medium)Distinct functional groups with fundamentally different bond orders and vibrational energies.
Substituent Bend --NH₂ Bend (Scissoring): ~1580-1650 (variable)The N-H bonds of the primary amine undergo a characteristic in-plane bending motion.
Indole Ring Vibrations Shifts in C=C and C-N stretching frequenciesShifts in C=C and C-N stretching frequenciesThe electronic perturbation of the substituent alters the bond orders and force constants of the bonds within the indole ring.

Experimental Protocol: Acquiring an FTIR Spectrum of a Solid Indole Derivative

The following is a standard procedure for preparing a solid sample for analysis by FTIR spectroscopy using the KBr pellet method.

Materials:

  • Dry, spectroscopy-grade Potassium Bromide (KBr)

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • FTIR spectrometer

Procedure:

  • Drying: Ensure the KBr powder is thoroughly dry by heating it in an oven at ~100°C for several hours and then cooling it in a desiccator. Moisture will cause significant interference in the spectrum.

  • Sample Preparation: Place approximately 1-2 mg of the solid indole sample into a clean agate mortar.

  • Grinding: Grind the sample to a very fine powder. The particle size should be smaller than the wavelength of the infrared radiation to minimize scattering.

  • Mixing: Add approximately 100-200 mg of the dry KBr powder to the mortar. Gently but thoroughly mix the sample and KBr with the pestle until a homogeneous mixture is obtained.

  • Pellet Formation: Transfer the mixture to the pellet die. Assemble the die and place it in the hydraulic press.

  • Pressing: Apply pressure (typically 8-10 tons) for a few minutes. This will cause the KBr to flow and form a transparent or translucent pellet.

  • Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Data Acquisition: Record the background spectrum (of air) and then the sample spectrum according to the instrument's operating procedure.

Visualizing the Concepts

To further illustrate the key differences and the experimental workflow, the following diagrams are provided.

cluster_0 Nitrile-Substituted Indole cluster_1 Amine-Substituted Indole Nitrile Indole Indole-C≡N IR Spectrum (Nitrile) C≡N Stretch (~2230 cm⁻¹) Indole N-H Stretch (Redshifted) Nitrile Indole->IR Spectrum (Nitrile) FTIR Analysis Amine Indole Indole-NH₂ IR Spectrum (Amine) -NH₂ Stretches (Doublet, ~3300-3500 cm⁻¹) -NH₂ Bend (~1600 cm⁻¹) Indole N-H Stretch (Blueshifted) Amine Indole->IR Spectrum (Amine) FTIR Analysis

Caption: Key IR features of nitrile vs. amine indoles.

A Dry KBr and Sample B Grind Sample in Mortar A->B C Mix Sample and KBr B->C D Load into Pellet Die C->D E Apply Pressure in Hydraulic Press D->E F Transparent KBr Pellet E->F G FTIR Analysis F->G

Caption: KBr pellet preparation workflow for FTIR.

Conclusion

The infrared spectra of nitrile- and amine-substituted indoles are rich with information that reflects the distinct electronic nature of these substituents. The sharp, intense C≡N stretch of the nitrile group and the characteristic doublet of the primary amine's N-H stretches serve as definitive diagnostic peaks. Furthermore, the opposing shifts induced in the indole N-H stretching frequency provide a clear illustration of the electron-withdrawing and electron-donating effects transmitted through the indole ring. By understanding these fundamental principles and employing proper sample preparation techniques, researchers can confidently utilize FTIR spectroscopy as a powerful tool in the synthesis and characterization of novel indole-based compounds.

References

  • Helsinki.fi. (n.d.). Quick User Guide for FT-IR. Retrieved from [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Mohan, S., & Sundaraganesan, N. (2006). Fourier transform infrared and Raman spectral investigations of 5-aminoindole. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 64(1), 233–239. [Link]

  • Kintek. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

  • ResearchGate. (n.d.). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular structure and vibrational spectra of indole and 5-aminoindole by density functional theory and ab initio Hartree–Fock calculations. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical studies of molecular structure, vibrational spectra and substitution effect on the electronic structure of indole. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-[3-(Dimethylamino)propyl]indole - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 5-Aminoindole. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubMed. (2014). Theoretical studies and vibrational spectra of 1H-indole-3-acetic acid. Exploratory conformational analysis of dimeric species. Retrieved from [Link]

  • ResearchGate. (2012). High resolution spectroscopy of several rovibronically excited bands of 5-cyanoindole – The effect of vibrational averaging. Retrieved from [Link]

  • MDPI. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Retrieved from [Link]

  • National Institutes of Health. (2010). Computational Modeling of the Nitrile Stretching Vibration of 5-Cyanoindole in Water. Retrieved from [Link]

  • National Institutes of Health. (2011). C≡N Stretching Vibration of 5-Cyanotryptophan as an Infrared Probe of Protein Local Environment: What Determines Its Frequency?. Retrieved from [Link]

  • MDPI. (2021). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. Retrieved from [Link]

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  • National Institutes of Health. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Retrieved from [Link]

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Safety Operating Guide

tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide to the Safe Disposal of tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate

As a Senior Application Scientist, I understand that meticulous research extends to the entire lifecycle of a chemical, including its responsible disposal. This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate. The procedures outlined here are grounded in established laboratory safety protocols and an understanding of the chemical's likely hazardous properties, synthesized from data on closely related indole derivatives. Our primary objective is to ensure the safety of laboratory personnel and to maintain environmental compliance.

The fundamental principle guiding this protocol is proactive hazard assessment. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, we must treat it as a hazardous substance based on the profiles of similar compounds. Laboratory personnel should always treat unknown or uncharacterized chemical waste as hazardous.[1] This approach ensures the highest level of safety and compliance with regulations such as the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste management from generation to final disposal.[2][3]

Hazard Assessment and Characterization

Key Hazard Information (Based on Analogous Compounds)

Hazard CategoryClassificationPrecautionary Statements
Skin Corrosion/Irritation Category 2 (Causes skin irritation)H315: Causes skin irritation.[5][7]
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation)H319: Causes serious eye irritation.[4][5][7]
Target Organ Toxicity Category 3 (May cause respiratory irritation)H335: May cause respiratory irritation.[4][7]
Acute Oral Toxicity Category 4 (Harmful if swallowed)H302: Harmful if swallowed.[6][8][9]

This information justifies classifying waste containing this compound as hazardous, necessitating a formal disposal pathway through an accredited environmental services provider.

Personal Protective Equipment (PPE) for Handling and Disposal

Before handling the pure compound or its waste, ensure the following PPE is worn to prevent exposure. The causality is clear: preventing direct contact is the most effective way to avoid skin and eye irritation.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[10]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat. Clothing that becomes contaminated should be removed and laundered before reuse.[7][10]

  • Respiratory Protection: Use only in a well-ventilated area, preferably under a chemical fume hood.[6][7][10] If dust or aerosols may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[10]

Step-by-Step Disposal Protocol

The overriding principle for managing laboratory waste is that no activity should begin unless a plan for disposal has been formulated.[11] This protocol ensures regulatory compliance and safety.

Step 1: Waste Segregation

  • Why: Incompatible chemicals can react violently or produce toxic gases if mixed.[11] Segregation is a cornerstone of safe laboratory practice.

  • Action: Designate a specific, compatible waste container for tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate and materials contaminated with it. Do not mix this waste with other chemical waste streams, especially strong oxidizing agents, strong acids, or strong reducing agents.[10] Keep solid and liquid waste separate.[12]

Step 2: Container Selection and Labeling

  • Why: Proper containment prevents leaks and spills, while clear labeling ensures safe handling and accurate disposal by environmental services personnel.[12][13] OSHA mandates that containers be chemically compatible with the waste and equipped with secure, leak-proof closures.[2]

  • Action:

    • Select a container that is in good condition and compatible with the chemical (a high-density polyethylene or glass container is recommended).[12][13]

    • Affix a hazardous waste label to the container before adding any waste.

    • Clearly write the full chemical name: "tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate" and any solvents used in the solution. Avoid abbreviations or chemical formulas.[13]

    • Indicate the hazards (e.g., "Irritant").

Step 3: Waste Accumulation

  • Why: Waste must be stored safely at or near the point of generation in what is known as a Satellite Accumulation Area (SAA) to minimize the risks associated with transporting hazardous materials within the facility.[13]

  • Action:

    • Store the sealed waste container in a designated SAA.

    • Ensure the container remains closed except when adding waste.[11][13]

    • Provide secondary containment, such as a spill tray, to capture any potential leaks.[2][12]

    • Do not overfill the container; leave at least 10% of the volume as headspace to allow for expansion.

Step 4: Arranging for Disposal

  • Why: Hazardous waste must be disposed of through a licensed hazardous waste management company to comply with federal, state, and local regulations.[2][5]

  • Action: Once the container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup.[13] They will handle the final steps of transportation and disposal at an approved facility.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate.

G cluster_prep Preparation Phase cluster_contain Containment & Labeling cluster_accumulate Accumulation & Storage cluster_disposal Final Disposal start Generate Waste Containing tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Compatible, Leak-Proof Container ppe->container label_waste Affix Hazardous Waste Label with Full Chemical Name container->label_waste segregate Segregate from Incompatible Wastes label_waste->segregate store Store in Designated SAA with Secondary Containment segregate->store keep_closed Keep Container Closed store->keep_closed full Container Full or Project Complete? keep_closed->full full->keep_closed No contact_ehs Contact EHS for Pickup and Final Disposal full->contact_ehs Yes

Caption: Decision workflow for the safe disposal of tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate waste.

Decontamination and Disposal of Empty Containers

An "empty" container that held hazardous waste may still contain hazardous residue. Federal regulations have specific definitions for what constitutes an "empty" container.[11]

  • Why: Improperly managed empty containers can still pose a risk of exposure and environmental contamination.

  • Action:

    • For containers that held this chemical, remove all contents that can be practically removed.[11]

    • If the compound is determined to be an "acute hazardous waste" (P-listed), the container must be triple-rinsed with a suitable solvent.[1][11] The rinsate must be collected and disposed of as hazardous waste.[1][11] While this specific compound is not P-listed, this is a best-practice for highly toxic materials.

    • Once clean, deface or remove all hazardous labels from the container before disposing of it as regular solid waste or recycling, in accordance with institutional policy.[1][12]

Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Why: A prepared response minimizes the impact of a chemical spill.

  • Action:

    • Alert personnel in the immediate area and control access.[7]

    • If the spill is small and you are trained to handle it:

      • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[6][7]

      • Sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.[4][5]

      • Clean the spill area with soap and water.[7]

    • If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's EHS or emergency response team immediately.

By adhering to these procedures, researchers can ensure that the disposal of tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate is conducted safely, responsibly, and in full compliance with environmental regulations.

References

  • University of Pennsylvania, Environmental Health & Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Vanderbilt University Medical Center, Office of Clinical and Research Safety. (2023, October). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 3-(aminomethyl)-1H-indole-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). tert-Butyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate Env. Fate/Transport. CompTox Chemicals Dashboard. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). tert-Butyl 3-bromo-5-methoxy-1H-indole-1-carboxylate Env. Fate/Transport. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Froger, C., et al. (2024). Pesticide transformation products: a potential new source of interest for drinking water. Environmental Science and Pollution Research International, 31(14), 21565–21581. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

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Comprehensive Safety Guide: Personal Protective Equipment for Handling tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower you, my fellow researchers, to achieve groundbreaking results safely and efficiently. The handling of novel chemical entities like tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate, a key building block in modern drug discovery, demands a proactive and informed approach to safety. This guide moves beyond a simple checklist, providing a deep, logic-driven framework for personal protective equipment (PPE) and handling protocols. Our procedures are designed to be self-validating, ensuring that every step is grounded in established safety principles to protect both you and the integrity of your research.

Hazard Assessment: The "Why" Behind the Protocol

Understanding the potential hazards of a compound is the critical first step in designing a robust safety protocol. While comprehensive toxicological data for tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate may not be fully available, analysis of structurally similar compounds and available safety data sheets (SDS) for related reagents allows us to anticipate its hazard profile.

Many indole derivatives and compounds with aminomethyl groups are classified as irritants and can be harmful.[1][2] Safety data for analogous chemicals indicate risks such as:

  • Skin Irritation/Corrosion: May cause skin irritation, and some similar compounds can cause severe burns.[1][3]

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or damage upon contact.[1][2][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][2]

  • Acute Oral Toxicity: May be harmful if swallowed.[3]

Given these potential risks, a conservative and comprehensive PPE strategy is not just recommended; it is essential. We will operate under the assumption that this compound is hazardous upon contact, inhalation, and ingestion.

The Core Ensemble: Your Primary PPE Requirements

Your personal protective equipment is the final barrier between you and potential exposure. The selection of each component is deliberate, designed to counter the specific hazards identified above.

Scenario Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing/Handling Solid Double-gloved NitrileChemical Safety Goggles & Face ShieldDisposable, Chemical-Resistant GownCertified Chemical Fume Hood
Working with Solutions Double-gloved NitrileChemical Safety GogglesDisposable, Chemical-Resistant GownCertified Chemical Fume Hood
Large Spill Cleanup Heavy-duty Nitrile/Butyl GlovesChemical Safety Goggles & Face ShieldChemical-Resistant Suit/ApronNIOSH-approved Respirator (Cartridge-type)[5]
Hand Protection: A Two-Layer Defense

The primary route of exposure for many laboratory chemicals is dermal contact. Therefore, robust hand protection is non-negotiable.

  • Primary Glove: A powder-free nitrile glove is the standard choice.[6][7] Nitrile provides good resistance to a broad range of chemicals, including the solvents likely used to dissolve this compound (e.g., alcohols, aprotic solvents).[8][9]

  • Double Gloving: Wearing two pairs of nitrile gloves significantly reduces the risk of exposure from undetected pinholes or tears.[6] It also allows for a safer removal process: the outer, potentially contaminated glove can be removed, leaving a clean glove underneath.

  • Glove Integrity: Always inspect gloves for visible defects before use.[10] If you know or suspect contact with the chemical has occurred, change your gloves immediately.[6][11] For prolonged work, it is good practice to change gloves every 30-60 minutes to mitigate the risk of permeation—the process where a chemical passes through an intact glove material.[5][12]

Eye and Face Protection: Shielding Against Splashes and Aerosols
  • Chemical Safety Goggles: Standard safety glasses are insufficient. You must wear fully sealing chemical safety goggles to protect against splashes, dust, and aerosols.[13][14]

  • Face Shield: When handling the solid compound (which can become airborne) or larger volumes of solutions, a face shield worn over safety goggles is required. This provides a full barrier of protection for your entire face.[5][13]

Body Protection: Preventing Contamination of Personal Clothing
  • Disposable Gown: A standard cloth lab coat is not sufficient as it can absorb chemicals. A disposable, polyethylene-coated gown or a similar non-absorbent material that has demonstrated resistance to chemical permeability is required.[7] The gown should be long-sleeved and fully buttoned, with the cuffs of your inner gloves tucked under the gown's sleeves and the outer gloves pulled over the sleeves.[6]

Respiratory Protection: The Primary Role of Engineering Controls
  • Chemical Fume Hood: All handling of tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate, from weighing the solid to preparing solutions, must be conducted within a certified chemical fume hood.[3][6] This is your primary method of respiratory protection, as it captures dust and vapors at the source.

  • Respirator: A NIOSH-approved respirator should be reserved for emergency situations, such as a large spill outside of the fume hood. A cartridge-style respirator appropriate for organic vapors and particulates would be necessary.[3][5][10] Note that proper respirator use requires a formal fit-test and training.[5]

Procedural Blueprint: Safe Handling & Disposal Workflow

A structured workflow minimizes error and ensures safety is integrated into every step of the process.

Pre-Operational Protocol
  • Designate Area: Cordon off a specific area within the chemical fume hood for the procedure.

  • Verify Fume Hood: Confirm the fume hood has a current certification and is functioning correctly.

  • Prepare Surface: Cover the work surface with disposable, absorbent bench paper to contain spills.[6]

  • Assemble Materials: Gather all necessary chemicals, solvents, glassware, and utensils before starting.

  • Don PPE: Put on all required PPE in the correct order: gown, inner gloves, goggles, face shield, and finally, outer gloves.

Handling Protocol
  • Weighing: When weighing the solid, use anti-static weighing paper or a dedicated container. Perform this task deep within the fume hood to minimize the escape of fine particulates. Avoid generating dust.[1]

  • Dissolving: Add solvents slowly to the solid to prevent splashing.

  • Handling Solutions: Keep all containers with the compound tightly sealed when not in immediate use.[1] Handle all solutions with the same level of precaution as the solid.[6]

  • No Cross-Contamination: Never handle "clean" items (notebooks, pens, computers) with your outer gloves.

Waste Disposal and Decontamination
  • Waste Segregation:

    • Solid Waste: All contaminated disposables (gloves, bench paper, weighing paper, pipette tips) must be placed in a dedicated, sealed hazardous waste container.

    • Liquid Waste: Unused solutions or reaction mixtures must be collected in a clearly labeled, sealed hazardous liquid waste container. Do not pour any amount into the drain.[2][3]

  • Decontamination: Thoroughly clean all non-disposable glassware and equipment with an appropriate solvent within the fume hood.

  • Final Wipe-Down: Wipe down the work surface of the fume hood.

  • PPE Removal: Remove PPE carefully to avoid cross-contamination. Remove the outer gloves first, followed by the gown, face shield, and goggles. Remove the inner gloves last.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.[1]

G cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase (in Fume Hood) cluster_cleanup 3. Cleanup & Disposal Phase P1 Verify Fume Hood Function P2 Don Full PPE P1->P2 P3 Prepare Work Surface P2->P3 H1 Weigh Solid Compound P3->H1 H2 Prepare Solution H1->H2 H3 Perform Experiment H2->H3 C1 Segregate Hazardous Waste (Solid & Liquid) H3->C1 C2 Decontaminate Equipment C1->C2 C3 Carefully Remove PPE C2->C3 C4 Wash Hands Thoroughly C3->C4

Caption: Safe Handling Workflow for tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate.

Emergency Protocols: Immediate Response Plan

In the event of an exposure, immediate and correct action is crucial.

Exposure Type Immediate Action
Skin Contact Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][10]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]

By adhering to this comprehensive guide, you are not merely following rules; you are engaging in a culture of safety that protects you, your colleagues, and the valuable work you do.

References

  • Personal protective equipment for handling 3-chloro-9H-pyrido[2,3-b]indole. Benchchem.
  • tert-Butyl (R)-4-(1-aminoethyl)piperidine-1-carboxylate Safety Data Sheet. Apollo Scientific.
  • tert-Butyl 4-[4-(aminomethyl)benzyloxy]piperidine-1-carboxylate Safety Data Sheet. Fisher Scientific.
  • tert-Butyl 4-(aminocarbonyl)tetrahydropyridine-1(2H)-carboxylate Safety Data Sheet. Fisher Scientific.
  • tert-Butyl 4-(hydroxymethyl)-5-methoxy-7-methyl-1H-indole-1-carboxylate Safety Data Sheet. CymitQuimica.
  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Centers for Disease Control and Prevention (NIOSH).
  • MSDS of tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate. Capot Chemical.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista.
  • Personal Protective Equipment (PPEs)- Safety Guideline. (2019). PharmaState Academy.
  • Personal protective equipment in your pharmacy. (2019). Alberta College of Pharmacy.
  • Chemical Glove Resistance Guide. Ansell.
  • OSHA Glove Selection Chart. U.S. Department of Labor, Occupational Safety and Health Administration.
  • Chemical Resistance Table for Gloves. Becky Aktsiaselts.
  • tert-Butyl 3-formyl-1H-indole-1-carboxylate Safety Information. Sigma-Aldrich.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.